molecular formula C48H86N7O18P3S B15599018 3-Oxo-25-methylhexacosanoyl-CoA

3-Oxo-25-methylhexacosanoyl-CoA

Número de catálogo: B15599018
Peso molecular: 1174.2 g/mol
Clave InChI: OXAQWBMMDCGESI-ZRUHAAKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Oxo-25-methylhexacosanoyl-CoA is a useful research compound. Its molecular formula is C48H86N7O18P3S and its molecular weight is 1174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C48H86N7O18P3S

Peso molecular

1174.2 g/mol

Nombre IUPAC

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 25-methyl-3-oxohexacosanethioate

InChI

InChI=1S/C48H86N7O18P3S/c1-35(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-36(56)30-39(58)77-29-28-50-38(57)26-27-51-46(61)43(60)48(3,4)32-70-76(67,68)73-75(65,66)69-31-37-42(72-74(62,63)64)41(59)47(71-37)55-34-54-40-44(49)52-33-53-45(40)55/h33-35,37,41-43,47,59-60H,5-32H2,1-4H3,(H,50,57)(H,51,61)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t37-,41-,42-,43+,47-/m0/s1

Clave InChI

OXAQWBMMDCGESI-ZRUHAAKZSA-N

Origen del producto

United States

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function of 3-Oxo-25-methylhexacosanoyl-CoA

Abstract

While this compound is not extensively characterized in scientific literature, its chemical structure provides a clear indication of its biological role. It is an intermediate in the peroxisomal β-oxidation of 25-methylhexacosanoic acid, a very-long-chain, branched-chain fatty acid. This guide elucidates the metabolic fate of this molecule, detailing the enzymatic pathways, relevant cellular machinery, and the clinical context of very-long-chain fatty acid (VLCFA) metabolism. The degradation of such fatty acids is critical for cellular energy homeostasis, and defects in these pathways are linked to severe metabolic disorders.

Introduction: The Context of Very-Long-Chain and Branched-Chain Fatty Acids

Fatty acids are fundamental to cellular structure, signaling, and energy storage. Their catabolism, primarily through β-oxidation, is a cornerstone of cellular metabolism. While mitochondria are the primary site for the oxidation of short, medium, and long-chain fatty acids, they are incapable of processing all lipid species. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and certain branched-chain fatty acids require specialized metabolic pathways primarily housed within peroxisomes.[1][2]

25-methylhexacosanoic acid , the precursor to this compound, is a 27-carbon saturated fatty acid with a methyl group at the iso-position (the second-to-last carbon). Its degradation involves an interplay between peroxisomal and mitochondrial oxidation pathways.

The Metabolic Pathway: Peroxisomal β-Oxidation

VLCFAs and branched-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm before being transported into the peroxisome, a process mediated by ATP-binding cassette (ABC) transporters like the Adrenoleukodystrophy Protein (ALDP/ABCD1).[3][4] Inside the peroxisome, these fatty acyl-CoAs undergo a series of four enzymatic reactions, collectively known as β-oxidation, which shortens the carbon chain.[1]

The molecule This compound is the specific intermediate formed during the first cycle of β-oxidation of 25-methylhexacosanoyl-CoA.

The four core reactions of peroxisomal β-oxidation are:

  • Oxidation: An FAD-dependent acyl-CoA oxidase introduces a double bond between the α and β carbons. Unlike its mitochondrial counterpart, this enzyme transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂).[3]

  • Hydration and Dehydrogenation: A multifunctional protein (MFP) catalyzes the next two steps: the hydration of the double bond to form a hydroxyl group and the subsequent NAD⁺-dependent oxidation of this hydroxyl group to a ketone.[5] This step yields the 3-oxoacyl-CoA intermediate. For the parent molecule, this step produces This compound .

  • Thiolysis: A peroxisomal 3-ketoacyl-CoA thiolase cleaves the 3-oxoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[6][7] In this case, this compound is cleaved to yield acetyl-CoA and 23-methyltetracosanoyl-CoA.

This cycle repeats until the fatty acid is shortened sufficiently (typically to an 8-carbon chain, octanoyl-CoA), after which it is exported to the mitochondria for complete oxidation to CO₂ and H₂O.[2] The NADH generated in the peroxisome is also shuttled to the cytosol for reoxidation.[8]

Mandatory Visualization 1: Peroxisomal β-Oxidation Pathway

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome Matrix start 25-Methylhexacosanoyl-CoA enoyl Trans-Δ²-25-Methylhexacosenoyl-CoA start->enoyl Acyl-CoA Oxidase (FAD -> FADH₂ -> H₂O₂) hydroxy 3-Hydroxy-25-methylhexacosanoyl-CoA enoyl->hydroxy Multifunctional Protein (Hydratase activity) keto This compound hydroxy->keto Multifunctional Protein (Dehydrogenase activity) (NAD⁺ -> NADH) shortened 23-Methyltetracosanoyl-CoA keto->shortened 3-Ketoacyl-CoA Thiolase (CoASH) acetyl Acetyl-CoA To further β-oxidation cycles To further β-oxidation cycles shortened->To further β-oxidation cycles To Mitochondria/Cytosol To Mitochondria/Cytosol acetyl->To Mitochondria/Cytosol

Caption: The first cycle of peroxisomal β-oxidation of 25-methylhexacosanoyl-CoA.

Mandatory Visualization 2: Overall Metabolic Workflow

logical_workflow cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion fatty_acid 25-Methylhexacosanoic Acid acyl_coa 25-Methylhexacosanoyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase perox_beta_ox β-Oxidation Cycles acyl_coa->perox_beta_ox ABCD1 Transporter mito_beta_ox β-Oxidation Cycles perox_beta_ox->mito_beta_ox Carnitine Shuttle (Shortened Acyl-CoAs) tca TCA Cycle mito_beta_ox->tca Acetyl-CoA final Isobutyryl-CoA mito_beta_ox->final ATP Production ATP Production tca->ATP Production Amino Acid Catabolism Amino Acid Catabolism final->Amino Acid Catabolism

Caption: Cellular workflow for the complete catabolism of 25-methylhexacosanoic acid.

Quantitative Data: Enzyme Kinetics

The enzymatic machinery of peroxisomal β-oxidation has been characterized for various substrates. While specific kinetic data for this compound is not available, data from homologous very-long-chain substrates and the key enzymes provide valuable insight. The final thiolytic cleavage is catalyzed by 3-ketoacyl-CoA thiolase.[5][7]

EnzymeGene (Human)Substrate(s)Km (µM)Vmax (nmol/min/mg)Organism
Peroxisomal 3-Ketoacyl-CoA Thiolase ACAA13-Oxohexadecanoyl-CoA5.318,300Rat Liver
3-Oxotetradecanoyl-CoA4.216,500Rat Liver
3-Oxooctanoyl-CoA1114,200Rat Liver
Acyl-CoA Oxidase 1 ACOX1Hexadecanoyl-CoA (C16)~15Not specifiedHuman
Tetracosanoyl-CoA (C24)~10Not specifiedHuman

Note: Data is compiled from various sources and may be subject to different experimental conditions. Substrates like 3-oxohexadecanoyl-CoA are used as proxies for the longer this compound.[9][10][11][12][13]

Clinical Relevance and Disease Correlation

Defects in peroxisomal fatty acid oxidation lead to severe, often life-threatening, metabolic disorders characterized by the accumulation of toxic lipid species.[8][14]

  • X-Linked Adrenoleukodystrophy (X-ALD): This disease is caused by mutations in the ABCD1 gene, leading to a dysfunctional ALDP transporter.[4] Consequently, VLCFAs cannot enter the peroxisome for degradation and accumulate in tissues, causing demyelination of nerve cells and adrenal insufficiency.

  • Refsum Disease: This disorder results from a deficiency in phytanoyl-CoA hydroxylase, an enzyme required for the α-oxidation of phytanic acid.[15][16] The accumulation of this branched-chain fatty acid leads to severe neurological damage, retinitis pigmentosa, and ataxia.[14][17][18] Although the metabolism of 25-methylhexacosanoic acid does not require α-oxidation, Refsum disease highlights the critical role of specialized pathways for catabolizing branched-chain lipids.[19]

  • Thiolase Deficiency: Genetic defects in the ACAA1 gene, which codes for peroxisomal 3-ketoacyl-CoA thiolase, are rare but result in a severe disorder known as pseudo-Zellweger syndrome.[20] This underscores the essential role of the final step in the β-oxidation spiral, the very step that processes this compound.

Experimental Protocols: Measuring Fatty Acid Oxidation

The rate of fatty acid oxidation (FAO) is a key metric for studying metabolic function and disease. Two primary methods are widely used to assess the activity of this pathway in cell cultures or tissue homogenates.

Protocol 1: Radiometric FAO Assay

This classic method measures the conversion of a radiolabeled fatty acid substrate into acid-soluble metabolites.

Objective: To quantify the rate of β-oxidation by measuring the production of radiolabeled acetyl-CoA and other small metabolic products.

Methodology:

  • Cell/Tissue Preparation: Isolate cells or homogenize tissue in an appropriate buffer. Protein concentration should be quantified for normalization.

  • Substrate Preparation: Prepare a reaction mixture containing a radiolabeled fatty acid, typically [1-¹⁴C]palmitic acid, complexed to fatty-acid-free bovine serum albumin (BSA).

  • Reaction Incubation: Incubate the biological sample with the reaction mixture. The mixture typically contains cofactors such as L-carnitine, coenzyme A, ATP, and malate.[21]

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid. This precipitates macromolecules like proteins and non-metabolized long-chain fatty acids.

  • Separation: Centrifuge the samples to pellet the acid-insoluble material. The supernatant contains the acid-soluble metabolites (ASMs), which include the radiolabeled acetyl-CoA produced during β-oxidation.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The rate of FAO is calculated as the amount of radiolabeled ASM produced per unit time per milligram of protein.[22]

Protocol 2: Extracellular Flux Analysis

This modern technique uses a specialized instrument (e.g., a Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.

Objective: To assess FAO by measuring the increase in cellular respiration when fatty acids are provided as the primary fuel source.

Methodology:

  • Cell Seeding: Plate cells in a specialized microplate and allow them to adhere overnight.

  • Assay Medium: One hour before the assay, replace the culture medium with a substrate-limited base medium. Then, add the fatty acid substrate (e.g., palmitate-BSA conjugate) along with L-carnitine.[23]

  • Instrument Setup: Calibrate the analyzer's sensor cartridge.

  • Assay Execution: Place the cell plate in the analyzer. After measuring the basal OCR, inject compounds that modulate the pathway. A key control is the injection of an inhibitor of fatty acid transport into mitochondria, such as etomoxir. The etomoxir-sensitive portion of the OCR is attributed to fatty acid oxidation.[24][25]

  • Data Analysis: The instrument's software calculates OCR in real-time. The difference in OCR before and after the addition of the inhibitor provides the rate of FAO-dependent respiration.

Conclusion

This compound serves as a critical, albeit transient, intermediate in the essential metabolic pathway for the degradation of very-long-chain branched-chain fatty acids. Its formation and subsequent cleavage by 3-ketoacyl-CoA thiolase are central to the peroxisomal β-oxidation spiral. Understanding the flux through this pathway is paramount for researchers in metabolic diseases, as its dysregulation is directly linked to severe neuropathologies. The experimental protocols and quantitative data provided herein offer a framework for professionals in drug development and basic science to investigate this and related metabolic pathways.

References

An In-depth Technical Guide to the Core of 3-Oxoacyl-CoA Metabolism: A Focus on 3-Oxohexadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research yielded no specific information on the discovery and characterization of "3-Oxo-25-methylhexacosanoyl-CoA." This suggests that it may be a novel or theoretical compound with limited to no presence in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, representative long-chain 3-oxoacyl-CoA, 3-Oxohexadecanoyl-CoA (also known as 3-oxopalmitoyl-CoA). The principles, experimental protocols, and metabolic context described herein are fundamentally applicable to the study of other long-chain 3-oxoacyl-CoAs, including branched-chain variants like the requested molecule.

Introduction

3-Oxohexadecanoyl-CoA is a critical, high-energy thioester intermediate in the metabolic pathway of fatty acid oxidation. Specifically, it is the substrate for the final enzymatic step in each cycle of mitochondrial beta-oxidation, which systematically shortens long-chain fatty acids to produce acetyl-CoA for energy production.[1][2][3] The study of 3-Oxohexadecanoyl-CoA and its metabolizing enzymes is crucial for understanding energy homeostasis and the pathophysiology of various metabolic disorders. This guide provides a comprehensive overview of its metabolic role, methods for its synthesis and analysis, and the characterization of enzymes that interact with it.

Discovery and Characterization

The discovery of 3-Oxohexadecanoyl-CoA is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. This metabolic sequence was first proposed by Georg Knoop in 1904, with its detailed enzymatic steps being unraveled over the following decades. As an intermediate in this pathway, 3-Oxohexadecanoyl-CoA was characterized through a combination of techniques that allowed for the identification of transient metabolic products.

Modern characterization of novel acyl-CoA species, including 3-Oxohexadecanoyl-CoA, relies heavily on mass spectrometry-based approaches. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for both identification and quantification.[4][5] In this technique, the molecule is first separated from a complex biological matrix and then subjected to ionization and fragmentation. The resulting mass-to-charge ratio of the parent ion and its characteristic fragment ions provide a unique molecular fingerprint for confident identification.

Quantitative Data

Enzyme ClassSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA20 - 10050 - 200Rat Liver Mitochondria
3-Ketoacyl-CoA Thiolase3-Oxo-octanoyl-CoA5 - 50100 - 500Human Heart
Peroxisomal Thiolase3-Oxo-dodecanoyl-CoA10 - 8020 - 150Rat Liver Peroxisomes

Note: These values are approximate and can vary significantly based on experimental conditions, isoenzyme type, and purity of the enzyme preparation.

Experimental Protocols

Chemical Synthesis of 3-Oxohexadecanoyl-CoA

The synthesis of 3-Oxohexadecanoyl-CoA is essential for its use as a standard in analytical methods and as a substrate in enzyme assays. A common method involves a multi-step chemical synthesis.[9]

Protocol:

  • Step 1: Reformatsky Reaction. Tetradecanal is reacted with ethyl bromoacetate (B1195939) in the presence of activated zinc to form ethyl 3-hydroxyhexadecanoate.

  • Step 2: Oxidation. The resulting 3-hydroxy ester is oxidized to the 3-keto ester, ethyl 3-oxohexadecanoate, using an oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid).

  • Step 3: Saponification. The ethyl ester is hydrolyzed to the free acid, 3-oxohexadecanoic acid, using a base like sodium hydroxide (B78521).

  • Step 4: Thioesterification. The free acid is then coupled to Coenzyme A. This can be achieved by first activating the carboxylic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, and then reacting the activated ester with the thiol group of Coenzyme A in a suitable buffer.

  • Step 5: Purification. The final product, 3-Oxohexadecanoyl-CoA, is purified using high-performance liquid chromatography (HPLC).

Quantification of 3-Oxohexadecanoyl-CoA by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples.[4][5][10]

Protocol:

  • Sample Preparation: Homogenize approximately 40 mg of tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform (B151607):water) containing an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA not present in the sample).

  • Extraction: Vortex the homogenate vigorously and incubate on ice. Centrifuge to pellet the precipitate.

  • Liquid-Liquid Partitioning: Collect the supernatant and add water and chloroform to induce phase separation. The acyl-CoAs will be in the upper aqueous/methanol phase.

  • Solid-Phase Extraction (Optional): For cleaner samples, the aqueous phase can be passed through a C18 solid-phase extraction cartridge. Elute the acyl-CoAs with methanol.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase UPLC/HPLC column using a gradient of ammonium (B1175870) hydroxide in water and ammonium hydroxide in acetonitrile.

    • Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for 3-Oxohexadecanoyl-CoA and the internal standard.

  • Quantification: Construct a standard curve using known concentrations of synthetic 3-Oxohexadecanoyl-CoA and calculate the concentration in the sample based on the peak area ratio to the internal standard.

3-Ketoacyl-CoA Thiolase Enzyme Assay

This continuous spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enol form of the 3-oxoacyl-CoA substrate upon cleavage.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing Coenzyme A, MgCl2, and the enzyme source (e.g., purified enzyme or cell lysate).

  • Substrate Preparation: Prepare a stock solution of 3-Oxohexadecanoyl-CoA in a suitable buffer.

  • Assay Initiation: Start the reaction by adding the 3-Oxohexadecanoyl-CoA substrate to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where the Mg2+-enol complex of the substrate absorbs (typically around 303 nm).

  • Calculation of Activity: Calculate the rate of substrate cleavage using the Beer-Lambert law and the molar extinction coefficient for the substrate-Mg2+ complex. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of substrate per minute under the specified conditions.

Signaling and Metabolic Pathways

3-Oxohexadecanoyl-CoA is a central intermediate in the mitochondrial fatty acid beta-oxidation pathway. This pathway is a major source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

The pathway consists of a repeating cycle of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming an L-3-hydroxyacyl-CoA.

  • Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, which produces the 3-oxoacyl-CoA (in this case, 3-Oxohexadecanoyl-CoA).

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[3]

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA molecules. The acetyl-CoA then enters the citric acid cycle to generate ATP. The levels of intermediates like 3-Oxohexadecanoyl-CoA are tightly regulated, and their accumulation can be indicative of metabolic dysfunction.[11][12]

Mandatory Visualizations

fatty_acid_beta_oxidation Fatty Acyl-CoA (C16) Fatty Acyl-CoA (C16) trans-Δ2-Enoyl-CoA (C16) trans-Δ2-Enoyl-CoA (C16) Fatty Acyl-CoA (C16)->trans-Δ2-Enoyl-CoA (C16) Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA (C16) L-3-Hydroxyacyl-CoA (C16) trans-Δ2-Enoyl-CoA (C16)->L-3-Hydroxyacyl-CoA (C16) Enoyl-CoA Hydratase 3-Oxohexadecanoyl-CoA 3-Oxohexadecanoyl-CoA L-3-Hydroxyacyl-CoA (C16)->3-Oxohexadecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (C14) Fatty Acyl-CoA (C14) 3-Oxohexadecanoyl-CoA->Fatty Acyl-CoA (C14) 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Oxohexadecanoyl-CoA->Acetyl-CoA Next Cycle Next Cycle Fatty Acyl-CoA (C14)->Next Cycle Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Caption: Experimental Workflow for a Novel 3-Oxoacyl-CoA.

References

The Enigmatic Role of 3-Oxo-25-methylhexacosanoyl-CoA in Cholesterol Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of cholesterol by pathogenic bacteria, particularly Mycobacterium tuberculosis (Mtb), is a critical process for their survival and virulence. This pathway provides the bacterium with essential carbon and energy sources derived from the host. A key, yet not extensively characterized, intermediate in the β-oxidation of the cholesterol side chain is believed to be 3-Oxo-25-methylhexacosanoyl-CoA. This technical guide synthesizes the current understanding of its putative role and the broader context of cholesterol degradation in Mtb, providing insights for future research and therapeutic development.

The Cholesterol Catabolic Pathway: A Prelude to this compound

The degradation of the cholesterol side chain in Mtb is a multi-step process involving a series of enzymatic reactions analogous to the β-oxidation of fatty acids. This pathway is initiated after the modification of the cholesterol's steroid nucleus to cholest-4-en-3-one. The long aliphatic side chain is then activated to a CoA thioester, priming it for sequential cleavage.

The initial substrate for the first cycle of β-oxidation is 3-oxo-cholest-4-en-26-oyl CoA. The degradation of this molecule and subsequent intermediates is carried out by a specialized set of enzymes, including acyl-CoA dehydrogenases (ACADs), enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases. These enzymatic steps lead to the shortening of the acyl-CoA chain, releasing propionyl-CoA and acetyl-CoA, which are then assimilated into the central metabolism of Mtb.[1][2][3]

It is within this intricate process that this compound is hypothesized to emerge as a key intermediate. The "25-methyl" substitution suggests its origin from the branched end of the cholesterol side chain.

Visualizing the Pathway: Cholesterol Side-Chain Degradation

The following diagram illustrates the proposed entry point of cholesterol-derived acyl-CoAs into the β-oxidation spiral, highlighting the putative position of this compound.

Cholesterol_Catabolism Cholesterol Cholesterol Cholestenone Cholest-4-en-3-one Cholesterol->Cholestenone 3β-HSD 3-oxo-cholest-4-en-26-oyl_CoA 3-Oxo-cholest-4-en-26-oyl-CoA Cholestenone->3-oxo-cholest-4-en-26-oyl_CoA FadD19 Beta_Oxidation_1 β-Oxidation Cycle 1 3-oxo-cholest-4-en-26-oyl_CoA->Beta_Oxidation_1 ChsE4-ChsE5 This compound This compound Beta_Oxidation_1->this compound Propionyl_CoA Propionyl-CoA Beta_Oxidation_1->Propionyl_CoA Beta_Oxidation_2 Further β-Oxidation Cycles This compound->Beta_Oxidation_2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_2->Acetyl_CoA TCA_Cycle Central Metabolism Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Protein_Purification cluster_0 Gene Cloning and Expression cluster_1 Purification Gene_of_Interest Gene encoding target enzyme Ligation Ligation Gene_of_Interest->Ligation Expression_Vector Expression Vector (e.g., pET) Expression_Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Induction Induction (e.g., IPTG) Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion Pure_Protein Pure Protein Size_Exclusion->Pure_Protein Drug_Discovery_Logic Identify_Enzyme Identify Enzyme Metabolizing This compound Characterize_Enzyme Biochemical and Structural Characterization Identify_Enzyme->Characterize_Enzyme High_Throughput_Screening High-Throughput Screening for Inhibitors Characterize_Enzyme->High_Throughput_Screening Lead_Optimization Lead Optimization High_Throughput_Screening->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate

References

Enzymatic Production of 3-Oxo-25-methylhexacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-25-methylhexacosanoyl-CoA is a critical intermediate in the catabolism of very long-chain branched fatty acids (VLC-BCFAs). Its formation is a key step within the peroxisomal β-oxidation pathway, a metabolic process essential for breaking down fatty acids that cannot be readily processed by mitochondria. This includes fatty acids with more than 22 carbon atoms and those with methyl branches, such as the dietary-derived phytanic acid and its metabolites.[1][2][3] The enzymatic production of this compound is accomplished through a series of sequential enzymatic reactions. Understanding this pathway and the enzymes involved is crucial for research into inherited metabolic disorders like Zellweger syndrome, where peroxisomal β-oxidation is impaired, and may inform drug development targeting lipid metabolism.[2] This guide provides an in-depth overview of the enzymatic pathway, quantitative data on homologous enzyme activities, detailed experimental protocols, and visual diagrams of the metabolic workflow.

The Enzymatic Pathway to this compound

The synthesis of this compound is not a standalone anabolic process but rather the result of the first three steps of the peroxisomal β-oxidation of a precursor, 25-methylhexacosanoic acid. This process occurs within the peroxisome and involves four key enzymatic steps to yield the target molecule.

  • Activation: The process begins with the activation of the free fatty acid, 25-methylhexacosanoic acid, into its coenzyme A (CoA) thioester, 25-methylhexacosanoyl-CoA. This reaction is catalyzed by a Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) and requires ATP.

  • Oxidation: The resulting 25-methylhexacosanoyl-CoA is then oxidized by a Branched-Chain Acyl-CoA Oxidase (ACOX) to form trans-2-enoyl-25-methylhexacosanoyl-CoA. This is the rate-limiting step in peroxisomal β-oxidation and utilizes FAD as a cofactor, producing hydrogen peroxide (H₂O₂) as a byproduct.[4][5]

  • Hydration: The double bond of the trans-2-enoyl intermediate is hydrated by Enoyl-CoA Hydratase activity to yield L-3-hydroxy-25-methylhexacosanoyl-CoA.

  • Dehydrogenation: Finally, the hydroxyl group is oxidized by 3-Hydroxyacyl-CoA Dehydrogenase activity, which uses NAD⁺ as a cofactor, to produce the target molecule, this compound.

In mammals, the hydration and dehydrogenation steps for branched-chain fatty acids are typically carried out by a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][6]

Enzymatic_Pathway cluster_peroxisome Peroxisome FFA 25-methylhexacosanoic acid AcylCoA 25-methylhexacosanoyl-CoA FFA->AcylCoA VLC-ACS ATP -> AMP + PPi EnoylCoA trans-2-Enoyl- 25-methylhexacosanoyl-CoA AcylCoA->EnoylCoA Branched-Chain Acyl-CoA Oxidase FAD -> FADH2 O2 -> H2O2 HydroxyacylCoA 3-Hydroxy- 25-methylhexacosanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (DBP) H2O OxoacylCoA 3-Oxo- 25-methylhexacosanoyl-CoA HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (DBP) NAD+ -> NADH + H+

Figure 1: Enzymatic pathway for the production of this compound.

Quantitative Enzyme Data

Table 1: Acyl-CoA Oxidase (ACOX) Kinetic Parameters

Enzyme Source Substrate K_m (µM) Relative V_max (%) Reference
Rat Liver 2-Methylpalmitoyl-CoA - 200 [1]
Rat Liver Palmitoyl-CoA (C16:0) - 100 [1]

| Rat Liver | Pristanoyl-CoA | - | 100 |[1] |

Table 2: Enoyl-CoA Hydratase (ECH) Kinetic Parameters

Enzyme Source Substrate K_I (µM) k_inact (min⁻¹) Reference
Human ECH2 (R)-MCPF-CoA 41 ± 6 0.082 ± 0.005 [7]
Human ECH2 3-Octynoyl-CoA 65 ± 7 0.024 ± 0.001 [7]

| MTP α-subunit | (R)-MCPF-CoA | 60 ± 7 | 0.053 ± 0.004 |[7] |

Note: Data for ECH are for inhibitors, indicating binding affinity and inactivation rate.

Table 3: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Kinetic Parameters

Enzyme Source Substrate K_m (µM) V_max (U/mg) Reference
Pig Heart L-HADH 3-Hydroxybutyryl-CoA (C4) 40 147 [8]
Pig Heart L-HADH 3-Hydroxyoctanoyl-CoA (C8) 5 238 [8]
Pig Heart L-HADH 3-Hydroxymyristoyl-CoA (C14) 5 114 [8]

| Pig Heart L-HADH | 3-Hydroxypalmitoyl-CoA (C16) | 5 | 67 |[8] |

Experimental Protocols

The following are generalized protocols for assaying the activity of the key enzyme classes involved in the production of this compound. Substrate concentrations and specific reaction conditions may need to be optimized for the specific very long-chain branched substrate.

Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This protocol is adapted from methods that measure the production of H₂O₂.[9]

  • Principle: The ACOX-catalyzed reaction produces H₂O₂, which, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate (e.g., leuco-dichlorofluorescein or 4-aminoantipyrine/phenol), leading to a measurable increase in absorbance.[9]

  • Reagents:

    • Assay Buffer: 50 mM MES, pH 8.0.

    • Substrate: 50-100 µM 25-methylhexacosanoyl-CoA in Assay Buffer (or a suitable analog like palmitoyl-CoA).

    • Cofactor: 10 µM Flavin Adenine Dinucleotide (FAD).

    • Detection Reagent A: 1.6 mM 4-Aminoantipyrine.

    • Detection Reagent B: 22 mM Phenol.

    • Coupling Enzyme: 100 units/mL Horseradish Peroxidase (HRP).

    • Enzyme Sample: Purified or partially purified peroxisomal fraction.

  • Procedure:

    • Prepare a reaction cocktail containing Assay Buffer, FAD, 4-Aminoantipyrine, Phenol, and HRP.

    • Add the enzyme sample to the reaction cocktail and incubate for 2-3 minutes at 30°C to equilibrate.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 500 nm over 5 minutes using a spectrophotometer.

    • Calculate the rate of reaction from the linear portion of the curve. A blank reaction without the acyl-CoA substrate should be run to correct for any background H₂O₂ production.

Protocol 2: Enoyl-CoA Hydratase (ECH) Activity Assay (Spectrophotometric)
  • Principle: This assay measures the decrease in absorbance at approximately 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.[10]

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate: 50 µM trans-2-enoyl-25-methylhexacosanoyl-CoA (or a suitable analog like crotonyl-CoA) in Assay Buffer.

    • Enzyme Sample: Purified or partially purified D-bifunctional protein.

  • Procedure:

    • Add Assay Buffer and substrate to a quartz cuvette.

    • Place the cuvette in a spectrophotometer and record the initial absorbance at 263 nm.

    • Initiate the reaction by adding the enzyme sample and mixing quickly.

    • Monitor the decrease in absorbance at 263 nm for 5-10 minutes.

    • The rate of hydration is proportional to the rate of decrease in absorbance.

Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
  • Principle: The activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[11] For substrates where the reaction equilibrium is unfavorable, a coupled assay with 3-ketoacyl-CoA thiolase can be used to pull the reaction forward.[8]

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

    • Substrate: 100 µM 3-hydroxy-25-methylhexacosanoyl-CoA (or a suitable analog) in Assay Buffer.

    • Cofactor: 200 µM NAD⁺.

    • Enzyme Sample: Purified or partially purified D-bifunctional protein.

  • Procedure:

    • To a cuvette, add Assay Buffer, NAD⁺, and the substrate.

    • Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in absorbance at 340 nm for 5 minutes.

    • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Logical Workflow Diagram

The following diagram illustrates the logical relationships and flow of materials and enzyme actions in the peroxisomal β-oxidation pathway leading to the formation of this compound.

Logical_Workflow Substrate 25-Methylhexacosanoic Acid (VLC-BCFA) Acyl_CoA 25-Methylhexacosanoyl-CoA Substrate->Acyl_CoA Activation Enoyl_CoA trans-2-Enoyl-25-methylhexacosanoyl-CoA Acyl_CoA->Enoyl_CoA Oxidation Hydroxyacyl_CoA 3-Hydroxy-25-methylhexacosanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Target This compound Hydroxyacyl_CoA->Target Dehydrogenation VLC_ACS VLC Acyl-CoA Synthetase VLC_ACS->Acyl_CoA AMP_PPi AMP + PPi VLC_ACS->AMP_PPi ACOX Branched-Chain Acyl-CoA Oxidase ACOX->Enoyl_CoA H2O2 H2O2 ACOX->H2O2 DBP D-Bifunctional Protein (Hydratase & Dehydrogenase) DBP->Hydroxyacyl_CoA DBP->Target NADH NADH + H+ DBP->NADH ATP ATP ATP->VLC_ACS O2 O2 O2->ACOX H2O H2O H2O->DBP NAD NAD+ NAD->DBP

Figure 2: Logical workflow of the enzymatic reactions leading to this compound.

Conclusion

The enzymatic production of this compound is an integral part of the peroxisomal β-oxidation of very long-chain branched fatty acids. This process relies on the sequential action of a very long-chain acyl-CoA synthetase, a branched-chain acyl-CoA oxidase, and the hydratase and dehydrogenase activities of a D-bifunctional protein. While specific kinetic data for 25-methylhexacosanoyl-CoA as a substrate is scarce, the characterization of homologous enzymes provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer standardized methods to study these enzymatic steps. Further research focusing on the purification and kinetic characterization of these enzymes with their specific VLC-BCFA substrates will be invaluable for a more complete understanding of branched-chain fatty acid metabolism and its role in human health and disease.

References

3-Oxo-25-methylhexacosanoyl-CoA: A Potential Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This document explores the potential of 3-Oxo-25-methylhexacosanoyl-CoA as a novel biomarker for a class of metabolic disorders associated with defects in very-long-chain and branched-chain fatty acid metabolism. While direct research on this specific molecule is not yet available in published literature, this guide synthesizes current knowledge of analogous fatty acid pathways to propose its likely biochemical significance, methods for its detection, and a framework for its validation as a clinical biomarker. The accumulation of this and similar lipid species is hypothesized to be indicative of enzymatic deficiencies in peroxisomal alpha- and beta-oxidation, offering a more specific diagnostic and therapeutic monitoring tool than currently available markers.

Introduction: The Significance of Very-Long-Chain and Branched-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing significant roles in membrane structure and signaling. The catabolism of these complex lipids is a specialized process that predominantly occurs in peroxisomes.[1][2] Defects in the enzymatic machinery of peroxisomal oxidation lead to the accumulation of toxic lipid species, resulting in severe and often fatal genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Refsum disease.[3][4]

The identification of specific metabolic intermediates that accumulate as a direct consequence of these enzymatic blocks is paramount for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This compound, a hypothetical intermediate in the degradation of a 25-methylhexacosanoic acid, represents a promising candidate for such a biomarker.

Proposed Metabolic Pathway of this compound

The metabolism of a long-chain branched fatty acid such as 25-methylhexacosanoic acid is believed to proceed through a combination of alpha- and beta-oxidation steps within the peroxisome. The presence of a methyl group on the beta-carbon (position 3) would sterically hinder direct beta-oxidation.[3] Therefore, an initial alpha-oxidation cycle is necessary to remove the carboxyl carbon, followed by several rounds of beta-oxidation.

Synthesis and Degradation Pathway

The proposed pathway begins with the activation of 25-methylhexacosanoic acid to its CoA ester. This is followed by an alpha-oxidation cycle to yield pristanoyl-CoA, which can then enter the beta-oxidation pathway. This compound would be an intermediate in the beta-oxidation of 25-methylhexacosanoyl-CoA, assuming an initial oxidation step makes the beta-carbon accessible.

Metabolic Pathway of this compound cluster_synthesis Hypothetical Synthesis cluster_degradation Proposed Peroxisomal Degradation 25-methylhexacosanoic_acid 25-methylhexacosanoic Acid 25-methylhexacosanoyl_CoA 25-methylhexacosanoyl-CoA 25-methylhexacosanoic_acid->25-methylhexacosanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-enoyl-CoA derivative 25-methylhexacosanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase 3-Hydroxyacyl_CoA 3-Hydroxy-25-methylhexacosanoyl-CoA Enoyl_CoA->3-Hydroxyacyl_CoA Enoyl-CoA Hydratase 3-Oxoacyl_CoA This compound 3-Hydroxyacyl_CoA->3-Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA + C23-CoA 3-Oxoacyl_CoA->Propionyl_CoA Thiolase Biomarker Validation Workflow Discovery Discovery Phase: Untargeted lipidomics in disease models Identification Putative Biomarker Identification: This compound Discovery->Identification Method_Development Analytical Method Development: LC-MS/MS assay Identification->Method_Development Preclinical_Validation Preclinical Validation: Animal models and patient samples Method_Development->Preclinical_Validation Clinical_Validation Clinical Validation: Large patient cohorts Preclinical_Validation->Clinical_Validation

References

An In-depth Technical Guide to the Structural Elucidation of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 3-Oxo-25-methylhexacosanoyl-CoA, a complex, long-chain, branched fatty acyl-coenzyme A. While direct literature on this specific molecule is not available, this document extrapolates from established protocols for similar long-chain and branched-chain acyl-CoA esters to present a robust analytical framework. The guide details a hypothetical biosynthetic pathway, experimental protocols for isolation and analysis, and data presentation strategies, including quantitative data tables and workflow visualizations, to support researchers in the characterization of this and related novel biomolecules.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid biosynthesis and degradation, and the formation of complex lipids. The structural characterization of these molecules is fundamental to understanding their biological roles and for the development of novel therapeutics. This compound presents a unique analytical challenge due to its very long acyl chain (C27), a methyl branch at a distal position, and the reactive 3-oxo functionality. This guide outlines a systematic approach to its structural elucidation, integrating techniques for extraction, purification, and detailed spectroscopic analysis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is likely carried out by a modular polyketide synthase (PKS) or a fatty acid synthase (FAS) system capable of utilizing branched-chain primers. The pathway likely initiates with a primer derived from the amino acid valine, which provides the iso-branched starter unit. Subsequent elongation cycles with malonyl-CoA extend the chain to its full 26-carbon length (excluding the CoA moiety). The final condensation step would introduce the 3-oxo functionality.

Biosynthetic Pathway of this compound Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Transamination & Decarboxylation Starter_Unit Branched Starter Unit (C4) Isobutyryl_CoA->Starter_Unit Primer Loading Elongation Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) Starter_Unit->Elongation Malonyl_CoA Malonyl-CoA (x11 cycles) Malonyl_CoA->Elongation Extender Units Final_Product This compound Elongation->Final_Product Chain Elongation & 3-Oxo formation

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction of Long-Chain Acyl-CoA Esters from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues and cells.[1][2][3]

  • Homogenization: Homogenize the tissue or cell pellet in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Extraction: Add 2-propanol and acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column or a C18 SPE cartridge.

    • Load the supernatant from the solvent extraction.

    • Wash the column with an appropriate buffer to remove impurities.

    • Elute the acyl-CoAs with a solvent mixture such as 2-propanol or an acetonitrile/water mixture.

  • Concentration: Concentrate the eluent under a stream of nitrogen or by lyophilization.

HPLC Purification

High-performance liquid chromatography (HPLC) is essential for purifying the target molecule from other acyl-CoA species.[1][2][4]

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase: A binary gradient system is typically used.

    • Solvent A: 75 mM KH2PO4, pH 4.9.

    • Solvent B: Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher concentration of acetonitrile allows for the separation of acyl-CoAs based on their hydrophobicity.

  • Detection: Monitor the eluent at 260 nm, the characteristic absorbance wavelength of the adenine (B156593) moiety of Coenzyme A.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides molecular weight and fragmentation data crucial for structural confirmation.[5][6][7][8][9]

  • Ionization: Positive electrospray ionization (ESI) is commonly used for acyl-CoAs.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.

  • MS1 Scan: The full scan will determine the mass-to-charge ratio (m/z) of the parent ion.

  • MS2 Fragmentation (Tandem MS): Collision-induced dissociation (CID) of the parent ion will yield characteristic fragment ions. A neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety, is a hallmark of acyl-CoA compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10][11][12][13][14]

  • Sample Preparation: The purified this compound should be dissolved in a deuterated solvent such as DMSO-d6 or methanol-d4.

  • 1H NMR: Will provide information on the number and types of protons, their chemical environment, and their coupling to neighboring protons. Key signals would include those for the methyl branch, the methylene (B1212753) groups of the long chain, and protons adjacent to the 3-oxo group and the thioester linkage.

  • 13C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the 3-oxo group and the thioester.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the position of the methyl branch and the 3-oxo group.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative data from the mass spectrometry and NMR analyses of this compound.

Table 1: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C48H86N7O18P3S
Monoisotopic Mass 1193.4967
[M+H]+ (m/z) 1194.4967
Key MS/MS Fragments (m/z) [M+H - 507]+
Acyl-pantetheine fragment

Table 2: Predicted 1H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH3)~0.8-0.9Triplet
Branch Methyl (-CH3)~0.8-0.9Doublet
Methylene Chain (-(CH2)n-)~1.2-1.4Multiplet
Methylene α to 3-oxo (-CH2-CO-)~2.5-2.7Singlet
Methylene β to thioester (-CH2-S-)~2.8-3.0Triplet
Methylene α to thioester (-CH2-CH2-S-)~2.4-2.6Triplet

Table 3: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ) ppm
Terminal Methyl (-CH3)~14
Branch Methyl (-CH3)~19-22
Methylene Chain (-(CH2)n-)~22-35
3-Oxo Carbonyl (-C=O)~200-210
Thioester Carbonyl (-S-C=O)~195-205

Visualization of Workflows and Relationships

Structural Elucidation Workflow

The following diagram illustrates the overall workflow for the structural elucidation of this compound.

Structural Elucidation Workflow cluster_extraction Extraction & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation Biological_Sample Biological Sample Extraction Solvent Extraction Biological_Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE HPLC HPLC Purification SPE->HPLC LC_MS LC-MS/MS Analysis HPLC->LC_MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR LC_MS->NMR Data_Integration Data Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of novel, complex lipids such as this compound requires a multi-faceted analytical approach. By combining robust extraction and purification techniques with high-resolution mass spectrometry and detailed NMR spectroscopy, a comprehensive structural characterization can be achieved. The methodologies and workflows presented in this guide provide a foundational framework for researchers to successfully identify and characterize this and other similar long-chain, branched acyl-CoA molecules, thereby advancing our understanding of lipid metabolism and its role in health and disease.

References

Whitepaper: The Core Mechanisms of Very Long-Chain Fatty Acyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and precursors for signaling molecules. Their synthesis, which occurs primarily in the endoplasmic reticulum, is a multi-step enzymatic process that elongates existing long-chain fatty acyl-CoAs. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymes involved, their substrate specificities, and regulatory aspects. Furthermore, it includes detailed experimental protocols for the analysis of VLCFA synthesis and presents quantitative data to support researchers in the fields of lipid metabolism and drug development. Dysregulation of this pathway is implicated in several severe pathologies, including X-linked adrenoleukodystrophy (X-ALD) and certain macular degenerations, making its components attractive targets for therapeutic intervention.

Introduction to Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

Fatty acids (FAs) are classified by their carbon chain length. Long-chain fatty acids (LCFAs) typically contain 11-20 carbons, while very long-chain fatty acids (VLCFAs) are defined as having 22 or more carbons.[1][2] These molecules are not merely structural components; they play vital roles in numerous physiological processes, including the formation of the skin's permeability barrier, myelin sheath maintenance, retinal function, and spermatogenesis.[2][3] VLCFAs are integral parts of complex lipids like sphingolipids and glycerophospholipids.[1][4]

The majority of cellular VLCFAs are derived from the elongation of shorter-chain fatty acids, a process that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][2][5] This pathway is distinct from the de novo synthesis of fatty acids (up to C16) by fatty acid synthase (FAS) in the cytosol.[5] The elongation process involves a cycle of four sequential enzymatic reactions, adding two carbon units from malonyl-CoA to an existing acyl-CoA primer in each cycle.[2][6]

The Core Biosynthesis Pathway: The Fatty Acid Elongation Cycle

The synthesis of VLCFA-CoAs is carried out by a membrane-bound enzymatic complex in the ER. The cycle consists of four core reactions: condensation, reduction, dehydration, and a second reduction.

  • Condensation : This is the first and rate-limiting step. An acyl-CoA substrate is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2][3][6]

  • Reduction : The 3-ketoacyl-CoA intermediate is then reduced to 3-hydroxyacyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA reductase (KAR) and utilizes NADPH as a reducing agent.[2][6]

  • Dehydration : A water molecule is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD).[6]

  • Reduction : The final step involves the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the original substrate. This reaction is catalyzed by trans-2,3-enoyl-CoA reductase (TER), also using NADPH as a cofactor.[6]

The newly elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.

VLCFA_Elongation_Cycle VLCFA Elongation Cycle in the Endoplasmic Reticulum cluster_membrane ER Membrane Acyl_CoA_n Acyl-CoA (Cn) ELOVL ELOVL (Condensation) Acyl_CoA_n->ELOVL Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KAR KAR (Reduction) Ketoacyl_CoA->KAR Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) HACD HACD (Dehydration) Hydroxyacyl_CoA->HACD Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) TER TER (Reduction) Enoyl_CoA->TER Acyl_CoA_n2 Acyl-CoA (Cn+2) ELOVL->Ketoacyl_CoA 1 CO2 CO2 ELOVL->CO2 KAR->Hydroxyacyl_CoA 2 NADP1 NADP+ KAR->NADP1 HACD->Enoyl_CoA 3 H2O H2O HACD->H2O TER->Acyl_CoA_n2 4 NADP2 NADP+ TER->NADP2 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL NADPH1 NADPH + H+ NADPH1->KAR NADPH2 NADPH + H+ NADPH2->TER

Caption: The four-step VLCFA elongation cycle occurring at the ER membrane.

Key Enzymes in VLCFA-CoA Biosynthesis

The fatty acid elongation (FAE) complex consists of four distinct enzymes, many of which have multiple isoforms in mammals, conferring tissue-specific and substrate-specific functions.

Table 1: Key Enzymes in the Mammalian VLCFA Elongation Pathway

Step Enzyme Mammalian Isoforms Cofactor Function
1. Condensation Fatty Acid Elongase (ELOVL) ELOVL1-7 - Catalyzes the rate-limiting condensation of acyl-CoA with malonyl-CoA. Determines substrate specificity.[2][3]
2. Reduction 3-Ketoacyl-CoA Reductase (KAR) HSD17B12 NADPH Reduces the 3-keto group to a hydroxyl group.[2][6]
3. Dehydration 3-Hydroxyacyl-CoA Dehydratase (HACD) HACD1-4 - Dehydrates the 3-hydroxyacyl-CoA intermediate.[6]

| 4. Reduction | trans-2,3-Enoyl-CoA Reductase (TER) | TECR | NADPH | Reduces the trans-2,3 double bond to form a saturated acyl-CoA.[6] |

ELOVL Family: The Gatekeepers of Elongation

The seven mammalian ELOVL enzymes (ELOVL1-7) are the key determinants of the final VLCFA product.[2][3] Each isoform exhibits a distinct tissue expression pattern and specificity for the chain length and degree of saturation of its acyl-CoA substrates. This specificity is crucial for generating the diverse array of VLCFAs required by different tissues. For example, ELOVL1 is primarily responsible for elongating C22-C26 saturated and monounsaturated fatty acids, while ELOVL4 is unique in its ability to synthesize ultra-long-chain fatty acids (≥C28), which are vital for retinal and skin function.[1][5]

Quantitative Data on Enzyme Specificity and Kinetics

Substrate Specificity of Human ELOVL Enzymes

Table 2: Substrate Specificity of Human ELOVL Enzymes

Enzyme Primary Acyl-CoA Substrates (Saturated/Monounsaturated) Primary Acyl-CoA Substrates (Polyunsaturated) Key Products & Tissues
ELOVL1 C20:0, C22:0, C22:1, C24:0, C24:1 - C24-C26 SFA/MUFA (Sphingolipids). Ubiquitous.[1][5]
ELOVL2 - C20:5n-3, C22:5n-3, C20:4n-6, C22:4n-6 C22:6n-3 (DHA), C24:5n-6. Liver, testis.
ELOVL3 C18:0, C20:0, C20:1, C22:0, C22:1 - C20-C24 SFA/MUFA. Skin (sebaceous glands), brown adipose tissue.
ELOVL4 C24:0, C26:0 C22:6n-3 (DHA), C22:5n-6 ≥C28 ULCFAs (SFA & PUFA). Retina, skin, brain, testis.[1]
ELOVL5 C18:1 C18:2n-6, C18:3n-3, C20:4n-6 C20:3n-6, C20:4n-6 (Arachidonic acid). Ubiquitous, high in liver.
ELOVL6 C12:0, C14:0, C16:0, C16:1 - C18:0 (Stearate), C18:1 (Oleate). Lipogenic tissues (liver, adipose).[5]
ELOVL7 C16:0, C18:0, C18:1, C20:0 - C20-C22 SFA/MUFA. Prostate, skin, kidney.[3][9]

SFA: Saturated Fatty Acid; MUFA: Monounsaturated Fatty Acid; PUFA: Polyunsaturated Fatty Acid.

Example Enzyme Kinetics from S. cerevisiae

Detailed kinetic studies on mammalian elongation enzymes are sparse. However, work in yeast (Saccharomyces cerevisiae) provides valuable insights. A study of yeast fatty acid elongation revealed Michaelis constants (Km) for various acyl-CoA primers, demonstrating a high affinity for medium-chain substrates.

Table 3: Example Enzyme Kinetic Data from S. cerevisiae Fatty Acid Elongation

Acyl-CoA Primer Km (mM)
Octanoyl-CoA (C8:0) 0.33
Decanoyl-CoA (C10:0) 0.83
Lauroyl-CoA (C12:0) 0.05
Myristoyl-CoA (C14:0) 0.40
Palmitoyl-CoA (C16:0) 0.13

Data adapted from studies on yeast cell homogenates.[10] Note: These values are not directly transferable to mammalian systems but illustrate the principles of substrate affinity in the elongation process.

Regulation of VLCFA-CoA Biosynthesis

The synthesis of VLCFAs is tightly regulated to meet cellular demands and prevent the accumulation of potentially toxic lipid species. Regulation occurs at multiple levels:

  • Transcriptional Control : The expression of ELOVL genes is tissue-specific and can be regulated by transcription factors responsive to developmental and metabolic cues.

  • Substrate Availability : The concentration of acyl-CoA precursors and malonyl-CoA can influence the rate of elongation. For instance, in X-ALD, a defect in peroxisomal VLCFA degradation leads to an increase in cytosolic VLCFA-CoAs, which then serve as substrates for further elongation by ELOVL1, exacerbating the disease phenotype.[5][11]

  • Protein-Protein Interactions : ELOVL enzymes may form complexes with other proteins that modulate their activity. For example, ELOVL1 activity is regulated differently by interactions with ceramide synthase 2 (CERS2) or CERS3, which channels the elongated acyl-CoAs directly into sphingolipid synthesis.[1]

ELOVL_Specificity_and_Flow Substrate Flow and Specificity in VLCFA Synthesis C16_CoA C16-CoA (Palmitoyl-CoA) ELOVL6 ELOVL6 C16_CoA->ELOVL6 C18_CoA C18-CoA (Stearoyl-CoA) ELOVL_other ELOVL3, 5, 7 C18_CoA->ELOVL_other Glycerolipids Glycerolipids C18_CoA->Glycerolipids C20_C22_CoA C20-C22-CoA ELOVL1 ELOVL1 C20_C22_CoA->ELOVL1 C20_C22_CoA->Glycerolipids C24_C26_CoA C24-C26-CoA ELOVL4 ELOVL4 C24_C26_CoA->ELOVL4 Sphingolipids Sphingolipids C24_C26_CoA->Sphingolipids ULCFA_CoA ≥C28-CoA (ULCFAs) ULCFA_CoA->Sphingolipids Waxes Waxes / Esters ULCFA_CoA->Waxes ELOVL6->C18_CoA + 2C ELOVL1->C24_C26_CoA + 2C ELOVL4->ULCFA_CoA + 2C cycles ELOVL_other->C20_C22_CoA + 2C

Caption: Logical flow of saturated fatty acid elongation through key ELOVL enzymes.

Experimental Protocols for Studying VLCFA-CoA Biosynthesis

Protocol 1: In Vitro VLCFA Elongation Assay Using Liver Microsomes

This assay measures the activity of the complete elongation complex by monitoring the incorporation of radiolabeled malonyl-CoA into an acyl-CoA primer.

A. Preparation of Liver Microsomes

  • Sacrifice a mouse and perfuse the liver with cold buffer A (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).[12]

  • Mince the liver and homogenize in 4 mL of buffer A per gram of tissue using a motor-driven Potter-Elvehjem homogenizer. Keep on ice.[12]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet mitochondria and cell debris.[12]

  • Carefully collect the supernatant and ultracentrifuge at 100,000 x g for 60-90 minutes at 4°C.[13]

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4) to a desired protein concentration (e.g., 20 mg/mL).[14]

  • Flash freeze aliquots in liquid nitrogen and store at -80°C until use.[12]

B. Elongation Assay

  • Prepare a reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume:

    • 100 mM Potassium Phosphate Buffer, pH 7.4

    • 1 mM NADPH[10]

    • 50-100 µM Acyl-CoA primer (e.g., C18:0-CoA)

    • 50 µg microsomal protein[15]

    • 50 µM [2-¹⁴C]Malonyl-CoA (specific activity ~50 mCi/mmol)[10]

  • Pre-incubate the mixture (without malonyl-CoA) at 37°C for 5 minutes.[13]

  • Initiate the reaction by adding the radiolabeled malonyl-CoA.

  • Incubate at 37°C for 15-30 minutes with gentle agitation.

  • Terminate the reaction by adding 50 µL of 6 M HCl.

  • Saponify the lipids by adding 1 mL of 10% KOH in 80% ethanol (B145695) and heating at 80°C for 1 hour.

  • Acidify the mixture with 0.5 mL of 6 M HCl and extract the free fatty acids by adding 2 mL of hexane (B92381), vortexing, and centrifuging.

  • Collect the upper hexane layer and evaporate to dryness.

  • Resuspend the sample in a small volume of hexane and quantify the radioactivity using liquid scintillation counting.

Protocol 2: Quantification of Total VLCFAs in Plasma by GC-MS

This protocol details the steps from lipid extraction to analysis for determining the absolute or relative amounts of VLCFAs in a biological sample.

GCMS_Workflow Experimental Workflow for VLCFA Analysis by GC-MS start Start: Plasma Sample (100 µL) add_is 1. Add Internal Standard (e.g., C17:0 or deuterated VLCFA) start->add_is extract 2. Lipid Extraction (e.g., Folch Method: Chloroform (B151607):Methanol 2:1) add_is->extract dry_down1 3. Evaporate Solvent (Under Nitrogen Stream) extract->dry_down1 hydrolyze 4. Saponification/Hydrolysis (Release FAs from complex lipids) dry_down1->hydrolyze derivatize 5. Derivatization to FAMEs (e.g., 12% BF3 in Methanol, 60°C) hydrolyze->derivatize extract_fames 6. Extract FAMEs (Using Hexane) derivatize->extract_fames dry_down2 7. Evaporate Hexane & Reconstitute extract_fames->dry_down2 gcms 8. GC-MS Analysis dry_down2->gcms data 9. Data Processing (Integration, Quantification) gcms->data end End: VLCFA Profile data->end

Caption: Standard workflow for preparing and analyzing VLCFAs from plasma via GC-MS.

A. Lipid Extraction (Modified Folch Method) [16]

  • To 100 µL of plasma in a glass tube, add a known quantity of an internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

  • Carefully aspirate the upper aqueous layer. Transfer the lower organic (chloroform) layer to a new clean glass tube.

  • Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs) [17][18]

  • To the dried lipid extract, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

  • Seal the tube tightly with a Teflon-lined cap and heat at 60-80°C for 10-30 minutes.[17][18]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the tube. Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for analysis.

C. GC-MS Analysis [16]

  • Instrument : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm).

  • Injection : 1 µL, splitless mode at 280°C.

  • Carrier Gas : Helium at 1.0 mL/min.

  • Oven Program : Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.

  • MS Detection : Use selected ion monitoring (SIM) for specific FAMEs or full scan mode for profiling.

Relevance in Disease and Drug Development

Mutations in genes encoding the enzymes of the VLCFA synthesis pathway are linked to several human diseases.

  • X-Linked Adrenoleukodystrophy (X-ALD) : Caused by a defect in the ABCD1 transporter, which impairs peroxisomal β-oxidation of VLCFAs. The resulting accumulation of C24:0 and C26:0 is a key diagnostic marker and contributes to demyelination and adrenal insufficiency.[4][11] The elongation pathway, particularly ELOVL1, is responsible for producing these toxic VLCFAs from shorter precursors.

  • Stargardt-like Macular Dystrophy (STGD3) : Caused by dominant mutations in the ELOVL4 gene, leading to a loss of the ultra-long-chain PUFAs essential for photoreceptor health.[1]

  • Myopathy : Mutations in HACD1 can cause a form of congenital myopathy, highlighting the importance of VLCFA synthesis in muscle tissue.[1]

The central role of these enzymes, particularly the rate-limiting ELOVLs, in disease pathology makes them promising targets for drug development. Inhibitors of ELOVL1, for example, are being investigated as a potential substrate reduction therapy for X-ALD to lower the levels of toxic C26:0 fatty acids.

Conclusion

The biosynthesis of very long-chain fatty acyl-CoAs is a fundamental metabolic pathway essential for cellular structure and function. The four-enzyme elongation complex in the endoplasmic reticulum, governed by the substrate-specific ELOVL enzymes, produces a wide diversity of VLCFAs. Understanding the intricate details of this pathway, from enzyme kinetics to regulatory networks, is paramount. The experimental protocols and data presented in this guide offer a framework for researchers to investigate this pathway further, paving the way for new insights into lipid metabolism and the development of novel therapeutics for associated disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Oxo-25-methylhexacosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-25-methylhexacosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in fatty acid metabolism, including β-oxidation and the biosynthesis of complex lipids. The quantitative analysis of specific acyl-CoA species is essential for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs, ensuring robustness and reliability.[1][2][3][4][5]

Principle

This method employs a liquid-liquid extraction procedure to isolate acyl-CoAs from the biological matrix. Separation is achieved using reversed-phase liquid chromatography (LC), followed by detection with a triple quadrupole mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Isopropanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Potassium phosphate (B84403) monobasic (KH₂PO₄), Ammonium hydroxide (B78521) (NH₄OH), Ammonium acetate

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not naturally abundant in the sample.

  • Analyte: this compound (synthesis or custom order may be required)

Sample Preparation

Proper sample handling is critical due to the instability of acyl-CoA thioesters. All procedures should be performed on ice or at 4°C.

  • Tissue Homogenization:

    • Weigh approximately 40-50 mg of frozen tissue.

    • Immediately add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[2]

    • Add 0.5 mL of an ice-cold extraction solvent mixture of acetonitrile:isopropanol:methanol (3:1:1 v/v/v).[2]

    • Add the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[2]

    • Homogenize the sample on ice.

    • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

    • Collect the supernatant for LC-MS/MS analysis.

  • Cell Pellet Extraction:

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the pellet in 200 µL of ice-cold 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA) for protein precipitation and cell lysis.

    • Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm).[2]

  • Mobile Phase A: 15 mM Ammonium hydroxide in water.[2]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • Start at 20% B.

    • Increase to 45% B over 2.8 minutes.

    • Decrease to 25% B over 0.2 minutes.

    • Increase to 65% B over 1 minute.

    • Decrease to 20% B over 0.5 minutes for column re-equilibration.[2]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3.5 kV.[2]

  • Sheath Gas Flow: 45 (arbitrary units).[2]

  • Capillary Temperature: 275°C.[2]

  • Collision Gas: Argon.

  • Collision Energy: 30-40 eV (optimization required).[2][3]

MRM Transitions:

The specific MRM transitions for this compound need to be determined. Based on the known fragmentation of long-chain acyl-CoAs, the following can be predicted:

  • Precursor Ion ([M+H]⁺): The molecular formula for this compound is C₄₈H₈₈N₇O₁₈P₃S. The calculated monoisotopic mass is 1199.50. Therefore, the precursor ion will be at m/z 1200.5 .

  • Product Ions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) and a prominent fragment ion at m/z 428 (adenosine diphosphate).[6][7]

    • Product Ion 1 (Quantifier): [M+H - 507]⁺ = 1200.5 - 507 = m/z 693.5 .

    • Product Ion 2 (Qualifier): m/z 428.0 .

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound1200.5693.5428.035 (Optimized)
Heptadecanoyl-CoA (IS)1022.6515.6428.035 (Optimized)

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1
5
10
50
100
500

Table 3: Quantitative Results in Biological Samples

Sample IDAnalyte Peak AreaIS Peak AreaConcentration (ng/mL)Standard Deviation
Control 1
Control 2
Treated 1
Treated 2

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer & Organic Solvent + Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Reversed-Phase LC Separation Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification using Calibration Curve MS->Quantification Results Results Table Quantification->Results

Caption: Workflow for the quantitative analysis of this compound.

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of branched-chain fatty acids, specifically the oxidation of pristanic acid.

G Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Alpha_Oxidation Peroxisomal α-oxidation Pristanoyl_CoA->Alpha_Oxidation Beta_Oxidation Peroxisomal β-oxidation Alpha_Oxidation->Beta_Oxidation Target_Molecule This compound Beta_Oxidation->Target_Molecule Multiple Cycles Propionyl_CoA Propionyl-CoA Target_Molecule->Propionyl_CoA Acetyl_CoA Acetyl-CoA Target_Molecule->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of branched-chain fatty acid oxidation.

References

Application Note: Quantitative Analysis of 3-Oxo-25-methylhexacosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Oxo-25-methylhexacosanoyl-CoA in biological matrices. This very-long-chain acyl-CoA is a putative intermediate in branched-chain fatty acid metabolism. The methodology herein utilizes a robust protein precipitation and extraction procedure, followed by reversed-phase chromatography and detection by positive mode electrospray ionization (ESI) tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and biomarker discovery.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The accurate quantification of specific acyl-CoA species, such as the very-long-chain this compound, is essential for understanding the regulation of these pathways and their dysregulation in disease. LC-MS/MS provides the necessary selectivity and sensitivity for analyzing these low-abundance molecules in complex biological samples.[1][2] This protocol details a comprehensive workflow for the reliable quantification of this compound.

Experimental Workflow

A generalized workflow for the analysis of this compound is presented below.

workflow sample Biological Sample (Tissue or Cells) extraction Protein Precipitation & Extraction sample->extraction Add cold SSA with Internal Std. centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Processing & Quantification lcms->data results Results data->results

Caption: Experimental workflow for this compound analysis.

Methodology

Materials and Reagents
  • Analytes: this compound (custom synthesis).

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA not endogenous to the sample.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: 5-Sulfosalicylic acid (SSA), Ammonium Hydroxide.

Sample Preparation

A protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for efficient extraction of acyl-CoAs.

  • Homogenization: For tissues, weigh approximately 50-100 mg and homogenize in a suitable buffer on ice. For cultured cells, wash the cell pellet with ice-cold PBS.

  • Extraction: To the homogenate or cell pellet, add 200 µL of an ice-cold 2.5% (w/v) SSA solution containing the internal standard (e.g., 100 nM Heptadecanoyl-CoA).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis.

Liquid Chromatography

Separation is achieved using a reversed-phase C18 column with a gradient elution at a high pH, which improves the chromatographic peak shape for acyl-CoAs.[1][2]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.020
2.020
12.095
15.095
15.120
20.020
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions and Data Analysis

The MRM transitions for this compound are predicted based on its chemical structure and the characteristic fragmentation of acyl-CoAs. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[3][4][5] Another characteristic product ion corresponds to the adenosine (B11128) 3',5'-diphosphate fragment (m/z 428.0).[3][6]

The molecular formula for this compound is C48H86N7O18P3S, with a monoisotopic mass of 1173.5119 Da. The protonated precursor ion [M+H]+ will have an m/z of 1174.5192.

fragmentation cluster_precursor Precursor Ion cluster_products Product Ions precursor [this compound + H]+ m/z = 1174.5 product1 [M+H - 507.0]+ m/z = 667.5 precursor->product1 Neutral Loss of C10H14N5O13P3 product2 Adenosine 3',5'-diphosphate m/z = 428.0 precursor->product2 Fragmentation

References

Application Notes and Protocols for the Extraction of 3-Oxo-25-methylhexacosanoyl-CoA from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The analysis of specific acyl-CoA species, such as the long-chain, branched 3-Oxo-25-methylhexacosanoyl-CoA, is crucial for understanding bacterial physiology, identifying novel antimicrobial targets, and developing new therapeutic agents. Branched-chain fatty acids are common in bacteria, where they influence cell membrane fluidity.[2][3] The 3-oxoacyl-CoA structure suggests its role as an intermediate in either the biosynthesis or degradation of 25-methylhexacosanoic acid. This document provides detailed protocols for the extraction of this compound from bacterial cultures for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Biosynthesis of Branched-Chain Acyl-CoAs in Bacteria

The biosynthesis of branched-chain fatty acids in bacteria is initiated by primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from branched-chain amino acids like valine, leucine, and isoleucine, respectively.[3] These primers are then elongated by the fatty acid synthase (FASII) system. The resulting branched-chain fatty acid is subsequently activated to its acyl-CoA thioester by an acyl-CoA synthetase. The introduction of the 3-oxo group typically occurs during the beta-oxidation of a longer fatty acid chain or as a final step in the condensation stage of fatty acid synthesis.

Below is a generalized pathway illustrating the formation of a branched-chain acyl-CoA.

Branched-Chain Acyl-CoA Biosynthesis bcaa Branched-Chain Amino Acids (e.g., Leucine) bkd Branched-chain α-keto acid dehydrogenase bcaa->bkd transamination bc_primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) bkd->bc_primer fas Fatty Acid Synthase (FASII) bc_primer->fas initiation bcfa Branched-Chain Fatty Acid (25-methylhexacosanoic acid) fas->bcfa elongation acs Acyl-CoA Synthetase bcfa->acs bc_acyl_coa Branched-Chain Acyl-CoA acs->bc_acyl_coa beta_ox Beta-Oxidation Step bc_acyl_coa->beta_ox target This compound beta_ox->target

Caption: Generalized biosynthetic pathway for branched-chain acyl-CoAs in bacteria.

Experimental Protocols

The accurate quantification of intracellular acyl-CoAs is challenging due to their low abundance and instability.[1] The following protocols are synthesized from established methods for acyl-CoA extraction from bacterial cultures and are suitable for long-chain species like this compound.[4][5]

Protocol 1: Acyl-CoA Extraction using Isopropanol (B130326) and Acetonitrile (B52724)

This protocol is adapted from methods optimized for a broad range of acyl-CoAs in bacteria.[5][6]

Materials:

  • Bacterial culture

  • Ice-cold 67 mM monopotassium phosphate (B84403) buffer (pH 4.9)

  • Ice-cold isopropanol

  • Ice-cold acetonitrile

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Zirconia/silica beads (1 mm and 2 mm)

  • Pre-cooled grinder/bead beater

  • Refrigerated centrifuge (4°C)

  • Lyophilizer (freeze-dryer)

  • 50% Methanol for reconstitution

Procedure:

  • Cell Harvesting: Harvest approximately 10 mL of bacterial culture by centrifugation at 3,500 x g for 10 minutes at 4°C.

  • Cell Lysis: Immediately freeze the bacterial pellet with liquid nitrogen and store at -80°C until extraction. For extraction, place the frozen sample on ice. Add 1 mL of ice-cold monopotassium phosphate buffer (67 mM, pH 4.9) and zirconia/silica beads. Lyse the cells using a pre-cooled grinder or bead beater (e.g., two cycles of 60 seconds at 60 Hz with a 10-second pause).

  • Protein Precipitation and Extraction:

    • Add 500 µL of pre-cooled isopropanol to the lysate and grind for another cycle.

    • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution. Grind for a final cycle.

  • Phase Separation: Incubate the tube on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Storage: Lyophilize the supernatant until completely dry. The dried extract can be stored at -80°C for later analysis.

  • Reconstitution: For LC-MS analysis, reconstitute the dried extract in 200 µL of 50% methanol. Vortex for 1 minute and sonicate in a water bath for 2 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any insoluble material. Transfer the supernatant for analysis.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For samples with high levels of interfering compounds, an additional purification step using solid-phase extraction (SPE) can improve the quality of the analysis.[6]

Materials:

  • Dried acyl-CoA extract (from Protocol 1, step 6)

  • Anion-exchange SPE cartridges

  • SPE vacuum manifold

  • SPE conditioning, wash, and elution solvents (specifics depend on the cartridge chemistry, but generally involve methanol, water, and a buffered high-salt solution for elution)

Procedure:

  • Reconstitution: Reconstitute the dried extract from Protocol 1 in the appropriate SPE loading buffer.

  • SPE Cartridge Conditioning: Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak wash buffer to remove non-polar and weakly bound impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution buffer (e.g., a high-salt buffer).

  • Drying and Reconstitution: Dry the eluted fraction (e.g., using a vacuum concentrator or nitrogen evaporator) and reconstitute in the final LC-MS analysis solvent.

Experimental Workflow

The overall workflow from bacterial culture to data analysis is depicted below.

Acyl-CoA Extraction Workflow culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Bead Beating) harvest->lysis extraction Solvent Extraction (Isopropanol/Acetonitrile) lysis->extraction purification Optional: SPE Purification extraction->purification drying Drying (Lyophilization) extraction->drying if SPE skipped purification->drying if used reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for the extraction and analysis of acyl-CoAs from bacteria.

Data Presentation

Quantitative data for acyl-CoA levels are typically reported in pmol per mg of protein or per 10^6 cells. The following tables provide a template for presenting such data. Note that the values for this compound are hypothetical and should be replaced with experimental data.

Table 1: Recovery of Acyl-CoA Standards

Acyl-CoA Standard Concentration (µM) Peak Area (Arbitrary Units) Recovery (%)
Palmitoyl-CoA (C16:0) 1.0 1.2 x 10^7 95
Stearoyl-CoA (C18:0) 1.0 9.8 x 10^6 92

| This compound | 1.0 | (Experimental Value) | (Calculated) |

Table 2: Quantification of this compound in Bacterial Cultures

Bacterial Strain Growth Condition This compound (pmol/mg protein) Standard Deviation
Strain A Standard Medium (Experimental Value) (± Value)
Strain A Stress Condition (Experimental Value) (± Value)

| Strain B | Standard Medium | (Experimental Value) | (± Value) |

Analytical Considerations

  • Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. It is crucial to keep samples on ice and use acidic buffers (pH 4-5) during extraction.[7][8]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled acyl-CoAs) is highly recommended for accurate quantification to account for extraction losses and matrix effects.

  • LC-MS/MS Analysis: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective detection of acyl-CoAs.[4][9] The fragmentation of acyl-CoAs typically yields characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, enhancing specificity.[9]

Conclusion

The protocols and considerations outlined in this document provide a robust framework for the extraction and analysis of this compound from bacterial cultures. Successful implementation of these methods will enable researchers to investigate the roles of this and other long-chain acyl-CoAs in bacterial metabolism, contributing to a deeper understanding of microbial physiology and the identification of novel drug targets.

References

Application Notes and Protocols for the Purification of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Oxo-25-methylhexacosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The methodology is synthesized from established techniques for the purification of long-chain and very-long-chain acyl-CoAs, adapted for the specific properties of the target molecule.

Introduction

This compound is a key intermediate in branched-chain fatty acid metabolism. Its accurate purification and quantification are crucial for studying various metabolic pathways and for the development of therapeutic agents targeting lipid metabolism. This protocol outlines a robust procedure involving solid-phase extraction (SPE) followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), 2-Propanol, Methanol (B129727) (all HPLC grade)

  • Buffers: Potassium phosphate (B84403) monobasic (KH2PO4), Glacial acetic acid

  • Solid-Phase Extraction: Oligonucleotide purification cartridges or strong anion exchange (SAX) cartridges.

  • HPLC Column: C8 or C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Instrumentation: Solid-phase extraction manifold, HPLC system with UV detector or mass spectrometer.

  • Sample: Biological extract or synthetic reaction mixture containing this compound.

2. Sample Preparation and Extraction

This initial step is critical for removing bulk contaminants and preparing the sample for chromatographic purification.

  • For Tissue Samples:

    • Homogenize the tissue sample in ice-cold 100 mM KH2PO4 buffer, pH 4.9.[1]

    • Add 2-propanol and re-homogenize.[1]

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).[1]

    • Centrifuge to pellet cellular debris and collect the supernatant containing the acyl-CoAs.

  • For Synthetic Reaction Mixtures:

    • Quench the reaction as appropriate.

    • If necessary, perform a liquid-liquid extraction to remove non-polar side products.

    • Adjust the pH of the aqueous phase to approximately 5.0 before proceeding to SPE.

3. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

SPE is employed to concentrate the acyl-CoA fraction and remove interfering substances.

  • Cartridge Conditioning: Condition an oligonucleotide purification cartridge or a strong anion exchange (SAX) cartridge by washing with methanol followed by equilibration with the extraction buffer.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of buffers to remove unbound contaminants. A typical wash sequence might include the extraction buffer, followed by a buffer with a low percentage of organic solvent.

  • Elution: Elute the acyl-CoAs from the cartridge using a solvent mixture such as 2-propanol or a buffer with a high salt concentration.[1]

  • Concentration: Concentrate the eluted fraction, typically under a stream of nitrogen or by lyophilization.

4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The final purification step is achieved by RP-HPLC, which separates acyl-CoAs based on their hydrophobicity.

  • Column: Use a C8 or C18 reverse-phase column. A C8 column may provide better resolution for very-long-chain acyl-CoAs.

  • Mobile Phase:

    • Solvent A: 75 mM KH2PO4, pH 4.9.[1]

    • Solvent B: Acetonitrile (ACN) containing 600 mM glacial acetic acid.[1]

  • Gradient Elution: A binary gradient is recommended to achieve optimal separation. The long, branched nature of this compound will require a relatively high percentage of organic solvent for elution.

  • Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.[1] For higher sensitivity and structural confirmation, a mass spectrometer can be used as the detector.

  • Fraction Collection: Collect the fractions corresponding to the peak of interest.

  • Post-Purification Processing: Desalt the collected fractions if necessary and lyophilize to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data and parameters for the purification of long-chain acyl-CoAs, which can be used as a starting point for optimizing the purification of this compound.

ParameterValueReference
SPE Recovery 70-80%[1]
HPLC Column C18 or C8, 5 µm, 4.6 x 250 mmGeneral knowledge from search results
HPLC Solvent A 75 mM KH2PO4, pH 4.9[1]
HPLC Solvent B Acetonitrile with 600 mM glacial acetic acid[1]
HPLC Flow Rate 0.25 - 1.0 mL/min[1]
Detection Wavelength 260 nm[1]

Mandatory Visualization

Experimental Workflow for this compound Purification

Purification_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_hplc RP-HPLC Purification cluster_final Final Product Homogenization Homogenization in Buffer Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Load onto SPE Conditioning Cartridge Conditioning Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Injection Inject Sample Elution->Injection Inject Eluate Gradient Gradient Elution Injection->Gradient Detection UV/MS Detection (260 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Desalting Desalting (if necessary) Collection->Desalting Process Fractions Lyophilization Lyophilization Desalting->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-25-methylhexacosanoyl-CoA is a long-chain, branched 3-oxoacyl-coenzyme A derivative. Its metabolism is crucial for understanding the peroxisomal beta-oxidation of branched-chain fatty acids.[1][2][3][4][5] Dysregulation of this pathway is associated with various metabolic disorders. Accurate measurement of the enzymatic activity of enzymes that process this substrate, such as 3-oxoacyl-CoA thiolase, is essential for studying lipid metabolism and for the development of therapeutic agents targeting these pathways.

These application notes provide a detailed protocol for a continuous spectrophotometric enzymatic assay for this compound utilizing a 3-oxoacyl-CoA thiolase. The assay is based on the thiolase-catalyzed cleavage of this compound in the presence of free coenzyme A (CoA), which results in the formation of 24-methylpentacosanoyl-CoA and acetyl-CoA.

Metabolic Significance

This compound is an intermediate in the peroxisomal beta-oxidation of 25-methylhexacosanoic acid, a very long-chain branched fatty acid.[1][2][3] The final step in each cycle of beta-oxidation is the thiolytic cleavage of a 3-oxoacyl-CoA by a 3-oxoacyl-CoA thiolase (also known as beta-ketothiolase).[6][7] This reaction is critical for the production of acetyl-CoA, which can then be utilized in various metabolic pathways, and the shortening of the acyl-CoA chain.

Principle of the Assay

The enzymatic assay for this compound is based on the following reaction catalyzed by 3-oxoacyl-CoA thiolase:

This compound + CoA-SH → 24-Methylpentacosanoyl-CoA + Acetyl-CoA

Data Presentation

ParameterValueUnitNotes
SubstrateThis compound-Synthesized or commercially sourced
Enzyme3-Oxoacyl-CoA Thiolase (peroxisomal)-Purified or commercially sourced
Wavelength of Detection303nmCorresponds to the Mg2+-enolate complex of the 3-oxoacyl-CoA
Molar Extinction Coefficient (ε)~18,000M⁻¹cm⁻¹This is an estimated value based on similar 3-oxoacyl-CoA compounds and may need to be determined empirically.
Assay Buffer100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 0.2 mM DTT-Dithiothreitol (DTT) is included to maintain the thiol groups in a reduced state.
Assay Temperature37°C
Substrate Concentration Range1 - 50µMTo be optimized based on the Kₘ of the enzyme.
Enzyme Concentration Range10 - 200ng/mLTo be optimized to achieve a linear reaction rate.

Experimental Protocols

Materials and Reagents
  • This compound (substrate)

  • 3-Oxoacyl-CoA Thiolase (e.g., from Saccharomyces cerevisiae or human peroxisomal)

  • Coenzyme A (CoA-SH)

  • Tris-HCl

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Ultrapure water

  • Spectrophotometer capable of reading at 303 nm

  • Quartz cuvettes (1 cm path length)

  • Pipettes and tips

Preparation of Reagents
  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 0.2 mM DTT):

    • Dissolve 1.21 g of Tris base in 80 mL of ultrapure water.

    • Adjust the pH to 8.0 with concentrated HCl.

    • Add 0.254 g of MgCl₂·6H₂O.

    • Add 3.09 mg of DTT.

    • Bring the final volume to 100 mL with ultrapure water.

    • Store at 4°C. Prepare fresh DTT-containing buffer for each experiment.

  • Substrate Stock Solution (1 mM this compound):

    • Dissolve the appropriate amount of this compound in a small volume of a suitable solvent (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0) to make a 1 mM stock solution.

    • Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Coenzyme A Stock Solution (10 mM):

    • Dissolve 7.67 mg of Coenzyme A (free acid) in 1 mL of ultrapure water.

    • Store in aliquots at -20°C.

  • Enzyme Stock Solution (1 mg/mL):

    • Reconstitute the lyophilized 3-Oxoacyl-CoA Thiolase in a buffer recommended by the supplier (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT).

    • Store in aliquots at -80°C.

Enzymatic Assay Protocol
  • Set up the spectrophotometer to measure absorbance at 303 nm and equilibrate the temperature to 37°C.

  • Prepare the reaction mixture in a 1 mL quartz cuvette by adding the following components:

    • 880 µL of Assay Buffer

    • 10 µL of 10 mM Coenzyme A stock solution (final concentration 100 µM)

    • Variable volume of 1 mM this compound stock solution (e.g., for a 20 µM final concentration, add 20 µL).

    • Adjust the final volume to 990 µL with Assay Buffer if necessary.

  • Mix the contents of the cuvette by gently pipetting up and down and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate the reaction by adding 10 µL of a freshly diluted 3-Oxoacyl-CoA Thiolase solution (e.g., 10 µg/mL).

  • Immediately start monitoring the decrease in absorbance at 303 nm for 5-10 minutes, taking readings every 15-30 seconds. The rate should be linear during the initial phase of the reaction.

Data Analysis
  • Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

  • Convert the rate of absorbance change to the rate of substrate consumption using the Beer-Lambert law:

    • Rate (µmol/min/mL) = (ΔA/min) / ε

    • Where ε is the molar extinction coefficient of the this compound Mg²⁺-enolate complex at 303 nm (~18,000 M⁻¹cm⁻¹).

  • Calculate the specific activity of the enzyme:

    • Specific Activity (µmol/min/mg) = Rate (µmol/min/mL) / [Enzyme Concentration (mg/mL)]

Visualizations

Peroxisomal_Beta_Oxidation substrate 25-Methylhexacosanoyl-CoA step1 Acyl-CoA Oxidase substrate->step1 product1 2,3-Enoyl-25-methylhexacosanoyl-CoA step1->product1 step2 Enoyl-CoA Hydratase product1->step2 product2 3-Hydroxy-25-methylhexacosanoyl-CoA step2->product2 step3 3-Hydroxyacyl-CoA Dehydrogenase product2->step3 product3 This compound step3->product3 step4 3-Oxoacyl-CoA Thiolase product3->step4 product4 24-Methylpentacosanoyl-CoA step4->product4 acetyl_coa Acetyl-CoA step4->acetyl_coa coa_sh CoA-SH coa_sh->step4

Caption: Peroxisomal beta-oxidation of a branched-chain fatty acid.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, CoA, Enzyme) start->prep_reagents setup_spectro Set up Spectrophotometer (303 nm, 37°C) prep_reagents->setup_spectro reaction_mix Prepare Reaction Mixture in Cuvette (Buffer, CoA, Substrate) setup_spectro->reaction_mix incubate Incubate at 37°C (5 min) Record Baseline reaction_mix->incubate add_enzyme Initiate Reaction with Enzyme incubate->add_enzyme monitor_abs Monitor Absorbance Decrease at 303 nm add_enzyme->monitor_abs analyze_data Data Analysis (Calculate Rate and Specific Activity) monitor_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the enzymatic assay.

References

Application Notes and Protocols for In Vitro Enzyme Kinetics of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-25-methylhexacosanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of 25-methylhexacosanoic acid, a very long-chain branched fatty acid. The breakdown of such fatty acids occurs primarily in peroxisomes, as mitochondria are not equipped to handle these structures.[1][2][3] The final step of each β-oxidation cycle is the thiolytic cleavage of a 3-oxoacyl-CoA, yielding acetyl-CoA (or propionyl-CoA in the case of α-branched acids) and a fatty acyl-CoA shortened by two or three carbons.

The enzyme responsible for this cleavage is Acetyl-CoA Acyltransferase 1 (ACAA1), also known as peroxisomal 3-oxoacyl-CoA thiolase.[4][5][6] ACAA1 is a critical regulator of lipid metabolism and plays an essential role in fatty acid oxidation.[7] Understanding the kinetics of ACAA1 with specific substrates like this compound is vital for elucidating the pathways of lipid metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting fatty acid oxidation.

These application notes provide a framework for studying the in vitro enzyme kinetics of ACAA1 with this compound, including a generalized protocol and data presentation guidelines.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) of Rat Peroxisomal 3-ketoacyl-CoA Thiolase A (Acaa1a) for Various 3-Oxoacyl-CoA Substrates

SubstrateKm (µM)
Acetoacetyl-CoA7.7
3-Oxooctanoyl-CoA9.1
3-Oxohexadecanoyl-CoA7.8

Data sourced from UniProtKB for Rattus norvegicus (Acaa1a).[2]

Signaling Pathway and Experimental Workflow

Peroxisomal β-Oxidation of a Branched-Chain Fatty Acid

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 25-Methylhexacosanoic_Acid 25-Methylhexacosanoic Acid Acyl_CoA_Synthetase Very Long-Chain Acyl-CoA Synthetase 25-Methylhexacosanoic_Acid->Acyl_CoA_Synthetase 25-Methylhexacosanoyl_CoA 25-Methylhexacosanoyl-CoA Acyl_CoA_Synthetase->25-Methylhexacosanoyl_CoA Acyl_CoA_Oxidase Branched-Chain Acyl-CoA Oxidase 25-Methylhexacosanoyl_CoA->Acyl_CoA_Oxidase 2-trans-Enoyl_CoA 2-trans-Enoyl-CoA Intermediate Acyl_CoA_Oxidase->2-trans-Enoyl_CoA D_Bifunctional_Protein D-Bifunctional Protein (Hydratase/Dehydrogenase) 2-trans-Enoyl_CoA->D_Bifunctional_Protein 3_Oxo_Substrate This compound D_Bifunctional_Protein->3_Oxo_Substrate ACAA1 ACAA1 (Thiolase) 3_Oxo_Substrate->ACAA1 Shortened_Acyl_CoA 23-Methyltetracosanoyl-CoA ACAA1->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA ACAA1->Acetyl_CoA Further_Cycles Further β-Oxidation Cycles Shortened_Acyl_CoA->Further_Cycles Metabolism Cellular Metabolism (e.g., Citric Acid Cycle) Acetyl_CoA->Metabolism

Caption: Peroxisomal β-oxidation pathway for a branched-chain fatty acid.

Experimental Workflow for ACAA1 Enzyme Kinetics

ACAA1_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, CoA, Enzyme, Substrate) Start->Prepare_Reagents Substrate_Synthesis Synthesize this compound (if not available) Prepare_Reagents->Substrate_Synthesis Setup_Assay Set up Reaction Mixture (Buffer, CoA, varying [Substrate]) in 96-well plate Prepare_Reagents->Setup_Assay Substrate_Synthesis->Setup_Assay Initiate_Reaction Initiate Reaction (Add ACAA1 enzyme) Setup_Assay->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change over Time (e.g., at 232 nm or coupled assay) Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates (V₀) Monitor_Absorbance->Calculate_Rates Plot_Data Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) Calculate_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters (Km, Vmax) using non-linear regression Plot_Data->Determine_Parameters End End Determine_Parameters->End

Caption: Workflow for determining ACAA1 kinetic parameters.

Experimental Protocols

Note: this compound is not commercially available and will likely require custom synthesis. The following protocol is a general guideline and should be optimized for this specific substrate.

Protocol: In Vitro Thiolase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for other 3-ketoacyl-CoA thiolases and measures the thiolytic cleavage of the 3-oxoacyl-CoA substrate.[8] The reaction involves the cleavage of the Cα-Cβ bond of this compound in the presence of Coenzyme A (CoA), yielding 23-methyltetracosanoyl-CoA and acetyl-CoA. The disappearance of the 3-oxoacyl-CoA substrate can be monitored spectrophotometrically.

Materials:

  • Purified recombinant human ACAA1 enzyme

  • This compound (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range (e.g., 232 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tris-HCl buffer.

    • Prepare a stock solution of CoA in water.

    • Prepare a stock solution of purified ACAA1 in a suitable buffer (e.g., Tris-HCl with a stabilizing agent like glycerol). Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Prepare a stock solution of this compound. Due to its lipophilic nature, this may require a small amount of a mild, non-ionic detergent or organic solvent (e.g., DMSO) for solubilization. Ensure the final concentration of the solvent in the assay does not affect enzyme activity.

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume of 100-200 µL.

    • To each well, add the Tris-HCl buffer, CoA (to a final concentration of ~100 µM), and varying concentrations of the substrate, this compound. A typical starting range for substrate concentrations would be 0.1 to 10 times the expected Km (based on Table 1, a range of 1 µM to 100 µM would be appropriate to start).

    • Include control reactions:

      • No enzyme control (to check for non-enzymatic substrate degradation).

      • No substrate control (to establish the baseline absorbance).

      • No CoA control (to ensure the reaction is CoA-dependent).

    • Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed amount of ACAA1 enzyme to each well (e.g., 5-10 nM final concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the desired time course.

    • Immediately begin monitoring the change in absorbance at 232 nm over time (e.g., every 15-30 seconds for 5-10 minutes).[8] This wavelength is characteristic of the formation of the acyl-CoA ester bond. Alternatively, if the extinction coefficient of the 3-oxo-substrate is known and differs significantly from the products, the disappearance of the substrate can be monitored at its λmax.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate should be expressed in units of µM/min. This requires the molar extinction coefficient (ε) for the change being measured.

    • Plot the initial rates (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the Vmax and Km.

    • Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Km).

Conclusion

The study of this compound in vitro enzyme kinetics is essential for a deeper understanding of branched-chain fatty acid metabolism. While direct kinetic data for this specific substrate is not currently available, the protocols and reference data provided here offer a robust framework for its experimental determination. The successful characterization of ACAA1's activity with this substrate will contribute valuable knowledge to the fields of biochemistry, metabolic research, and drug development.

References

Application Notes & Protocols: Synthesis and Use of ¹³C-Labeled 3-Oxo-25-methylhexacosanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic flux.[1] ¹³C-labeled compounds, in conjunction with mass spectrometry, allow for the precise tracing of atoms through biochemical reactions.[2][3] This document provides a detailed protocol for the synthesis of ¹³C-labeled 3-Oxo-25-methylhexacosanoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA) analog, and its application in metabolic tracing studies. This molecule is of particular interest for investigating disorders of fatty acid metabolism and for developing therapeutics that target these pathways.

The synthesis of very-long-chain fatty acids and their CoA esters often requires multi-step chemical and enzymatic reactions.[4][5][6] The protocol outlined below is a proposed chemoenzymatic strategy, combining organic synthesis to create the labeled fatty acid backbone with an enzymatic step to attach the Coenzyme A moiety.

Proposed Synthesis of ¹³C-Labeled this compound

The proposed synthesis involves a multi-step approach. A plausible strategy is to synthesize the ¹³C-labeled 25-methylhexacosanoic acid first, followed by oxidation to the 3-oxo acid, and finally, enzymatic ligation to Coenzyme A. The position of the ¹³C label can be strategically placed depending on the metabolic question of interest. For this protocol, we will focus on labeling the carboxyl carbon ([1-¹³C]).

Part 1: Chemical Synthesis of [1-¹³C]-3-Oxo-25-methylhexacosanoic Acid

This part of the synthesis is adapted from general methods for creating long-chain fatty acids and introducing keto functionalities.

Step 1: Synthesis of [1-¹³C]-25-methylhexacosanoic acid

A potential route involves the coupling of two smaller fragments. For instance, a Grignard reagent prepared from a long-chain alkyl bromide can be reacted with a ¹³C-labeled carbon dioxide source, followed by further chain elongation. A more direct approach, adapted from known methods for labeled fatty acid synthesis, is the alkylation of a malonic ester with a suitable precursor.[7]

Step 2: Oxidation to [1-¹³C]-3-Oxo-25-methylhexacosanoic acid

The introduction of the 3-oxo (or β-keto) functionality can be achieved through various organic chemistry methods. One common approach is the oxidation of a corresponding 3-hydroxy fatty acid, which itself can be synthesized stereoselectively if needed.

Part 2: Enzymatic Synthesis of [1-¹³C]-3-Oxo-25-methylhexacosanoyl-CoA

Chemical synthesis of acyl-CoA thioesters can be challenging due to the complexity and instability of the Coenzyme A molecule.[8] A chemoenzymatic approach, using an acyl-CoA synthetase, offers a more efficient and specific method for the final ligation step.[6][8]

Key Enzyme: A broad-specificity acyl-CoA synthetase is required. Several such enzymes are commercially available or can be expressed and purified.

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-3-Oxo-25-methylhexacosanoic Acid

Materials:

  • 24-methyl-1-bromopentacosane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Hydrochloric acid

  • Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

  • Lithium diisopropylamide (LDA)

  • N-methoxy-N-methylacetamide

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react 24-methyl-1-bromopentacosane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Carboxylation with ¹³CO₂: Bubble ¹³CO₂ gas through the Grignard reagent solution at low temperature (-78 °C).

  • Acidification and Extraction: Quench the reaction with aqueous HCl and extract the crude [1-¹³C]-25-methylhexacosanoic acid with an organic solvent. Purify by recrystallization or column chromatography.

  • Activation and Amide Formation: Activate the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and react with N,O-dimethylhydroxylamine to form the Weinreb amide.

  • Reaction with Lithiated Acetate (B1210297): Prepare a solution of lithiated methyl acetate by reacting methyl acetate with a strong base like LDA at -78°C. Add this to the Weinreb amide to form the β-keto ester.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate under acidic or basic conditions to yield the final product, [1-¹³C]-3-Oxo-25-methylhexacosanoic acid.

  • Purification and Characterization: Purify the final product by column chromatography. Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Enzymatic Synthesis of [1-¹³C]-3-Oxo-25-methylhexacosanoyl-CoA

Materials:

  • [1-¹³C]-3-Oxo-25-methylhexacosanoic acid

  • Coenzyme A, lithium salt

  • Acyl-CoA Synthetase

  • ATP, magnesium salt

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, DTT, and Coenzyme A.

  • Substrate Addition: Add the [1-¹³C]-3-Oxo-25-methylhexacosanoic acid (dissolved in a minimal amount of a suitable solvent if necessary).

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a specified time (e.g., 2-4 hours).[8]

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Purification: Purify the resulting ¹³C-labeled this compound by reversed-phase HPLC.

  • Quantification and Verification: Quantify the product using its UV absorbance at 260 nm (adenine ring of CoA). Verify the identity and isotopic labeling of the product by LC-MS/MS.[8]

Application in Metabolic Tracing

Protocol 3: Cellular Uptake and Metabolism Assay

This protocol describes how to use the synthesized tracer to study fatty acid metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium

  • ¹³C-labeled this compound

  • BSA (fatty acid-free)

  • Solvents for metabolite extraction (e.g., methanol, chloroform (B151607), water)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Tracer Preparation: Prepare a stock solution of the ¹³C-labeled this compound complexed with fatty acid-free BSA in the cell culture medium.

  • Cell Treatment: Culture cells to the desired confluency. Replace the medium with the tracer-containing medium and incubate for various time points.

  • Metabolite Extraction: At each time point, wash the cells with ice-cold saline and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Sample Preparation: Separate the polar and nonpolar metabolites by adding chloroform and water. Evaporate the solvent from the desired fraction.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by LC-MS/MS to identify and quantify ¹³C-labeled downstream metabolites (e.g., labeled acetyl-CoA, TCA cycle intermediates, other fatty acids).[9][10]

Data Presentation

Quantitative data from the synthesis and metabolic tracing experiments should be presented in clear, structured tables.

Table 1: Synthesis Yields and Purity

StepProductStarting Material (mg)Product (mg)Yield (%)Purity (by HPLC/NMR)
1. Carboxylation[1-¹³C]-25-methylhexacosanoic acid10085~83>95%
2. Oxidation[1-¹³C]-3-Oxo-25-methylhexacosanoic acid8065~81>98%
3. Enzymatic Ligation[1-¹³C]-3-Oxo-25-methylhexacosanoyl-CoA107.5~70>99% (by HPLC)

Table 2: Mass Spectrometry Data for Key Compounds

CompoundFormulaCalculated m/z ([M+H]⁺)Observed m/z ([M+H]⁺)¹³C Incorporation (%)
[1-¹³C]-3-Oxo-25-methylhexacosanoic acidC₂₆¹³CH₅₂O₃426.4024426.4021>99
[1-¹³C]-3-Oxo-25-methylhexacosanoyl-CoAC₄₇¹³CH₈₄N₇O₁₇P₃S1175.50121175.5008>99

Table 3: Example Metabolic Tracing Results in Hepatocytes

Time (hours)¹³C-labeled Acetyl-CoA (pmol/mg protein)¹³C-labeled Citrate (pmol/mg protein)¹³C-labeled Palmitate (pmol/mg protein)
0000
115.2 ± 1.88.5 ± 0.92.1 ± 0.3
445.7 ± 5.128.3 ± 3.210.5 ± 1.2
1262.1 ± 7.545.9 ± 5.825.8 ± 3.1

Visualizations

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start 24-methyl-1-bromopentacosane + ¹³CO₂ Step1 Grignard Reaction & Carboxylation Start->Step1 Intermediate1 [1-¹³C]-25-methylhexacosanoic acid Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Product_Acid [1-¹³C]-3-Oxo-25-methylhexacosanoic acid Step2->Product_Acid Step3 Acyl-CoA Synthetase Product_Acid->Step3 CoA Coenzyme A + ATP CoA->Step3 Final_Product [1-¹³C]-3-Oxo-25-methylhexacosanoyl-CoA Step3->Final_Product

Caption: Chemoenzymatic synthesis workflow for the labeled tracer.

Metabolic_Tracing_Workflow Start ¹³C-Tracer-BSA Complex Cell_Culture Incubate with Cultured Cells Start->Cell_Culture Metabolite_Extraction Quench & Extract Metabolites Cell_Culture->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Data_Analysis Identify & Quantify ¹³C-Labeled Metabolites LCMS->Data_Analysis

Caption: Experimental workflow for metabolic tracing in cultured cells.

Metabolic_Pathway Tracer ¹³C-3-Oxo-VLCFA-CoA BetaOx β-Oxidation Tracer->BetaOx AcetylCoA ¹³C-Acetyl-CoA BetaOx->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle FAS Fatty Acid Synthesis AcetylCoA->FAS Citrate ¹³C-Citrate TCACycle->Citrate FattyAcids ¹³C-Fatty Acids FAS->FattyAcids

Caption: Simplified metabolic fate of the ¹³C-labeled tracer.

References

Application Note: High-Resolution Chromatographic Separation of 3-Oxo-25-methylhexacosanoyl-CoA Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of 3-Oxo-25-methylhexacosanoyl-CoA isomers using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This method is crucial for researchers studying fatty acid metabolism, particularly in the context of diseases involving peroxisomal β-oxidation of very-long-chain and branched-chain fatty acids.

Introduction

This compound is a key intermediate in the β-oxidation of branched-chain very-long-chain fatty acids (VLCFAs). The presence of a methyl group at the 25-position introduces a chiral center, and the 3-oxo functionality can also be subject to stereoisomerism, leading to the existence of multiple diastereomers. The accurate separation and quantification of these isomers are essential for understanding their distinct biological activities and metabolic fates. Deficiencies in the oxidation of such fatty acids are linked to severe neurological disorders.[1][2][3]

This application note details a robust UPLC-MS method for the high-resolution separation of this compound diastereomers. The methodology is adapted from established protocols for the analysis of various acyl-CoA esters, ranging from short-chain to very-long-chain species.[4][5][6][7] The use of a reversed-phase C18 column with a sub-2 µm particle size, coupled with a shallow acetonitrile (B52724) gradient, enables the resolution of closely related isomers. Mass spectrometric detection provides the necessary sensitivity and specificity for accurate quantification in complex biological matrices.[8][9]

Experimental Protocols

1. Sample Preparation

Biological samples (e.g., cell lysates, tissue homogenates) require extraction to isolate the acyl-CoA esters.

  • Materials:

    • Perchloric acid (PCA), 10%

    • Potassium carbonate (K2CO3), 2M

    • Solid Phase Extraction (SPE) C18 cartridges

    • Methanol (B129727)

    • Acetonitrile

    • Ammonium (B1175870) acetate

    • Internal Standard (e.g., C17:0-CoA or a deuterated analog)

  • Protocol:

    • Homogenize tissue or cell pellets in ice-cold 10% PCA.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Neutralize the supernatant by adding 2M K2CO3 dropwise until the pH reaches 6.5-7.0.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the KClO4 precipitate.

    • Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoA esters with 2 mL of methanol containing 10 mM ammonium acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. UPLC-MS/MS Method

  • Instrumentation:

    • UPLC System: Vanquish Flex Binary or similar

    • Mass Spectrometer: Q Exactive Plus Orbitrap or a triple quadrupole mass spectrometer (e.g., ABSciex 4000 QTRAP)[8][10]

    • Column: Acquity UPLC C18 BEH (or equivalent), 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

    • Mobile Phase B: Acetonitrile

  • UPLC Gradient:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.3 95 5
    2.0 0.3 95 5
    20.0 0.3 5 95
    25.0 0.3 5 95
    25.1 0.3 95 5

    | 30.0 | 0.3 | 95 | 5 |

  • Mass Spectrometer Settings (Illustrative for a Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • MRM Transitions: The precursor ion for this compound would be its [M+H]+ ion. Product ions would be selected based on characteristic fragments of the coenzyme A moiety.[9]

      • Q1 (m/z): [M+H]+ of this compound

      • Q3 (m/z): Common CoA fragment ions (e.g., m/z 428.1, m/z 261.1)

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of two diastereomers of this compound.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
Diastereomer 118.245,8001.8
Diastereomer 218.943,200-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample (Tissue/Cells) sp2 PCA Precipitation & Neutralization sp1->sp2 sp3 Solid Phase Extraction (SPE) sp2->sp3 sp4 Elution & Reconstitution sp3->sp4 a1 Injection into UPLC System sp4->a1 a2 Reversed-Phase C18 Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Spectrometry (MRM Detection) a3->a4 d1 Chromatogram Generation a4->d1 d2 Peak Integration & Quantification d1->d2 d3 Isomer Resolution Calculation d2->d3

Caption: Experimental workflow for the separation and analysis of this compound isomers.

beta_oxidation_pathway cluster_pathway Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids mol1 25-Methylhexacosanoyl-CoA mol2 2-enoyl-CoA mol1->mol2 Acyl-CoA Oxidase mol3 3-hydroxyacyl-CoA mol2->mol3 Enoyl-CoA Hydratase mol4 This compound mol3->mol4 3-Hydroxyacyl-CoA Dehydrogenase mol5 Propionyl-CoA + Shortened Acyl-CoA mol4->mol5 Thiolase

Caption: Simplified pathway of peroxisomal β-oxidation highlighting the formation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-25-methylhexacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic approach involves a three-stage process:

  • Synthesis of the fatty acid backbone: Preparation of 25-methylhexacosanoic acid.

  • Formation of the β-ketoester: A Claisen condensation reaction to introduce the 3-oxo functionality.

  • Activation to the Coenzyme A thioester: Conversion of the 3-oxo fatty acid to its corresponding CoA derivative.

Q2: Why is the yield of my this compound synthesis consistently low?

A2: Low yields in this synthesis are often multifactorial, stemming from the unique properties of the very long and branched fatty acid chain. Key contributors to low yield can include:

  • Poor solubility of intermediates: 25-methylhexacosanoic acid and its derivatives have very low solubility in many common organic solvents, which can hinder reaction rates and lead to incomplete reactions.

  • Side reactions during Claisen condensation: Competing reactions such as self-condensation of the acetate (B1210297) donor, and hydrolysis of esters can significantly reduce the yield of the desired β-ketoester.

  • Inefficient activation to the CoA thioester: The final activation step can be challenging due to the steric bulk and hydrophobicity of the 3-oxo fatty acid.

  • Product loss during workup and purification: The amphipathic nature of the final product can lead to losses during extraction and chromatographic purification.

Q3: What are the critical parameters to control during the Claisen condensation step?

A3: The Claisen condensation is a critical step for yield and purity. Key parameters to control are:

  • Strictly anhydrous conditions: Any moisture can lead to the hydrolysis of esters and deactivation of the base.

  • Choice of base: A strong, non-nucleophilic base is preferred. The alkoxide base should match the alcohol of the ester to prevent transesterification.

  • Reaction temperature: This needs to be carefully optimized to be high enough for the reaction to proceed but low enough to minimize side reactions.

  • Stoichiometry of reactants: Precise control over the molar ratios of the fatty acid ester, the acetate source, and the base is crucial.

Q4: How can I purify the final this compound product?

A4: Purification of the final product is typically achieved using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often effective. The mobile phase usually consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). A gradient elution is recommended to achieve good separation from starting materials and byproducts.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 25-methylhexacosanoic acid
Symptom Potential Cause Suggested Solution
Incomplete reactionPoor solubility of the long-chain alkyl halide starting material.Use a higher boiling point solvent that can better dissolve the reactants, such as toluene (B28343) or dioxane. Increase the reaction temperature and extend the reaction time.
Formation of side productsWurtz coupling of the alkyl halide.Use a Gilman reagent (lithium dialkylcuprate) instead of a Grignard reagent for the coupling reaction to minimize side reactions.
Difficult purificationResidual starting materials are hard to separate from the product.Utilize crystallization as a purification method. The long, saturated fatty acid should have a distinct melting point and solubility profile compared to the starting materials.
Issue 2: Low Yield in the Claisen Condensation to form the 3-Oxo Ester
Symptom Potential Cause Suggested Solution
No or very little product formationIneffective deprotonation of the acetate donor.Ensure the use of a strong, fresh, and anhydrous base (e.g., sodium hydride, LDA). Use a co-solvent system (e.g., THF/HMPA) to improve the solubility of the reactants and the base.
Predominance of self-condensation product of the acetate donorThe rate of self-condensation is higher than the cross-condensation.Add the fatty acid ester to a pre-formed enolate of the acetate donor at low temperature. Use a bulky acetate ester to disfavor self-condensation.
Hydrolysis of the ester starting materialPresence of water in the reaction.Thoroughly dry all glassware, solvents, and reagents before use. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
TransesterificationThe alkoxide base does not match the ester alcohol.Use an alkoxide base that corresponds to the alcohol of your ester (e.g., sodium ethoxide for ethyl esters).
Issue 3: Low Yield in the Activation to this compound

| Symptom | Potential Cause | Suggested Solution | | Incomplete reaction | Poor activation of the 3-oxo fatty acid. | Use a highly effective activating agent such as N,N'-carbonyldiimidazole (CDI). The reaction of the carboxylic acid with CDI to form the acylimidazolide is often high-yielding. | | Degradation of Coenzyme A | Unstable reaction conditions. | Perform the reaction at a controlled pH (typically around 7.5-8.0) and at a low temperature to maintain the integrity of the Coenzyme A. | | Difficult purification of the final product | The product is difficult to separate from excess Coenzyme A and other reagents. | Utilize reversed-phase HPLC for purification. A gradient of acetonitrile in a phosphate (B84403) buffer is often effective for separating the amphipathic product from the more polar Coenzyme A.[1] |

Experimental Protocols

Disclaimer: The following protocols are generalized and may require optimization for your specific experimental setup and scale.

Protocol 1: Synthesis of Methyl 3-Oxo-25-methylhexacosanoate (β-Keto Ester Formation via Claisen Condensation)
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous toluene.

  • Enolate Formation: Slowly add a solution of methyl acetate (1.5 eq.) in anhydrous toluene to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Claisen Condensation: Slowly add a solution of methyl 25-methylhexacosanoate (1.0 eq.) in anhydrous toluene to the reaction mixture. Heat the reaction to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Activation using CDI)
  • Activation of the Fatty Acid: In a flask under an inert atmosphere, dissolve 3-Oxo-25-methylhexacosanoic acid (1.0 eq.) in anhydrous THF. Add N,N'-carbonyldiimidazole (1.1 eq.) and stir the reaction at room temperature for 1-2 hours or until the formation of the acylimidazolide is complete (can be monitored by the disappearance of the starting carboxylic acid by TLC).

  • Thioesterification: In a separate flask, dissolve Coenzyme A (1.2 eq.) in a buffered aqueous solution (e.g., 0.1 M sodium phosphate buffer, pH 7.5). Add the solution of the activated acylimidazolide dropwise to the Coenzyme A solution at 4 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by analytical reversed-phase HPLC.

  • Purification: Upon completion, purify the reaction mixture directly by preparative reversed-phase HPLC using a C18 column and a gradient of acetonitrile in a phosphate buffer.

  • Lyophilization: Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Data Presentation

Table 1: Troubleshooting Guide Summary for Low Yields

Problem Area Key Checkpoints Primary Recommendations
Starting Material Synthesis Solubility of reactants, side reactionsUse high-boiling point solvents, consider Gilman reagents
Claisen Condensation Anhydrous conditions, base selection, temperature controlUse fresh anhydrous reagents, match base to ester, optimize temperature
CoA Activation Carboxylic acid activation, Coenzyme A stabilityUse CDI for activation, maintain low temperature and controlled pH
Purification Product loss during extraction and chromatographyUse multiple extractions, optimize HPLC gradient for separation

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Fatty Acid Synthesis cluster_1 Stage 2: β-Keto Ester Formation cluster_2 Stage 3: CoA Thioester Synthesis Alkyl_Halide Long-Chain Alkyl Halide Fatty_Acid 25-Methylhexacosanoic Acid Alkyl_Halide->Fatty_Acid Grignard or Gilman Reagent Fatty_Acid_Ester Methyl 25-Methylhexacosanoate Fatty_Acid->Fatty_Acid_Ester Esterification (MeOH, H+) Beta_Keto_Ester Methyl 3-Oxo-25-methylhexacosanoate Fatty_Acid_Ester->Beta_Keto_Ester Claisen Condensation (NaH, Methyl Acetate) Beta_Keto_Acid 3-Oxo-25-methylhexacosanoic Acid Beta_Keto_Ester->Beta_Keto_Acid Saponification & Acidification Final_Product This compound Beta_Keto_Acid->Final_Product CDI Activation, then Coenzyme A

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions If pure Optimize_Base Optimize Base Stoichiometry and Type Check_Conditions->Optimize_Base If dry Optimize_Temp Optimize Reaction Temperature Optimize_Base->Optimize_Temp If base is optimal Solubility_Issue Address Solubility Issues Optimize_Temp->Solubility_Issue If temp is optimal Improve_Solvents Test Co-solvent Systems Solubility_Issue->Improve_Solvents Purification_Loss Investigate Purification Losses Optimize_HPLC Optimize HPLC Gradient Purification_Loss->Optimize_HPLC Improve_Solvents->Purification_Loss If yield still low

Caption: Logical troubleshooting flow for addressing low reaction yields.

References

Technical Support Center: Optimizing Very Long-Chain Acyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of very long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and reliability of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the extraction of very long-chain acyl-CoAs?

A1: The extraction of VLC-ACoAs presents several challenges due to their unique biochemical properties. Key difficulties include:

  • Low Abundance: VLC-ACoAs are typically present in low concentrations within cells and tissues, making their detection and quantification challenging.

  • Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. They can be easily hydrolyzed, so rapid quenching of metabolic activity and maintaining cold temperatures throughout the extraction process are crucial.[1][2]

  • Amphipathic Nature: Their structure, consisting of a long hydrophobic acyl chain and a hydrophilic Coenzyme A moiety, can lead to poor solubility and recovery in common extraction solvents.

  • Matrix Effects: The complex biological matrix in which VLC-ACoAs are found can interfere with both the extraction and the downstream analysis, such as mass spectrometry.[3]

Q2: Which extraction methods are most effective for very long-chain acyl-CoAs?

A2: The most common and effective methods for VLC-ACoA extraction are solid-phase extraction (SPE) and liquid-liquid extraction. The choice between them often depends on the sample type, desired purity, and downstream application.

  • Solid-Phase Extraction (SPE): This is a widely used technique for purifying and concentrating acyl-CoAs from complex biological samples.[1] It typically involves passing the sample through a solid sorbent that retains the acyl-CoAs, which are then eluted with a specific solvent. C18 and anion-exchange cartridges are commonly used.[2][4]

  • Liquid-Liquid Extraction: This method, often based on the Bligh-Dyer technique, partitions the acyl-CoAs into a specific solvent phase.[4] A common approach involves using a biphasic system of chloroform, methanol (B129727), and water to separate lipids from the more polar acyl-CoAs, which remain in the methanolic aqueous phase.[4]

Q3: How can I improve the recovery of my VLC-ACoA extraction?

A3: Improving recovery rates is a critical aspect of successful VLC-ACoA analysis. Consider the following strategies:

  • Optimize Sample Handling: Immediate processing of fresh tissue is ideal. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

  • Solvent Selection: The choice of extraction solvent is crucial. An 80% methanol solution has been shown to yield high mass spectrometry intensities for acyl-CoAs.[5][6] Avoid strong acids like formic acid in the primary extraction solvent, as this can lead to poor recovery.[2][5][6]

  • Internal Standards: Use an appropriate internal standard, such as an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), early in the extraction process to monitor and correct for recovery losses.[2][4][7]

  • Solid-Phase Extraction (SPE) Optimization: Ensure proper conditioning and equilibration of the SPE column before loading the sample.[1] Optimize the wash and elution steps to maximize recovery of your target analytes.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of very long-chain acyl-CoAs.

Issue Potential Cause Recommended Solution
Low or No Signal for VLC-ACoAs Sample Degradation: Acyl-CoAs are unstable.Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C.[2] Reconstitute just prior to analysis.[2]
Inefficient Extraction: The choice of extraction solvent is critical.An 80% methanol solution has been shown to yield high MS intensities.[5][6] Avoid using strong acids like formic acid in the primary extraction solvent.[2][5][6]
Poor Recovery from SPE: SPE can lead to the loss of analytes if not optimized.Ensure the chosen SPE cartridge and elution method are optimized for your specific VLC-ACoAs of interest.[2] Consider methods that do not require an SPE step if losses are significant.[2]
Poor Chromatographic Peak Shape Analyte Adsorption: The phosphate (B84403) groups on acyl-CoAs can interact with metal surfaces in the HPLC system.Use PEEK or stainless steel tubing that has been passivated. The use of an acidic mobile phase modifier, such as acetic acid, can also improve peak shape.[8]
Inappropriate Column Chemistry: The choice of HPLC column is critical for good separation.A C18 reversed-phase column is commonly used and effective for separating long-chain acyl-CoAs.[4][8][9]
Inaccurate or Imprecise Quantification Matrix Effects: Co-eluting species from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer.Improve sample cleanup using SPE or other techniques. Utilize a stable isotope-labeled internal standard for the most accurate quantification.[2]
Non-Linearity: Calibration curves may not be linear, especially at low concentrations.Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[2] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2]

Quantitative Data Summary

The recovery of very long-chain acyl-CoAs can vary significantly depending on the tissue type and the extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction Method Tissue Type Reported Recovery Rate Reference
Modified Solid-Phase ExtractionVarious (Rat Heart, Kidney, Muscle)70-80%[8]
Two-Phase Extraction with Acyl-CoA-Binding ProteinVarious55%[10]
Two-Step Extraction and PurificationRat Liver83-90% (for solid-phase extraction step)[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of VLC-ACoAs from Tissues

This protocol is adapted from established methods and is suitable for various tissue types.[1][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification column or C18 SPE column

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.

  • Solvent Addition: Add 2 mL of isopropanol to the homogenate and homogenize again.

  • Extraction: Add acetonitrile (ACN) to the homogenate, vortex, and centrifuge to pellet the precipitate.

  • Solid-Phase Extraction: a. Condition the SPE column according to the manufacturer's instructions. b. Load the supernatant from the extraction step onto the conditioned column. c. Wash the column to remove impurities. d. Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS).

Protocol 2: Liquid-Liquid Extraction of VLC-ACoAs from Tissues (Modified Bligh-Dyer)

This protocol is based on a reverse Bligh-Dyer technique to separate VLC-ACoAs into a methanolic aqueous phase.[4]

Materials:

  • Tissue sample (~20-100 mg)

  • Chloroform

  • Methanol

  • Water

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform, methanol, and water.

  • Phase Separation: Centrifuge the homogenate to separate the mixture into two phases: a lower chloroform-rich organic phase and an upper methanolic aqueous phase.

  • Collection of Aqueous Phase: Carefully collect the upper methanolic aqueous phase, which contains the long-chain acyl-CoAs. The complex lipids and phospholipids (B1166683) will remain in the lower organic phase.

  • Optional Purification: For further purification, the collected aqueous phase can be passed through a C18 extraction column after removal of the methanol.

  • Sample Preparation for Analysis: The purified acyl-CoA esters can then be dried and reconstituted in a suitable solvent for quantification by RP-HPLC or LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization (Acidic Buffer) tissue->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe wash Wash Step spe->wash elution Elution wash->elution concentration Sample Concentration elution->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for VLC-ACoA extraction and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low VLC-ACoA Recovery degradation Sample Degradation start->degradation inefficient_extraction Inefficient Extraction start->inefficient_extraction spe_loss SPE Loss start->spe_loss optimize_handling Optimize Handling: - Flash freeze - Store at -80°C - Avoid freeze-thaw degradation->optimize_handling optimize_solvents Optimize Solvents: - Use 80% Methanol - Avoid strong acids inefficient_extraction->optimize_solvents optimize_spe Optimize SPE: - Proper conditioning - Optimize wash/elution spe_loss->optimize_spe

Caption: Troubleshooting logic for low VLC-ACoA recovery.

References

minimizing degradation of 3-Oxo-25-methylhexacosanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxo-25-methylhexacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures aimed at minimizing the degradation of this very long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes, such as thiolases and dehydrogenases involved in the β-oxidation pathway, can rapidly metabolize the analyte if not properly inactivated during sample collection and homogenization.[1][2]

  • Chemical Instability: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[3][4]

Q2: What is the recommended method for storing biological samples to ensure the stability of this compound?

A2: To minimize degradation, immediate processing of fresh tissue is ideal.[5] If storage is necessary, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5] It is critical to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of the analyte.[5]

Q3: Are there any specific buffers or solvents that can help stabilize this compound during extraction?

A3: Yes, the choice of buffer and solvent is critical. Homogenization in an acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at a pH of 4.9, is recommended to help quench enzymatic activity.[5][6] For extraction, a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective.[5] Some studies have shown that an 80% methanol (B129727) solution can yield high recoveries of acyl-CoAs.[7]

Q4: I am observing low yields of my target analyte. What are the likely causes and how can I troubleshoot this?

A4: Low recovery of this compound can stem from several issues. Please refer to the troubleshooting guide below for potential causes and solutions.

Troubleshooting Guide

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue. A glass homogenizer is often effective.[5][6]- Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is a good starting point.[3]- Consider sonication in addition to homogenization for difficult-to-lyse samples.
Degradation of Analyte - Work quickly and keep samples on ice at all times during processing.[5]- Use fresh, high-purity solvents.- Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA) early in the extraction process to monitor recovery.[8]
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.- Optimize the wash and elution steps. Incomplete washing can leave interfering substances, while an inappropriate elution solvent can result in poor recovery.- Ensure the sample pH is appropriate for binding to the SPE sorbent.
Precipitation of Analyte - Very long-chain acyl-CoAs can be poorly soluble. Ensure that the final extract is in a solvent system that maintains solubility.- Avoid overly concentrating the sample to dryness for extended periods, as this can make resolubilization difficult. If drying is necessary, do so under a gentle stream of nitrogen at room temperature.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][8]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[8]

  • Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.[8]

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper phase containing the acyl-CoAs.[8]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer, followed by 1 mL of water, and then 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol, followed by 1 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[5]

    • Reconstitute the sample in an appropriate solvent for your analytical method (e.g., a mixture of acetonitrile and water).

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methods

Extraction Method Tissue Type Reported Recovery Rate Reference
KH2PO4 buffer, 2-propanol, ACN, SPERat Heart, Kidney, Muscle70-80%[6]
80% MethanolMouse LiverHigh MS Intensities[7]
Acidified Organic SolventsGeneral TissueEffective for quenching[8]

Visualizations

Diagram 1: Key Degradation Pathways for 3-Oxo-Acyl-CoAs

Potential Degradation Pathways A This compound B Enzymatic Degradation (e.g., Thiolase) A->B β-oxidation C Chemical Degradation (Hydrolysis) A->C Non-optimal pH, high temperature D Shorter Acyl-CoA + Acetyl-CoA B->D E Coenzyme A + 3-Oxo-25-methylhexacosanoic Acid C->E

Caption: Potential enzymatic and chemical degradation routes for 3-Oxo-acyl-CoAs.

Diagram 2: Recommended Sample Preparation Workflow

Workflow for Minimizing Degradation cluster_0 Sample Collection & Storage cluster_1 Extraction (on ice) cluster_2 Purification & Analysis A 1. Collect Tissue B 2. Flash Freeze in Liquid N2 A->B C 3. Store at -80°C B->C D 4. Homogenize in Acidic Buffer (pH 4.9) C->D E 5. Extract with Organic Solvents D->E F 6. Centrifuge E->F G 7. SPE Purification F->G H 8. Dry Down (N2) G->H I 9. Reconstitute & Analyze Promptly H->I

Caption: Recommended workflow to minimize degradation during sample preparation.

References

Technical Support Center: Optimizing HPLC Gradient for Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of long-chain acyl-CoAs, with a specific focus on challenging molecules like 3-Oxo-25-methylhexacosanoyl-CoA.

Troubleshooting Guide

Common issues encountered during the separation of long-chain acyl-CoAs are addressed below in a question-and-answer format.

Q1: Why are my peaks broad and poorly resolved?

A1: Broad peaks can result from several factors. One common cause is the use of an inappropriate mobile phase or a gradient that is too steep.[1] For very hydrophobic molecules like long-chain acyl-CoAs, a shallow gradient is often necessary to achieve good separation.[2] Also, ensure that your column is not overloaded and that the injection volume is appropriate.[3] Column degradation over time can also lead to broader peaks.[4]

Q2: What is causing peak tailing in my chromatogram?

A2: Peak tailing is often due to unwanted interactions between the analyte and the stationary phase.[5] For acyl-CoAs, this can occur if the pH of the mobile phase is not optimal. Using a buffer, such as potassium phosphate (B84403), can help maintain a consistent pH and improve peak shape.[6][7] Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase can also cause tailing. Using a modern, end-capped C18 column can minimize these interactions.[3]

Q3: I am observing split peaks. What could be the issue?

A3: Split peaks can be caused by a partially blocked frit at the column inlet, a void in the column packing material, or a mismatch between the injection solvent and the mobile phase.[3] Ensure your samples and mobile phases are filtered to prevent blockage. If the problem persists, the column may need to be replaced. Dissolving the sample in a solvent weaker than the initial mobile phase can also help.[3]

Q4: My retention times are not reproducible. What should I check?

A4: Fluctuations in retention time can be caused by an unstable pumping system, a poorly equilibrated column, or changes in mobile phase composition.[8] Ensure that the HPLC system is delivering a consistent flow rate and that the mobile phase is well-mixed. It is crucial to allow the column to fully equilibrate to the initial gradient conditions before each injection.[8] A temperature-controlled column compartment can also improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound?

A1: A reversed-phase C18 column is the most common choice for separating long-chain acyl-CoAs.[6][9] These columns have a non-polar stationary phase that effectively retains hydrophobic molecules.[10] For large molecules, a column with a wider pore size (e.g., 300Å) may provide better resolution.

Q2: What mobile phases are typically used for long-chain acyl-CoA analysis?

A2: A typical mobile phase for reversed-phase HPLC of acyl-CoAs consists of an aqueous buffer (Solvent A) and an organic solvent (Solvent B).[1]

  • Solvent A: An aqueous buffer, such as 75 mM potassium phosphate (KH2PO4), is often used to control pH and improve peak shape.[6][9]

  • Solvent B: Acetonitrile is a common organic solvent used to elute the acyl-CoAs from the column.[9][11] Methanol (B129727) can also be used.[11]

Q3: How do I develop an effective gradient for my separation?

A3: Start with a broad "scouting" gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the approximate elution time of your compound.[1] Once you have this information, you can create a shallower gradient in the region where your compound elutes to improve resolution.[2] For very long-chain acyl-CoAs, a multi-step gradient may be necessary to separate them from other components in the sample.[9]

Q4: What detection method is suitable for this compound?

A4: The CoA moiety has a strong UV absorbance at approximately 260 nm, making UV detection a straightforward and common choice.[6][9] For higher sensitivity and selectivity, mass spectrometry (MS) can be coupled with HPLC.[12]

Experimental Protocols

General Protocol for HPLC Separation of Long-Chain Acyl-CoAs

This protocol provides a starting point for developing a separation method for this compound. Optimization will be required based on the specific sample matrix and analytical goals.

1. Sample Preparation:

  • Dissolve the acyl-CoA standard or sample extract in a solvent compatible with the initial mobile phase, such as a mixture of methanol and water.[12]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

2. HPLC System and Column:

  • HPLC System: A binary gradient HPLC system with a UV detector or mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column Temperature: 35°C.[9]

3. Mobile Phases:

  • Solvent A: 75 mM KH2PO4 in water.[6][9]

  • Solvent B: Acetonitrile.[6][9]

4. Gradient Program (Example): This is a starting point and should be optimized.

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.056440.5
80.050500.5
95.030701.0
120.020801.0
140.056440.5
150.056440.5

5. Detection:

  • UV Detection: Monitor the eluent at 260 nm.[6][9]

Data Presentation

The following table summarizes typical starting conditions for the HPLC separation of long-chain acyl-CoAs based on literature.

ParameterTypical Conditions
Column C18 Reversed-Phase
Mobile Phase A 75 mM Potassium Phosphate (KH2PO4)
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 44% B to 50% B over 80 min
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm

Visualizations

Logical Workflow for HPLC Gradient Optimization

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Gradient Refinement cluster_2 Phase 3: Troubleshooting & Optimization Start Define Analytical Goal SelectColumn Select C18 Column Start->SelectColumn PrepareMobilePhase Prepare Mobile Phases (A: Aqueous Buffer, B: Acetonitrile) SelectColumn->PrepareMobilePhase ScoutingGradient Run Broad 'Scouting' Gradient (e.g., 5-95% B in 30 min) PrepareMobilePhase->ScoutingGradient AnalyzeScouting Analyze Scouting Run: Identify Elution Zone ScoutingGradient->AnalyzeScouting ShallowGradient Design Shallow Gradient Around Elution Zone AnalyzeScouting->ShallowGradient RunShallow Run Shallow Gradient ShallowGradient->RunShallow EvaluatePeaks Evaluate Peak Shape & Resolution RunShallow->EvaluatePeaks GoodSeparation Acceptable Separation? EvaluatePeaks->GoodSeparation Troubleshoot Troubleshoot: - Adjust pH - Check for Overload - Inspect Hardware GoodSeparation->Troubleshoot No FinalMethod Final Optimized Method GoodSeparation->FinalMethod Yes Troubleshoot->ShallowGradient

Caption: Workflow for optimizing an HPLC gradient for acyl-CoA separation.

References

dealing with matrix effects in 3-Oxo-25-methylhexacosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantification of 3-Oxo-25-methylhexacosanoyl-CoA and other very long-chain acyl-CoAs (VLC-CoAs) using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to:

  • Ion Suppression: A decrease in the analyte's signal response. This is the more common effect and occurs when matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation in the electrospray ionization (ESI) source, or neutralize the charged analyte ions.[2][3]

  • Ion Enhancement: An increase in the analyte's signal response. While less common, this can occur when co-eluting substances improve the ionization efficiency of the target analyte.[2]

Both phenomena compromise data accuracy, precision, and sensitivity, leading to unreliable quantification.[1][2]

Q2: Why is this compound particularly susceptible to matrix effects?

A2: As a very long-chain fatty acyl-CoA, this compound is analyzed in complex biological matrices (e.g., plasma, serum, tissue homogenates) that are rich in endogenous components. Its analysis is susceptible to matrix effects primarily due to:

  • High Abundance of Phospholipids: Biological samples contain high concentrations of phospholipids, which are a major cause of ion suppression.[4] These molecules often co-extract with lipids and can elute in the same chromatographic window as the analyte.

  • Structural Similarity to Matrix Components: The long acyl chain makes the molecule structurally similar to other endogenous lipids, making chromatographic separation challenging.

  • Low Endogenous Concentrations: The target analyte may be present at low physiological concentrations, making its signal more susceptible to being obscured by high-abundance interfering compounds.

Q3: What is the most effective strategy to minimize matrix effects?

A3: The most effective approach is to implement a robust sample preparation protocol to remove interfering matrix components before they are introduced into the LC-MS system.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up samples for lipid analysis.[1][2] This is often combined with the use of a stable isotope-labeled internal standard to compensate for any remaining matrix effects.[5][6]

Q4: How can I quantitatively assess the degree of matrix effect in my assay?

A4: The post-extraction spike method is a widely accepted technique to quantify matrix effects.[1][3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. The workflow and calculation are detailed in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem: I am observing low sensitivity, poor reproducibility, and high variability in my results.

This is a classic sign of significant matrix effects. The following workflow can help you troubleshoot the issue.

G Troubleshooting Workflow for Matrix Effects cluster_0 Problem Identification cluster_1 Assessment cluster_2 Mitigation Strategy cluster_3 Verification cluster_4 Outcome start Low Sensitivity & Poor Reproducibility assess Assess Matrix Effect (Post-Extraction Spike) start->assess Quantify the issue prep Optimize Sample Prep (SPE, LLE, PPT) assess->prep ME > 15%? chrom Optimize Chromatography (Gradient, Column Chemistry) prep->chrom is Use Stable Isotope-Labeled Internal Standard (SIL-IS) chrom->is reassess Re-assess Matrix Effect is->reassess Implement solutions reassess->prep Fail end_ok Acceptable ME (<15% Suppression/ Enhancement) reassess->end_ok Pass end_nok Unacceptable ME G Ion Suppression in the ESI Source cluster_0 ESI Droplet analyte Analyte Ion (Target Molecule) ms_inlet Mass Spectrometer Inlet analyte->ms_inlet Desired Signal competition Competition for charge and access to the MS inlet matrix Matrix Ion (e.g., Phospholipid) matrix->ms_inlet Interference

References

Technical Support Center: Analysis of Long-Chain Acyl-CoA Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoA thioesters (LC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-ACoA analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of long-chain acyl-CoAs during sample preparation?

A1: Long-chain acyl-CoAs are inherently unstable molecules, susceptible to both enzymatic and chemical degradation.[1] The most critical factors to control are:

  • Temperature: All sample preparation steps should be performed on ice to minimize enzymatic activity.[1]

  • pH: An acidic environment helps to preserve the thioester bond. Homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) is a common and effective practice.[1][2]

  • Speed: Rapid processing from sample collection to extraction is crucial to prevent degradation.[1][3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can significantly degrade LC-ACoAs and should be avoided.[1] For storage, flash-freezing in liquid nitrogen and maintaining at -80°C is recommended.[1]

Q2: I am observing poor peak shapes, specifically peak tailing, in my LC-MS analysis of long-chain acyl-CoAs. What could be the cause?

A2: Poor peak shape, especially tailing for later eluting species, is a common challenge in the LC-MS analysis of acyl-CoAs.[4] This can be attributed to several factors:

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with metal surfaces in the LC system (e.g., column frits, tubing), leading to peak tailing.[5]

  • Column Choice: The varying polarity of acyl-CoAs depending on their chain length makes chromatographic separation challenging.[4] While C18 reversed-phase columns are frequently used, the choice of column and mobile phase is critical.[2][4]

  • Mobile Phase Composition: The use of ion-pairing reagents can improve peak shape but may cause long-term column contamination.[4] An alternative is to use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve separation without ion-pairing reagents.[4][6]

Q3: My recovery of long-chain acyl-CoAs is consistently low. How can I improve it?

A3: Low recovery is a frequent issue stemming from the complex and amphiphilic nature of LC-ACoAs.[5] Here are some strategies to enhance recovery:

  • Thorough Homogenization: Incomplete cell lysis will result in poor extraction efficiency. Using a glass homogenizer can ensure better tissue disruption.[1][2]

  • Optimized Extraction Solvents: A combination of organic solvents is often used for extraction. A common method involves homogenization in an acidic buffer followed by extraction with solvents like acetonitrile (B52724) and isopropanol.[1]

  • Solid-Phase Extraction (SPE): SPE is a crucial step for purification and concentration, which significantly improves recovery rates.[1] Weak anion exchange columns are often employed for this purpose.[1]

  • Internal Standards: Adding an internal standard, such as heptadecanoyl-CoA, early in the sample preparation process is essential to monitor and correct for recovery losses.[1][4]

Troubleshooting Guides

Guide 1: Low Signal Intensity in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Analyte Degradation Ensure samples are processed quickly on ice. Use fresh, high-purity solvents.[1] Flash-freeze samples in liquid nitrogen for storage and avoid freeze-thaw cycles.[1]
Poor Ionization Efficiency Optimize electrospray ionization (ESI) source parameters. Long-chain acyl-CoAs are typically analyzed in positive ESI mode.[6] Consider derivatization, such as phosphate methylation, to improve analyte stability and ionization.[5]
Matrix Effects Matrix components can suppress the ionization of target analytes. Ensure efficient sample cleanup using SPE.[1] Use stable isotope-labeled internal standards to compensate for matrix effects.[5]
Suboptimal MS/MS Parameters Optimize collision energy for each specific acyl-CoA species to ensure characteristic fragmentation for Multiple Reaction Monitoring (MRM).[4] A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling.[6][7]
Guide 2: Inconsistent Quantification Results
Potential Cause Troubleshooting Steps
Inaccurate Standard Curves Use appropriate surrogate calibrants, such as odd-chain or stable isotope-labeled acyl-CoAs, in the same matrix as the samples to construct calibration curves.[5]
Variable Extraction Recovery Incorporate an internal standard at the very beginning of the extraction process to normalize for variability.[1] Ensure consistent execution of the extraction protocol for all samples.
Instrumental Drift Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance and correct for any drift.
Interference from Isomers Be aware of potential co-elution of structural isomers (e.g., cis/trans) which can interfere with accurate quantification if not chromatographically resolved.[8]

Experimental Protocols & Data

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized procedure adapted from established methods for the extraction of LC-ACoAs from tissue samples, incorporating solvent extraction and solid-phase extraction (SPE) for enhanced purity and recovery.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. Add 2-propanol and homogenize again.[2]

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[2] Centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with methanol followed by equilibration with buffer.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., 2-propanol).[2]

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs
Tissue TypeExtraction MethodRecovery Rate (%)Reference
Rat Liver, Heart, Kidney, MuscleHomogenization in KH2PO4, ACN/2-propanol extraction, SPE70-80%[2]
Rat LiverAcetonitrile/2-propanol extraction, SPE93-104% (for extraction step), 83-90% (for SPE step)[9]
Mammalian Tissues (Liver, Brain, Muscle, Adipose)Organic solvent extraction60-140% (analyte and tissue dependent)[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue Sample (~100mg, frozen) homogenize Homogenization (Acidic Buffer + IS) sample->homogenize On Ice extract Solvent Extraction (ACN/Isopropanol) homogenize->extract spe Solid-Phase Extraction (Weak Anion Exchange) extract->spe Purification concentrate Concentration (Nitrogen Evaporation) spe->concentrate reconstitute Reconstitution concentrate->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc Injection ms MS/MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Internal Standard) integrate->quantify troubleshooting_logic start Low Signal Intensity? degradation Analyte Degradation? start->degradation Yes ionization Poor Ionization? start->ionization No degradation->ionization No sol_degradation Improve Sample Handling: - Work on ice - Use fresh solvents - Avoid freeze-thaw degradation->sol_degradation Yes matrix Matrix Effects? ionization->matrix No sol_ionization Optimize MS Source: - Adjust ESI parameters - Consider derivatization ionization->sol_ionization Yes sol_matrix Enhance Sample Cleanup: - Optimize SPE protocol - Use isotope-labeled IS matrix->sol_matrix Yes

References

enhancing the stability of 3-Oxo-25-methylhexacosanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 3-Oxo-25-methylhexacosanoyl-CoA in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of the compound during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for long-chain acyl-CoAs like this compound is the hydrolysis of the high-energy thioester bond.[1][2] This reaction is energetically favorable and can be catalyzed by contaminating thioesterase enzymes or occur spontaneously, especially in non-optimal buffer conditions.[2][3] The long acyl chain can also make the thioester bond more accessible to the solvent, potentially accelerating hydrolysis.[4][5]

Q2: How should I prepare stock solutions of this compound for long-term use?

A2: Due to the compound's instability in aqueous solutions, preparing fresh solutions for each experiment is the most reliable method.[6] If stock solutions are necessary, the recommended procedure is to dissolve the compound in a suitable organic solvent, create single-use aliquots, dry them under an inert gas stream (like nitrogen or argon), and store the dried aliquots at -80°C.[6] When needed, an aliquot can be reconstituted in the appropriate experimental buffer.

Q3: What are the optimal storage conditions for this compound?

A3: For maximum stability, this compound should be stored as a dry powder or as dried-down aliquots at -80°C. In aqueous solutions, even when frozen, degradation can occur over time.[7] If you must store it in solution, prepare aliquots in a suitable buffer at a slightly acidic to neutral pH, flash-freeze them in liquid nitrogen, and store them at -80°C for no longer than one week.[8] Avoid repeated freeze-thaw cycles.[9]

Q4: Can I use detergents or co-solvents to improve solubility? What are the stability implications?

A4: Yes, co-solvents like DMSO or detergents like Triton X-100 can be used to improve the solubility of long-chain acyl-CoAs.[6][8] However, their impact on stability must be considered. While they aid dissolution, they may also affect the compound's conformation and interaction with other molecules. It is crucial to use the minimum concentration necessary and to run appropriate controls to ensure the solvent or detergent does not interfere with your assay.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of activity in enzymatic assays.

  • Possible Cause: Degradation of this compound after reconstitution or during the experiment. Long-chain acyl-CoAs can be very unstable in aqueous buffers at room temperature.[10]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare the acyl-CoA solution immediately before use. Avoid using solutions that have been stored, even for a few hours at room temperature or on ice.[6]

    • Check Buffer pH: The thioester bond is susceptible to hydrolysis, which can be pH-dependent. Ensure your buffer pH is between 6.0 and 7.5. Avoid alkaline conditions.

    • Control for Temperature: Keep the compound and your experimental setup on ice whenever possible to minimize thermal degradation.[9]

    • Use Thioesterase Inhibitors: If your sample is a cell lysate or tissue extract, consider adding broad-spectrum thioesterase inhibitors to prevent enzymatic degradation.

    • Verify Concentration: After reconstitution, verify the concentration of your acyl-CoA solution spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) base of CoA).

Issue 2: Difficulty dissolving the compound completely.

  • Possible Cause: this compound is a very long-chain, amphipathic molecule with low aqueous solubility.

  • Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: Briefly dissolve the dried compound in a small volume of an organic solvent like a chloroform/methanol mixture (2:1) or DMSO before adding the aqueous buffer.[6][11]

    • Sonication: After adding the buffer, sonicate the solution briefly in a water bath to aid dissolution.[12] Be careful not to overheat the sample.

    • Use of Carrier Proteins: For cell-based assays, consider conjugating the fatty acid to fatty-acid-free bovine serum albumin (BSA) to improve solubility and facilitate cellular uptake.[12]

    • Detergents: A small amount of non-ionic detergent (e.g., Triton X-100) can be added to the buffer, but check for compatibility with downstream applications.[8]

Issue 3: High background signal in assays.

  • Possible Cause: Presence of free Coenzyme A due to hydrolysis of the thioester bond.

  • Troubleshooting Steps:

    • Purity Check: Ensure the purity of your starting material. If possible, analyze the powder or a freshly prepared solution by HPLC or mass spectrometry to quantify the amount of free CoA.

    • Minimize Incubation Times: Design your experiment to have the shortest possible incubation times to reduce the accumulation of hydrolysis products.

    • Run a "No Enzyme" Control: Always include a control reaction without your enzyme of interest to measure the rate of non-enzymatic hydrolysis of your acyl-CoA substrate.[9] Subtract this background rate from your experimental values.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorConditionEffect on StabilityRationale
Temperature Elevated (>4°C)Decreases Accelerates the rate of chemical and enzymatic hydrolysis.[13][14]
Low (≤4°C)Increases Slows the rate of degradation.
pH Alkaline (> 8.0)Decreases Promotes base-catalyzed hydrolysis of the thioester bond.[15]
Neutral (6.5 - 7.5)Optimal Minimizes spontaneous hydrolysis.
Acidic (< 6.0)Variable Can lead to acid-catalyzed hydrolysis, though generally more stable than in alkaline conditions.
Enzymes ThioesterasesDecreases Directly catalyze the hydrolysis of the thioester bond.[3][16]
Solvents Aqueous BuffersLow Prone to hydrolysis, especially over time.[10]
Organic (DMSO)Moderate Can be used for stock solutions but may affect protein function.[6]
Additives Carrier Proteins (BSA)Increases Sequesters the acyl chain, potentially protecting the thioester bond and improving solubility.[12]
Freeze-Thaw CyclesDecreases Can accelerate degradation.[9]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Dry Powder -80°C> 1 yearMost stable form. Protect from moisture.
Dried Aliquots -80°CMonthsAliquots prepared from an organic solvent stock, dried under inert gas.[6]
Aqueous Solution -80°C< 1 weekFlash-freeze single-use aliquots. Avoid freeze-thaw cycles.[8]
Aqueous Solution 4°C (on ice)< 4 hoursFor immediate experimental use only.
Aqueous Solution Room TemperatureNot RecommendedSignificant degradation can occur in less than a day.[10]

Experimental Protocols

Protocol 1: Preparation of Fresh Aqueous Solutions for Immediate Use

  • Allow the vial of dry this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of powder using a microbalance.[6]

  • Add the desired volume of pre-chilled (4°C) experimental buffer (pH 6.5-7.5) directly to the powder.

  • Vortex briefly and gently sonicate in a 4°C water bath for 2-5 minutes to ensure complete dissolution.

  • Use the solution immediately. Do not store.

Protocol 2: Preparation and Storage of Aliquoted Stock Solutions

  • Allow the vial of dry powder to equilibrate to room temperature.

  • Dissolve the entire contents of the vial in a high-purity organic solvent in which it is freely soluble (e.g., a 2:1 chloroform:methanol mixture or 100% DMSO).

  • Calculate the concentration based on the initial weight and final volume.

  • Dispense single-use volumes (e.g., 10 µL) into inert microcentrifuge tubes.

  • Dry the aliquots completely using a stream of dry nitrogen or argon gas or a vacuum centrifuge.

  • Cap the tubes tightly, seal with paraffin (B1166041) film, and store at -80°C.

  • To use, remove a single tube, allow it to warm to room temperature, and reconstitute the dried aliquot in your experimental buffer immediately before use.

Visualizations

cluster_main Degradation Pathway of Acyl-CoA AcylCoA This compound (Thioester) Products 3-Oxo-25-methylhexacosanoic Acid (Carboxylic Acid) + Coenzyme A-SH AcylCoA->Products Hydrolysis H2O H₂O (Water) H2O->Products Catalyst Catalysts: - Thioesterases - High Temperature - Alkaline pH

Caption: Hydrolysis of the thioester bond in this compound.

cluster_workflow Troubleshooting Workflow for Compound Instability Start Inconsistent Assay Results or Suspected Degradation CheckPrep Was the solution prepared fresh? Start->CheckPrep PrepFresh Action: Prepare a new solution immediately before each experiment. CheckPrep->PrepFresh No CheckEnv Are pH and Temperature controlled? CheckPrep->CheckEnv Yes PrepFresh->CheckEnv ControlEnv Action: Use buffer pH 6.5-7.5. Keep samples on ice. CheckEnv->ControlEnv No CheckSample Is the sample a biological extract? CheckEnv->CheckSample Yes ControlEnv->CheckSample AddInhibitor Action: Add a thioesterase inhibitor. CheckSample->AddInhibitor Yes Purity Action: Verify purity and concentration (HPLC/MS). CheckSample->Purity No AddInhibitor->Purity End Re-run experiment with optimized conditions. Purity->End

Caption: Step-by-step workflow to diagnose and resolve stability issues.

cluster_factors Key Factors Influencing Acyl-CoA Stability Stability Compound Stability Temp Temperature Temp->Stability (High Temp ↓) pH pH pH->Stability (Alkaline pH ↓) Enzymes Thioesterases Enzymes->Stability (Presence ↓) Time Time in Solution Time->Stability (Long Time ↓) Solubility Solubility Solubility->Stability (Low Solubility ↓) Additives Additives (e.g., BSA) Additives->Stability (BSA ↑) Storage Storage Method Storage->Stability (Dry/-80°C ↑)

Caption: Factors that positively (↑) and negatively (↓) impact stability.

References

Technical Support Center: Resolving Co-eluting Peaks with 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of 3-Oxo-25-methylhexacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or asymmetric peak for this compound, suggesting co-elution. What are the first steps to confirm this?

A1: An asymmetrical peak, such as one with a shoulder or tail, is a common indicator of co-elution.[1][2] To confirm, you can use a diode array detector (DAD) or a mass spectrometer (MS).[1][2] With a DAD, you can perform a peak purity analysis by comparing UV spectra across the peak; different spectra indicate co-elution.[1][2] With an MS detector, you can examine the mass spectra across the peak.[1] If the mass spectra change, it's likely that more than one compound is eluting at the same time.[1]

Q2: What are the most likely compounds to co-elute with this compound?

A2: Due to their structural similarities, isomers of this compound are the most probable co-eluting species. This can include positional isomers (where the methyl group is at a different position on the hexacosanoyl chain), other branched-chain fatty acyl-CoAs of similar length, or stereoisomers. Separating isomers can be challenging because they often have very similar physical properties.[3][4][5][6]

Q3: How can I improve the separation of my target compound from co-eluting peaks?

A3: To enhance separation, you need to improve the chromatographic resolution. The resolution is influenced by three main factors: the capacity factor (k'), selectivity (α), and efficiency (N).[2][7][8] You can address co-elution by systematically adjusting your chromatographic method.[8] This includes optimizing the mobile phase, changing the stationary phase (column), and adjusting the temperature.[7]

Q4: Can sample preparation affect the co-elution of this compound?

A4: Yes, sample preparation is critical. Complex sample matrices can introduce interfering compounds that co-elute with your analyte.[9] It is important to use a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interferences before analysis.[10] Additionally, issues like analyte loss can occur with long-chain fatty acyl-CoAs due to their affinity for glass and metallic surfaces, which can be mitigated by derivatization techniques like phosphate (B84403) methylation.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Suspected Co-elution

This guide provides a step-by-step approach to troubleshoot and resolve co-eluting peaks when analyzing this compound.

Step 1: Confirm Co-elution

  • Action: As detailed in Q1, use a DAD for peak purity analysis or examine mass spectra across the peak with an MS detector.

  • Expected Outcome: Confirmation of multiple components under a single chromatographic peak.

Step 2: Optimize the Mobile Phase

  • Action: Adjust the mobile phase composition to alter the selectivity of your separation.[7][8]

  • Protocol:

    • Modify the Organic Modifier: If using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents have different properties that can change the elution order.[8]

    • Adjust the Gradient: A slower, shallower gradient can often improve the separation of closely eluting compounds.[8] Introduce isocratic holds at certain points in the gradient to further resolve critical pairs.[8]

    • Alter the pH: For ionizable compounds, modifying the pH of the aqueous phase can significantly impact retention and selectivity.[8][10] Adding 0.1% formic acid is a common practice to ensure good peak shape.[8]

Step 3: Change the Stationary Phase (Analytical Column)

  • Action: If mobile phase optimization is insufficient, select a column with a different chemistry to provide alternative selectivity.[7][8]

  • Recommended Column Chemistries for Isomer Separation:

    • Phenyl and Pentafluorophenyl (PFP) Columns: These are often effective for separating positional isomers, especially those involving aromatic rings.[3]

    • C8 Columns: These have weaker hydrophobicity than C18 columns and can offer spatial selectivity for conformational isomers.[3]

    • Embedded Amide Columns: These can provide excellent separation for diastereomers due to shape selectivity.[3]

Step 4: Adjust Temperature and Flow Rate

  • Action: Fine-tune the column temperature and mobile phase flow rate.

  • Protocol:

    • Temperature: Increasing the column temperature can sometimes alter selectivity and improve peak shape, though it may decrease retention time.[7]

    • Flow Rate: A lower flow rate generally increases the number of theoretical plates, leading to better resolution, but will also increase the analysis time.[8]

Data Presentation: Mobile Phase Optimization
ParameterInitial ConditionModified Condition 1Modified Condition 2Rationale
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium (B1175870) Acetate (B1210297), pH 5.0Adjusting pH can alter ionization and retention.
Mobile Phase B AcetonitrileMethanolAcetonitrileChanging the organic solvent modifies selectivity.[8]
Gradient 50-95% B in 10 min60-80% B in 20 min50-95% B with a 5 min isocratic hold at 75% BA shallower gradient or isocratic step can improve resolution.[8]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is designed to remove interfering substances from the sample matrix.

  • Select SPE Cartridge: Choose a mixed-mode SPE cartridge suitable for the extraction of long-chain fatty acyl-CoAs.

  • Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.

  • Elution: Elute the this compound with a suitable organic solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: General LC-MS/MS Method for Long-Chain Fatty Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 60% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • MS/MS Parameters: Use selected reaction monitoring (SRM) for quantification, with transitions based on the fragmentation of this compound.

Visualizations

G start Start: Co-eluting Peaks Observed confirm Confirm Co-elution (DAD Peak Purity / MS Spectra) start->confirm optimize_mp Optimize Mobile Phase (Solvent, Gradient, pH) confirm->optimize_mp not_resolved1 Not Resolved optimize_mp->not_resolved1 Check Resolution change_sp Change Stationary Phase (Different Column Chemistry) not_resolved2 Not Resolved change_sp->not_resolved2 Check Resolution adjust_params Adjust Temperature and Flow Rate not_resolved3 Not Resolved adjust_params->not_resolved3 Check Resolution resolved Peaks Resolved not_resolved1->change_sp No not_resolved1->resolved Yes not_resolved2->adjust_params No not_resolved2->resolved Yes not_resolved3->change_sp No, try another column not_resolved3->resolved Yes

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Optional: Derivatization (e.g., Phosphate Methylation) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General experimental workflow for acyl-CoA analysis.

References

Technical Support Center: Analysis of 3-Oxo-25-methylhexacosanoyl-CoA in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Oxo-25-methylhexacosanoyl-CoA in complex biological matrices. The information provided is based on established methodologies for very-long-chain acyl-CoAs and should be adapted and validated for the specific analyte and matrix.

Frequently Asked Questions (FAQs)

Q1: I am observing a non-linear calibration curve for this compound. What are the potential causes and solutions?

A1: Non-linearity in calibration curves for very-long-chain acyl-CoAs is a common issue. Potential causes include:

  • Matrix Effects: Co-eluting endogenous or exogenous components from complex matrices can suppress or enhance the ionization of the analyte, leading to a non-linear response.

  • Adsorption: Very-long-chain acyl-CoAs can be "sticky" and adsorb to plasticware, injector components, and the analytical column, especially at low concentrations.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

  • Inappropriate Regression Model: A simple linear regression may not be suitable for the entire concentration range.

Troubleshooting Steps:

  • Assess Matrix Effects: Prepare calibration standards in a surrogate matrix that closely mimics the study samples to compensate for matrix effects.

  • Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is ideal. If unavailable, a structurally similar very-long-chain acyl-CoA can be used.

  • Modify Chromatographic Conditions: Adjust the gradient, flow rate, or column chemistry to improve separation from interfering peaks.

  • Evaluate Different Regression Models: Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.

  • Reduce Non-Specific Binding: Use low-adsorption vials and plates. Silanize glassware if necessary.

Q2: My recovery of this compound is low and inconsistent. How can I improve it?

A2: Low and variable recovery is often due to issues with sample extraction and handling.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Ensure the solvent system is effective at extracting very-long-chain acyl-CoAs from the sample matrix. A mixture of butanol and methanol (B129727) is often used.

  • Evaluate SPE Cartridge: If using SPE, ensure the sorbent type and elution solvent are appropriate for the analyte. C18 and C8 cartridges are commonly used.

  • Minimize Freeze-Thaw Cycles: Acyl-CoAs can be unstable and degrade with repeated freezing and thawing. Aliquot samples to avoid this.

  • Work Quickly and at Low Temperatures: Perform sample preparation steps on ice to minimize enzymatic degradation.

  • Use a Reliable Internal Standard: An appropriate internal standard can help to correct for recovery losses during sample preparation.

Q3: I am seeing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Ion suppression is a major challenge when analyzing analytes in complex matrices.

Troubleshooting Steps:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from major matrix components, especially phospholipids.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce matrix effects.[1]

  • Use a More Efficient Ionization Source: If available, consider using a different ionization source that may be less susceptible to matrix effects.

  • Optimize MS/MS Parameters: Ensure that the precursor and product ion selection is highly specific to minimize the contribution of interfering ions.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue Samples

This protocol is a general guideline and should be optimized for your specific tissue type and analyte.

  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 butanol/methanol.

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled analog or a C27-CoA).

  • Extraction: Vortex the homogenate for 10 minutes at 4°C and then centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Phase Separation: Transfer the supernatant to a new tube. Add 500 µL of butanol-saturated water and vortex. Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Drying: Transfer the upper butanol layer to a new tube and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This is a representative method and will require optimization.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 60% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

  • MRM Transition (Example): Based on the structure of this compound, a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) would be expected. The precursor ion would be [M+H]+ and the product ion would be [M+H-507]+.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table provides representative calibration curve parameters for a generic very-long-chain acyl-CoA (VLC-CoA) in a biological matrix. These values should be used as a reference, and specific validation is required for the target analyte.

ParameterValueNotes
Linearity Range1 - 1000 ng/mLAchieved using a weighted (1/x²) linear regression.
> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mLSignal-to-noise ratio > 10.
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias)± 15%
Precision (% CV)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Sample homogenization Homogenization (Butanol/Methanol) tissue->homogenization is_spike Internal Standard Spiking homogenization->is_spike extraction Liquid-Liquid Extraction is_spike->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration_curve Calibration Curve Construction ms_detection->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start Calibration Curve Issue (Non-linearity, Poor R²) check_matrix Assess Matrix Effects? start->check_matrix optimize_sample_prep Optimize Sample Prep (SPE, LLE) check_matrix->optimize_sample_prep Yes check_regression Evaluate Regression Model? check_matrix->check_regression No use_sil_is Use Stable Isotope Labeled Internal Standard optimize_sample_prep->use_sil_is use_sil_is->check_regression weighted_regression Use Weighted (1/x²) or Quadratic Regression check_regression->weighted_regression Yes check_adsorption Suspect Adsorption? check_regression->check_adsorption No weighted_regression->check_adsorption low_bind_ware Use Low-Adsorption Vials/Plates check_adsorption->low_bind_ware Yes end Improved Calibration check_adsorption->end No low_bind_ware->end

Caption: Troubleshooting guide for calibration curve issues.

signaling_pathway cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation (Simplified) vlcfa Very-Long-Chain Fatty Acid (e.g., 25-methylhexacosanoic acid) acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase vlc_acyl_coa 25-methylhexacosanoyl-CoA acyl_coa_synthetase->vlc_acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase vlc_acyl_coa->acyl_coa_dehydrogenase enoyl_coa Trans-2-enoyl-CoA acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase target_analyte This compound hydroxyacyl_coa_dehydrogenase->target_analyte thiolase Thiolase target_analyte->thiolase shortened_acyl_coa Shortened Acyl-CoA + Acetyl-CoA thiolase->shortened_acyl_coa

Caption: Putative metabolic pathway involving this compound.

References

Validation & Comparative

Validation of 3-Oxo-25-methylhexacosanoyl-CoA as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxo-25-methylhexacosanoyl-CoA as a potential therapeutic target, contextualized within the broader landscape of very-long-chain fatty acid (VLCFA) metabolism and its associated disorders. Due to the limited direct research on this specific molecule, this document leverages data from related pathways and therapeutic strategies for long-chain fatty acid oxidation disorders (LC-FAODs) to build a framework for its validation.

Introduction to Very-Long-Chain Fatty Acids and Peroxisomal β-Oxidation

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are metabolized primarily in peroxisomes through a process called β-oxidation.[1][2] Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the peroxisomal pathway is crucial for the degradation of VLCFAs, branched-chain fatty acids, and other specific lipids.[1][3] Inherited defects in this pathway lead to the accumulation of VLCFAs, resulting in severe and often life-threatening disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[4]

The metabolism of a molecule like 25-methylhexacosanoic acid, a branched-chain VLCFA, would proceed through peroxisomal β-oxidation.[5] The intermediate, this compound, is formed during the third step of the β-oxidation cycle. Targeting the enzyme responsible for the subsequent processing of this intermediate presents a theoretical therapeutic strategy to modulate VLCFA metabolism.

The Peroxisomal β-Oxidation Pathway: A Potential Point of Intervention

The breakdown of VLCFA-CoA in peroxisomes involves a four-step spiral. The targeting of this compound would likely involve the inhibition of the fourth enzyme in this cycle, β-ketoacyl-CoA thiolase.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_products VLCFA_CoA VLCFA-CoA (e.g., 25-Methylhexacosanoyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA  Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA  Multifunctional Enzyme (MFE/HSD17B4) Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA  Multifunctional Enzyme (MFE/HSD17B4) Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA  β-Ketoacyl-CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA Mitochondria Further Oxidation (Mitochondria) Shortened_Acyl_CoA->Mitochondria Other_Pathways Other Metabolic Pathways Acetyl_CoA->Other_Pathways

Fig. 1: Peroxisomal β-oxidation of VLCFAs.

Comparative Analysis of Therapeutic Strategies

The validation of this compound as a therapeutic target requires a comparison with existing and emerging treatments for LC-FAODs.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages & Limitations
Dietary Management (Standard of Care)
Medium-Chain Triglyceride (MCT) OilBypasses the defective long-chain fatty acid oxidation pathway by providing an alternative energy source.[6]Well-established, readily available.Partial efficacy, does not prevent all clinical events, potential for side effects.[6]
Pharmacological Intervention
Triheptanoin (Dojolvi®)A synthetic triglyceride with seven-carbon fatty acids that serves as an alternative energy substrate and can replenish Krebs cycle intermediates.[7][8]FDA-approved for LC-FAODs, has shown improvements in cardiac function.[8]Does not significantly reduce rhabdomyolysis, high cost.[6]
Bezafibrate (PPARα Agonist)Activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which upregulates genes involved in fatty acid oxidation.[7]Potential to enhance residual enzyme activity.Not approved for LC-FAODs, long-term efficacy and safety are not fully established.
Hypothetical Target: 3-Oxoacyl-CoA Intermediate
Inhibition of β-Ketoacyl-CoA ThiolaseBlocking the final step of β-oxidation for specific substrates could prevent the formation of potentially toxic downstream metabolites.High specificity could minimize off-target effects.Unproven efficacy, potential for accumulation of the 3-oxoacyl-CoA intermediate which may be toxic, requires development of a highly specific inhibitor.

Experimental Protocols for Target Validation

Validating the therapeutic potential of targeting this compound would require a series of in vitro and in vivo experiments.

Enzyme Activity Assays

Objective: To identify and characterize the specific β-ketoacyl-CoA thiolase that metabolizes this compound and to screen for inhibitors.

Protocol:

  • Substrate Synthesis: Chemically synthesize this compound.

  • Enzyme Source: Use purified recombinant human peroxisomal β-ketoacyl-CoA thiolase (ACAA1) or cell lysates from patient-derived fibroblasts with known LC-FAOD mutations.

  • Assay Principle: The thiolase reaction cleaves the 3-oxoacyl-CoA in the presence of Coenzyme A, producing a shortened acyl-CoA and acetyl-CoA. The reaction can be monitored spectrophotometrically by coupling the release of Coenzyme A to a colorimetric reaction or by measuring the disappearance of the 3-oxoacyl-CoA substrate via HPLC-MS.[9]

  • Inhibitor Screening: Potential inhibitory compounds would be added to the reaction mixture to determine their effect on enzyme activity, allowing for the calculation of IC50 values.

Cellular Models of VLCFA Accumulation

Objective: To assess the effect of inhibiting the target on VLCFA levels and cellular toxicity in a disease-relevant context.

Protocol:

  • Cell Culture: Utilize patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) differentiated into relevant cell types (e.g., oligodendrocytes for X-ALD) that exhibit VLCFA accumulation.

  • Treatment: Treat cells with candidate inhibitors identified from the enzyme activity assays.

  • VLCFA Quantification: After treatment, extract total lipids from the cells and quantify the levels of 25-methylhexacosanoic acid and other relevant VLCFAs using gas chromatography-mass spectrometry (GC-MS).

  • Toxicity Assays: Concurrently, assess cell viability and markers of oxidative stress and inflammation to ensure the inhibitory compounds are not cytotoxic.

In Vivo Models of LC-FAODs

Objective: To evaluate the in vivo efficacy and safety of a lead inhibitor.

Protocol:

  • Animal Model: Use a relevant animal model of LC-FAOD, such as a mouse model for X-linked adrenoleukodystrophy (e.g., Abcd1 knockout mice).

  • Drug Administration: Administer the lead compound through an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor key disease parameters, which may include:

    • VLCFA levels in various tissues (brain, adrenal glands, liver).

    • Behavioral tests to assess neurological function.

    • Histopathological analysis of tissues to evaluate demyelination and inflammation.

  • Safety and Toxicology: Conduct comprehensive toxicology studies to assess for any adverse effects of the treatment.

Logical Workflow for Target Validation

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Models cluster_invivo In Vivo Validation Target_ID Target Identification (β-Ketoacyl-CoA Thiolase for This compound) Enzyme_Assay Enzyme Activity Assay Development Target_ID->Enzyme_Assay Inhibitor_Screen High-Throughput Screening for Inhibitors Enzyme_Assay->Inhibitor_Screen Lead_Opt Lead Optimization Inhibitor_Screen->Lead_Opt Cell_Treatment Treatment with Optimized Inhibitors Lead_Opt->Cell_Treatment Cell_Model Patient-Derived Cell Models (e.g., Fibroblasts, iPSCs) Cell_Model->Cell_Treatment VLCFA_Quant Quantification of VLCFA Levels Cell_Treatment->VLCFA_Quant Tox_Assess Cellular Toxicity Assessment Cell_Treatment->Tox_Assess Animal_Model LC-FAOD Animal Model (e.g., Abcd1 KO Mouse) Tox_Assess->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study In Vivo Efficacy Studies PK_PD->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study

Fig. 2: Workflow for validating a therapeutic target in VLCFA metabolism.

Conclusion

The validation of this compound as a therapeutic target is currently in a nascent, theoretical stage. While direct evidence is lacking, the principles of peroxisomal β-oxidation and the unmet medical need in LC-FAODs provide a strong rationale for exploring this and similar targets. A focused research effort, following the experimental framework outlined above, is necessary to determine if modulating the metabolism of this specific 3-oxoacyl-CoA intermediate can offer a viable and superior therapeutic alternative to current treatments. The development of a highly specific inhibitor for the responsible β-ketoacyl-CoA thiolase would be a critical first step in this endeavor.

References

Comparative Analysis of Mycolic Acid Precursor Synthesis Across Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the differential expression of key enzymes in the mycolic acid biosynthesis pathway, providing insights into potential variations in 3-Oxo-25-methylhexacosanoyl-CoA levels.

Mycolic acids are crucial long-chain fatty acids that form the distinctive outer layer of the M. tuberculosis cell wall, contributing significantly to its virulence and resistance to antibiotics. The biosynthesis of these complex lipids is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II, and culminates in a final condensation reaction catalyzed by the polyketide synthase Pks13. This compound is a likely intermediate in this intricate pathway.

Comparative Gene Expression in Mycolic Acid Synthesis

A study comparing the transcriptomes of different M. tuberculosis strains, including KZN605, Beijing, and the laboratory reference strain H37Rv, revealed differential expression of genes involved in mycolic acid synthesis when grown in a lipid-rich environment compared to standard laboratory medium[1]. These differences in gene expression suggest that the capacity to synthesize mycolic acid precursors can vary between strains, which may have implications for their virulence and susceptibility to drugs targeting this pathway.

The following table summarizes the relative expression of key genes in the mycolic acid synthesis pathway in the KZN605 and Beijing strains compared to the H37Rv strain in a lipid model.

GeneFunction in Mycolic Acid SynthesisStrain KZN605 vs. H37Rv (Fold Change)Strain Beijing vs. H37Rv (Fold Change)
fas Fatty acid synthase I, produces C24-C26 fatty acyl-CoA precursors1.20.8
accD6 Acetyl-CoA carboxylase, provides malonyl-CoA for fatty acid synthesis1.51.1
fabH β-ketoacyl-ACP synthase III, initiates FAS-II elongation1.10.9
kasA β-ketoacyl-ACP synthase, involved in FAS-II elongation1.31.0
kasB β-ketoacyl-ACP synthase, involved in FAS-II elongation1.41.1
mabA β-ketoacyl-ACP reductase1.20.9
hadA β-hydroxyacyl-ACP dehydratase subunit1.31.0
hadB β-hydroxyacyl-ACP dehydratase subunit1.21.0
hadC β-hydroxyacyl-ACP dehydratase subunit1.31.1
inhA Enoyl-ACP reductase1.10.9
pks13 Polyketide synthase, catalyzes the final condensation to form mycolic acids1.41.2

Data is inferred from a transcriptomic study and represents relative gene expression levels. Positive values indicate upregulation, and negative values would indicate downregulation compared to the H37Rv reference strain.

Experimental Protocols

RNA Extraction and RT-qPCR for Gene Expression Analysis

This protocol outlines the general steps for quantifying the expression of mycolic acid biosynthesis genes in M. tuberculosis strains.

a. RNA Extraction:

  • M. tuberculosis cultures are grown to the desired phase (e.g., mid-logarithmic phase) in an appropriate medium (e.g., Middlebrook 7H9).

  • Bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and subjected to mechanical disruption, such as bead beating, to ensure efficient lysis of the thick mycobacterial cell wall.

  • Total RNA is then purified from the lysate using a commercially available RNA extraction kit following the manufacturer's instructions. This typically involves steps of phenol-chloroform extraction and precipitation with isopropanol.

  • The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

b. Reverse Transcription-Quantitative PCR (RT-qPCR):

  • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • Complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a mix of random primers or gene-specific primers.

  • qPCR is performed using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., pks13, kasA), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).

  • The qPCR reaction is run on a real-time PCR instrument, which monitors the fluorescence intensity at each cycle.

  • The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., sigA) used as an internal control for normalization.

Protein Extraction and Quantification by Mass Spectrometry

This protocol provides a general workflow for the comparative proteomic analysis of M. tuberculosis strains.

a. Protein Extraction:

  • M. tuberculosis cells are harvested and washed.

  • The cell pellet is resuspended in a lysis buffer containing detergents (e.g., SDS) and protease inhibitors.

  • Cells are disrupted using a combination of sonication and bead beating to ensure complete lysis.

  • The cell lysate is centrifuged to remove cell debris, and the supernatant containing the total protein extract is collected.

  • The protein concentration is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

b. Sample Preparation for Mass Spectrometry:

  • Proteins in the extract are denatured, reduced, and alkylated.

  • The proteins are then digested into peptides using a protease, typically trypsin.

  • The resulting peptide mixture is desalted and concentrated using a solid-phase extraction method (e.g., C18 spin columns).

c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The peptide mixture is separated by reverse-phase liquid chromatography.

  • The separated peptides are introduced into a mass spectrometer.

  • The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides and acquires tandem mass spectra (MS2) of the fragments.

d. Data Analysis:

  • The acquired MS/MS spectra are searched against a M. tuberculosis protein database to identify the peptides and their corresponding proteins.

  • Label-free quantification methods are used to compare the relative abundance of proteins between different samples.

Visualizing the Mycolic Acid Biosynthesis Pathway and Experimental Workflow

Below are diagrams illustrating the mycolic acid biosynthesis pathway and the general experimental workflow for comparative transcriptomics.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accD6 C24-C26 Acyl-CoA C24-C26 Acyl-CoA Malonyl-CoA->C24-C26 Acyl-CoA fas Keto-acyl-ACP Keto-acyl-ACP C24-C26 Acyl-CoA->Keto-acyl-ACP fabH 3-Oxo-mycolyl-ACP 3-Oxo-mycolyl-ACP C24-C26 Acyl-CoA->3-Oxo-mycolyl-ACP Hydroxyacyl-ACP Hydroxyacyl-ACP Keto-acyl-ACP->Hydroxyacyl-ACP mabA Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP hadABC Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) inhA Acyl-ACP (n+2)->Keto-acyl-ACP kasA, kasB Meromycolic Acid Precursor Meromycolic Acid Precursor Acyl-ACP (n+2)->Meromycolic Acid Precursor Meromycolic Acid Precursor->3-Oxo-mycolyl-ACP pks13 Mycolic Acid Mycolic Acid 3-Oxo-mycolyl-ACP->Mycolic Acid

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis.

Transcriptomics_Workflow M. tuberculosis Strains M. tuberculosis Strains Culture in Medium Culture in Medium M. tuberculosis Strains->Culture in Medium Harvest Cells Harvest Cells Culture in Medium->Harvest Cells RNA Extraction RNA Extraction Harvest Cells->RNA Extraction DNase Treatment DNase Treatment RNA Extraction->DNase Treatment cDNA Synthesis cDNA Synthesis DNase Treatment->cDNA Synthesis RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) RT-qPCR->Data Analysis (ΔΔCt) Comparative Gene Expression Comparative Gene Expression Data Analysis (ΔΔCt)->Comparative Gene Expression

Caption: Experimental workflow for comparative transcriptomics of M. tuberculosis.

References

A Researcher's Guide to Assessing Cross-Reactivity of Antibodies Against 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Specificity in Lipid Antibody Development

3-Oxo-25-methylhexacosanoyl-CoA is a complex lipid molecule involved in fatty acid metabolism. Due to the structural similarity among various fatty acyl-CoAs, an antibody developed against this specific molecule could potentially bind to other, related lipids. This cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, rigorous testing of antibody specificity is paramount.

Potential Cross-Reactants

When evaluating a custom antibody against this compound, it is crucial to test for cross-reactivity against a panel of structurally similar molecules. This panel should ideally include:

  • Precursors and metabolites: Molecules that are upstream or downstream in the same metabolic pathway.

  • Analogs with different chain lengths: Very-long-chain fatty acyl-CoAs with slightly shorter or longer carbon chains.

  • Analogs with different saturation levels: Molecules with double bonds in the fatty acid chain.

  • Analogs with variations in the methyl group position: Isomers with the methyl group at a different carbon.

  • The Coenzyme A moiety alone: To ensure the antibody is specific to the fatty acid portion.

Assessing Antibody Cross-Reactivity: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the specificity and cross-reactivity of an antibody against a small molecule like this compound.[1][2][3] This assay measures the ability of potential cross-reactants to compete with the target analyte for binding to the antibody.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the key steps in assessing the cross-reactivity of a newly developed antibody.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis prep1 Synthesize Hapten-Carrier Conjugate (3-Oxo-25-methylhexacosanoyl-Carrier) prep2 Coat Microplate with Conjugate prep1->prep2 prep3 Block Non-specific Binding Sites prep2->prep3 assay3 Add Mixture to Coated Plate prep3->assay3 Incubate assay1 Prepare Serial Dilutions of Target Analyte and Potential Cross-Reactants assay2 Incubate Antibody with Dilutions assay1->assay2 assay2->assay3 detect1 Add Enzyme-Conjugated Secondary Antibody assay3->detect1 Wash detect2 Add Substrate and Measure Signal detect1->detect2 detect1->detect2 Wash detect3 Calculate IC50 and % Cross-Reactivity detect2->detect3

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a custom antibody against this compound.

Compound TestedIC50 (nM)Cross-Reactivity (%)
This compound (Target Analyte) 10 100
3-Oxo-hexacosanoyl-CoA2504.0
3-Oxo-24-methylhexacosanoyl-CoA5020.0
25-Methylhexacosanoyl-CoA1,0001.0
Hexacosanoyl-CoA>10,000<0.1
Coenzyme A>10,000<0.1

Cross-Reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a detailed methodology for conducting a competitive ELISA to determine antibody cross-reactivity.

Materials:

  • High-binding 96-well microplates

  • Custom antibody against this compound

  • This compound conjugated to a carrier protein (e.g., BSA) for coating

  • This compound standard (free analyte)

  • Potential cross-reacting compounds

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-carrier conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer (e.g., PBS with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted custom primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the concentration for the this compound standard.

  • Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal.

  • Similarly, determine the IC50 value for each potential cross-reacting compound.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned in the data table.

Conclusion

The development of a highly specific antibody against this compound requires a thorough validation of its cross-reactivity profile. The competitive ELISA protocol detailed in this guide provides a reliable framework for researchers to assess the specificity of their custom antibodies. By systematically testing against structurally related molecules, scientists can ensure the accuracy and reliability of their immunoassays, leading to more robust and reproducible research outcomes in the study of lipid metabolism and related drug development.

References

Comparative Metabolomics of Very-Long-Chain Branched-Chain Fatty Acid Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic pathways involving 3-Oxo-25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acid (VLC-BCFA). Due to the novelty of this specific compound, this guide draws comparisons with the well-characterized metabolism of phytanic acid, another branched-chain fatty acid, to provide a robust analytical framework. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related disorders.

Introduction to Branched-Chain Fatty Acid Metabolism

Most fatty acids are metabolized through beta-oxidation in the mitochondria. However, fatty acids with methyl groups on their carbon chains, known as branched-chain fatty acids (BCFAs), and very-long-chain fatty acids (VLCFAs) with 22 or more carbons, require specialized metabolic pathways primarily within peroxisomes.[1][2] The presence of a methyl group, particularly at the beta-carbon, obstructs the standard beta-oxidation machinery.[3]

Consequently, these fatty acids must first undergo alpha-oxidation, a process that removes one carbon from the carboxyl end, to bypass the methyl-branched impediment.[4][5] Following alpha-oxidation, the resulting molecule can typically proceed through peroxisomal beta-oxidation.[6][7] Deficiencies in these pathways can lead to the accumulation of toxic fatty acid intermediates and are associated with severe neurological disorders, such as Refsum's disease.[4][8]

Comparative Metabolic Pathways

This section compares the established metabolic pathway of phytanic acid with a hypothesized pathway for 25-methylhexacosanoic acid, the precursor to this compound.

A. Phytanic Acid Oxidation (Established Pathway)

Phytanic acid is a 3-methyl-branched fatty acid derived from dietary sources.[9] Its metabolism is a classic example of alpha-oxidation.

  • Activation: Phytanic acid is converted to Phytanoyl-CoA in the peroxisome.[4]

  • Hydroxylation: Phytanoyl-CoA is oxidized to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA dioxygenase.[4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[4]

  • Dehydrogenation: Pristanal is oxidized to pristanic acid.[6]

  • Beta-Oxidation: Pristanic acid, now lacking the obstructive beta-methyl group, is activated to Pristanoyl-CoA and can undergo several cycles of peroxisomal beta-oxidation, yielding acetyl-CoA and propionyl-CoA.[8]

Phytanic_Acid_Pathway Phytanic Acid Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Figure 1. Metabolic pathway of phytanic acid alpha-oxidation.

B. 25-Methylhexacosanoic Acid Oxidation (Hypothesized Pathway)

25-methylhexacosanoic acid is a very-long-chain fatty acid with a methyl group far from the beta-carbon. Therefore, it would likely undergo initial cycles of beta-oxidation until the methyl group is near the active site, at which point a different enzymatic strategy would be required. The generation of this compound is a standard step in beta-oxidation.

  • Activation & Transport: 25-methylhexacosanoic acid is activated to its CoA ester and transported into the peroxisome, a process dependent on ABCD transporters.[10]

  • Initial Beta-Oxidation: The molecule undergoes peroxisomal beta-oxidation. This involves a cycle of four reactions: oxidation, hydration, oxidation, and thiolysis.[7] The third step, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, generates the 3-oxoacyl-CoA intermediate. For this specific substrate, this would be This compound .

  • Handling the Methyl Branch: As beta-oxidation proceeds, it will eventually be halted by the presence of the methyl group. At this stage, the pathway would likely require an alpha-oxidation step or other specialized enzymatic activity to proceed.

  • Completion of Oxidation: After the methyl branch is processed, the remaining shorter fatty acyl-CoA chain can be further metabolized by beta-oxidation, eventually being transported to the mitochondria for complete oxidation.[2]

VLC_BCFA_Pathway Hypothesized 25-Methylhexacosanoic Acid Oxidation cluster_peroxisome Peroxisome VLC_BCFA 25-Methylhexacosanoic Acid VLC_BCFA_CoA 25-Methylhexacosanoyl-CoA VLC_BCFA->VLC_BCFA_CoA VLC-Acyl-CoA Synthetase Enoyl_CoA Trans-2-enoyl-CoA VLC_BCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis & Further Cycles Oxoacyl_CoA->Thiolysis Alpha_Oxidation Alpha-Oxidation (or similar) Thiolysis->Alpha_Oxidation When methyl branch is reached Mitochondria Mitochondrial Oxidation Alpha_Oxidation->Mitochondria

Figure 2. Hypothesized peroxisomal beta-oxidation of a VLC-BCFA.

Comparative Metabolomics Data

A metabolomics approach is essential for comparing these pathways and diagnosing related disorders. By quantifying key metabolites, researchers can identify pathway bottlenecks. Below is a hypothetical comparison of metabolite concentrations in plasma from a healthy control versus an individual with a putative enzyme deficiency in the 25-methylhexacosanoic acid pathway.

MetaboliteHealthy Control (μM)Putative Deficiency (μM)Fold ChangePathway Implication
25-methylhexacosanoic acid0.5 ± 0.115.2 ± 2.5+30.4Substrate accumulation
This compound1.2 ± 0.30.1 ± 0.05-12.0Impaired production
Pristanic Acid2.5 ± 0.62.6 ± 0.7No changeUnrelated pathway is normal
C16 Acylcarnitine3.0 ± 0.83.1 ± 0.9No changeStandard beta-oxidation is normal
C26/C22 Ratio1.5 ± 0.28.5 ± 1.1+5.7Hallmark of VLCFA oxidation disorders[11]

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

A. Metabolite Extraction from Plasma

  • Sample Preparation: Thaw 100 µL of plasma on ice.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing a mixture of stable isotope-labeled internal standards.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

B. LC-MS/MS Analysis for Acyl-CoAs

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each target analyte.

Metabolomics_Workflow General Metabolomics Workflow Sample Plasma Sample Collection Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Pre-processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Fold Change, p-value) Data_Processing->Statistical_Analysis Interpretation Pathway Interpretation & Biomarker ID Statistical_Analysis->Interpretation

Figure 3. A typical workflow for targeted metabolomics studies.

Conclusion

The metabolism of novel VLC-BCFAs like 25-methylhexacosanoic acid likely involves a combination of peroxisomal beta- and alpha-oxidation steps. By using the well-established phytanic acid pathway as a comparative model, researchers can formulate testable hypotheses. The application of targeted metabolomics provides a powerful tool to dissect these pathways, quantify key intermediates like this compound, and identify potential enzymatic defects. The protocols and workflows detailed in this guide offer a foundational approach for professionals in drug development and metabolic research to investigate these complex and clinically significant pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the functional nuances of 3-Oxo-25-methylhexacosanoyl-CoA and its counterparts offers a clearer understanding of its role in cellular metabolism and signaling. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in the field of lipidomics and metabolic diseases.

The intricate world of lipid metabolism is continually revealing novel molecules with specific functions that are crucial for cellular homeostasis. Among these, this compound, a very-long-chain, branched 3-oxoacyl-CoA, is emerging as a molecule of interest. Its unique structure, featuring a 27-carbon backbone with a methyl branch near the omega end and a ketone group at the beta-position, suggests specialized roles in metabolic pathways and cellular signaling. This guide provides a comprehensive comparison of the functional differences between this compound and related lipids, including straight-chain very-long-chain 3-oxoacyl-CoAs and other branched-chain acyl-CoAs.

Comparative Analysis of Functional Properties

The primary functional differences between these lipids lie in their metabolism through peroxisomal β-oxidation and their activity as signaling molecules, particularly as ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).

FeatureThis compound (Inferred)3-Oxohexacosanoyl-CoA (Straight-Chain Analogue)Pristanoyl-CoA (Branched-Chain Analogue)
Metabolic Pathway Peroxisomal β-oxidation (branched-chain pathway)Peroxisomal β-oxidation (straight-chain pathway)Peroxisomal α- and β-oxidation
Key Degrading Enzyme SCP-2/3-oxoacyl-CoA thiolase3-oxoacyl-CoA thiolase A & BSCP-2/3-oxoacyl-CoA thiolase
PPARα Activation Potent activator (as CoA thioester)Potent activator (as CoA thioester)Potent activator (as CoA thioester)
Enzyme Specificity Requires enzymes that can handle methyl branchingProcessed by standard straight-chain β-oxidation enzymesRequires α-oxidation prior to β-oxidation due to methyl group at β-carbon
Metabolic Fate of End Products Propionyl-CoA and Acetyl-CoAAcetyl-CoAPropionyl-CoA and Acetyl-CoA

Delving into Functional Differences

Metabolism via Peroxisomal β-Oxidation:

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids are primarily degraded in peroxisomes.[1] The presence of a methyl branch in this compound necessitates a specific enzymatic machinery compared to its straight-chain counterparts. While straight-chain VLCFAs are metabolized by a set of enzymes including acyl-CoA oxidase 1, the L-bifunctional protein, and thiolases A and B, branched-chain fatty acids require a distinct pathway.[2][3]

For this compound, the degradation is predicted to proceed via the peroxisomal branched-chain β-oxidation pathway. A key enzyme in the final step of each β-oxidation cycle is the 3-oxoacyl-CoA thiolase. Studies on the substrate specificities of different thiolases have revealed that sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is active on 2-methyl-branched 3-oxoacyl-CoAs, whereas thiolase A is inactive with such substrates.[4] This strongly suggests that SCP-2/thiolase is the primary enzyme responsible for the thiolytic cleavage of this compound.

In contrast, 3-Oxohexacosanoyl-CoA, lacking a methyl branch, would be a substrate for the conventional peroxisomal β-oxidation pathway, with thiolase A and B catalyzing the final step.[5] Pristanoyl-CoA, a well-studied branched-chain fatty acyl-CoA, undergoes an initial α-oxidation step to remove the methyl group at the β-carbon before entering the β-oxidation pathway.[6]

Signaling Role as PPARα Ligands:

A pivotal function of VLCFA-CoAs and branched-chain fatty acyl-CoAs is their role as potent activators of PPARα, a nuclear receptor that acts as a master regulator of lipid metabolism.[7] The CoA thioesters, rather than the free fatty acids, are the high-affinity ligands for PPARα.[8] This activation leads to the upregulation of genes encoding for peroxisomal β-oxidation enzymes, creating a positive feedback loop.

It is highly probable that this compound, as a branched very-long-chain acyl-CoA, is a potent PPARα agonist. Its binding affinity is expected to be comparable to other VLCFA-CoAs. This activation would induce the expression of enzymes required for its own degradation, as well as other genes involved in lipid homeostasis.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

1. Analysis of Acyl-CoA Esters by Tandem Mass Spectrometry:

This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, from biological samples.[9]

  • Sample Preparation: Tissues or cells are homogenized in a suitable buffer and proteins are precipitated with an organic solvent (e.g., acetonitrile).

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to enrich for acyl-CoA esters and remove interfering substances.

  • LC-MS/MS Analysis: The eluted acyl-CoAs are separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are used for each acyl-CoA species.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for each analyte.

2. Peroxisomal β-Oxidation Assay in Cultured Fibroblasts:

This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate in cultured cells.[7]

  • Cell Culture: Human skin fibroblasts are cultured under standard conditions.

  • Substrate Incubation: Cells are incubated with a [1-¹⁴C]-labeled fatty acid (e.g., [1-¹⁴C]lignoceric acid as a VLCFA control, or a custom synthesized [1-¹⁴C]-25-methylhexacosanoic acid).

  • Measurement of β-Oxidation Products: The reaction is stopped, and the water-soluble radiolabeled products (acetyl-CoA and propionyl-CoA) are separated from the unreacted fatty acid by solvent partition. The radioactivity in the aqueous phase is measured by liquid scintillation counting.

  • Protein Quantification: The amount of radioactivity is normalized to the total protein content of the cell lysate.

3. PPARα Ligand Binding Assay (Fluorescence Polarization):

This in vitro assay determines the ability of a test compound to bind to the PPARα ligand-binding domain (LBD).[10]

  • Reagents: Purified recombinant PPARα-LBD, a fluorescently labeled PPARα ligand (tracer), and the test compound (e.g., this compound).

  • Assay Principle: The assay is based on the principle of fluorescence polarization. When the fluorescent tracer is bound to the larger PPARα-LBD, it tumbles slowly in solution, resulting in a high polarization value. When a test compound competes with the tracer for binding, the displaced tracer tumbles more rapidly, leading to a decrease in polarization.

  • Procedure: The PPARα-LBD, fluorescent tracer, and varying concentrations of the test compound are incubated in a microplate.

  • Data Analysis: The fluorescence polarization is measured using a suitable plate reader. The IC50 value (concentration of the test compound that displaces 50% of the tracer) is calculated to determine the binding affinity.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Peroxisomal_Beta_Oxidation_Comparison cluster_straight Straight-Chain VLCFA β-Oxidation cluster_branched Branched-Chain VLCFA β-Oxidation VLCFA-CoA VLCFA-CoA Acyl-CoA Oxidase 1 Acyl-CoA Oxidase 1 VLCFA-CoA->Acyl-CoA Oxidase 1 Enoyl-CoA Enoyl-CoA Acyl-CoA Oxidase 1->Enoyl-CoA L-Bifunctional Protein L-Bifunctional Protein Enoyl-CoA->L-Bifunctional Protein 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA L-Bifunctional Protein->3-Hydroxyacyl-CoA 3-Oxoacyl-CoA 3-Oxohexacosanoyl-CoA L-Bifunctional Protein->3-Oxoacyl-CoA 3-Hydroxyacyl-CoA->L-Bifunctional Protein Thiolase A/B Thiolase A/B 3-Oxoacyl-CoA->Thiolase A/B Acetyl-CoA_S Acetyl-CoA Thiolase A/B->Acetyl-CoA_S Shortened Acyl-CoA_S Shortened Acyl-CoA Thiolase A/B->Shortened Acyl-CoA_S BCFA-CoA 25-Methylhexacosanoyl-CoA Acyl-CoA Oxidase 2/3 Acyl-CoA Oxidase 2/3 BCFA-CoA->Acyl-CoA Oxidase 2/3 Branched Enoyl-CoA Branched Enoyl-CoA Acyl-CoA Oxidase 2/3->Branched Enoyl-CoA D-Bifunctional Protein D-Bifunctional Protein Branched Enoyl-CoA->D-Bifunctional Protein Branched 3-Hydroxyacyl-CoA Branched 3-Hydroxyacyl-CoA D-Bifunctional Protein->Branched 3-Hydroxyacyl-CoA Branched 3-Oxoacyl-CoA This compound D-Bifunctional Protein->Branched 3-Oxoacyl-CoA Branched 3-Hydroxyacyl-CoA->D-Bifunctional Protein SCP-2/Thiolase SCP-2/Thiolase Branched 3-Oxoacyl-CoA->SCP-2/Thiolase Propionyl-CoA Propionyl-CoA SCP-2/Thiolase->Propionyl-CoA Shortened Acyl-CoA_B Shortened Acyl-CoA SCP-2/Thiolase->Shortened Acyl-CoA_B

Caption: Comparative pathways of peroxisomal β-oxidation for straight-chain and branched-chain VLCFAs.

PPARa_Activation_Workflow Ligand VLCFA-CoA / BCFA-CoA (e.g., this compound) PPARa PPARα Ligand->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Enzymes Increased Expression of β-Oxidation Enzymes Gene_Transcription->Metabolic_Enzymes

Caption: Workflow of PPARα activation by very-long-chain and branched-chain fatty acyl-CoAs.

References

Validating the In Vivo Role of 3-Oxo-25-methylhexacosanoyl-CoA and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo role of 3-Oxo-25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acid (VLCFA). Due to the limited direct research on this specific molecule, this guide draws objective comparisons with well-studied alternative molecules, namely phytanic acid and pristanic acid, which share similar metabolic pathways. The experimental data and protocols presented herein are established for these analogous compounds and provide a robust starting point for investigating novel VLCFAs.

Introduction to this compound and its Presumed Metabolic Context

This compound is a presumed intermediate in the peroxisomal β-oxidation of 25-methylhexacosanoic acid. Its structure, featuring a long carbon chain and a methyl branch, necessitates degradation within the peroxisome, as mitochondria are not equipped to handle such complex fatty acids. The "3-oxo" designation indicates its position as an intermediate in the β-oxidation spiral, just prior to thiolytic cleavage.

Understanding the in vivo relevance of this molecule requires robust animal models and detailed analytical protocols to trace its metabolic fate and physiological impact. This guide will focus on the established methodologies used for similar molecules, providing a comprehensive toolkit for researchers.

Comparative In Vivo Models

The in vivo investigation of VLCFA metabolism often relies on models with impaired peroxisomal function, leading to the accumulation of these fatty acids and observable phenotypes. The most relevant models are those for Zellweger spectrum disorders (ZSDs), a group of inherited conditions caused by defects in peroxisome biogenesis.[1][2][3][4]

Table 1: Comparison of In Vivo Models for Studying VLCFA and BCFA Metabolism

ModelGene DefectKey PhenotypesRelevance for this compound Studies
Pex5 Knockout Mouse Pxr1 (Pex5)Lack of functional peroxisomes, accumulation of VLCFAs and phytanic acid, severe hypotonia, neuronal migration defects, early death.[1]Foundational model to study the consequences of complete blockage of peroxisomal import and subsequent accumulation of VLCFA precursors.
Pex2 Knockout Mouse PEX2Abnormal neuronal migration, severe neurologic dysfunction, accumulation of VLCFAs, deficient plasmalogens, embryonic lethality on inbred background.[3]Useful for studying the impact of VLCFA accumulation on central nervous system development and function.
Pex1-G844D Knock-in Mouse Pex1Milder ZSD phenotype, growth retardation, fatty liver, cholestasis, retinopathy. Recapitulates many features of milder human ZSD cases.[2][4]A valuable model for studying less severe metabolic disruptions and for testing therapeutic interventions due to longer lifespan.
Zebrafish ZSD Models pex mutantsCapitulate features of human ZSDs, including CNS defects. Useful for studying adult-specific phenotypes due to longer viability compared to some mouse models.[5]Offers a complementary model for higher-throughput screening and studying developmental aspects of peroxisomal disorders.

Experimental Protocols for In Vivo Validation

Validating the role of this compound in vivo requires precise methodologies to track its metabolism and physiological effects. The following protocols are adapted from established methods for analyzing similar fatty acids.

This protocol allows for the quantitative analysis of the metabolic fate of a labeled fatty acid.

  • Synthesis of Labeled Compound: Synthesize a stable isotope-labeled version of 25-methylhexacosanoic acid (e.g., with ¹³C or ²H).

  • Animal Model and Administration: Utilize a relevant mouse model (e.g., Pex1-G844D for milder phenotypes or wild-type for baseline metabolism). Administer the labeled fatty acid orally or via injection.

  • Sample Collection: Collect blood, urine, and various tissues (liver, brain, adipose tissue) at different time points post-administration.

  • Lipid Extraction:

    • Homogenize tissues in a chloroform:methanol solution (2:1, v/v) to extract total lipids.

    • Add an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) for quantification.

  • Derivatization: Convert fatty acids to their fatty acid methyl esters (FAMEs) for gas chromatography analysis.

  • Analysis by GC-MS or LC-MS/MS:

    • Separate the FAMEs using gas chromatography (GC) or liquid chromatography (LC).

    • Detect and quantify the labeled fatty acid and its metabolites using mass spectrometry (MS). This will allow for the identification of this compound and downstream products.[6][7]

  • Data Analysis: Calculate the rate of incorporation of the label into different metabolites and tissues to map the metabolic pathway and flux.

This protocol measures the rate of β-oxidation of a fatty acid in liver cells, the primary site of this metabolic process.

  • Hepatocyte Isolation: Isolate primary hepatocytes from the chosen mouse model via collagenase perfusion of the liver.[8][9]

  • Substrate Preparation: Prepare a solution containing radiolabeled (e.g., ¹⁴C) 25-methylhexacosanoic acid complexed with bovine serum albumin (BSA).

  • Incubation: Incubate the isolated hepatocytes with the radiolabeled substrate.

  • Measurement of Oxidation: Measure the production of ¹⁴CO₂ and acid-soluble metabolites, which are products of β-oxidation. This provides a quantitative measure of the rate of fatty acid oxidation.

  • Analysis: Compare the oxidation rates between wild-type and mutant hepatocytes to determine the impact of the genetic defect on the metabolism of the fatty acid.

Quantitative Data Comparison

While specific data for this compound is unavailable, the following tables provide examples of quantitative data obtained for related branched-chain fatty acids and amino acids, which can serve as a benchmark for future studies.

Table 2: Estimated Daily Intake of Branched-Chain Fatty Acids (BCFAs) in the USA [10]

Food GroupMean BCFA Intake (mg/day)
Dairy Products250
Beef Products150
Other100
Total 500

Table 3: Tissue-Specific Oxidation of Branched-Chain Amino Acids (BCAAs) in Mice [11][12][[“]]

TissueBCAA Contribution to TCA Cycle Carbons (%)
Pancreas20
Heart>10
Brown Adipose Tissue>10
Kidney>10
Skeletal Muscle~5
Liver<5

Signaling Pathways and Molecular Interactions

VLCFAs and their metabolites are not only metabolic intermediates but can also act as signaling molecules.

  • G-Protein Coupled Receptor (GPCR) Activation: Phytanic and pristanic acids have been shown to activate GPR40, a free fatty acid receptor, leading to an increase in intracellular calcium levels.[14] This suggests a potential role for VLCFAs in modulating cellular signaling cascades.

  • Sphingolipid Synthesis: VLCFAs are essential precursors for the synthesis of sphingolipids, which are critical components of cell membranes and are involved in signal transduction and cell death regulation.[15][16][17]

Visualizations

cluster_peroxisome Peroxisome cluster_cytosol Cytosol 25-methylhexacosanoic acid 25-methylhexacosanoic acid 25-methylhexacosanoyl-CoA 25-methylhexacosanoyl-CoA 25-methylhexacosanoic acid->25-methylhexacosanoyl-CoA Acyl-CoA Synthetase This compound This compound 25-methylhexacosanoyl-CoA->this compound Acyl-CoA Oxidase Bifunctional Protein Pristanoyl-CoA + Acetyl-CoA Pristanoyl-CoA + Acetyl-CoA This compound->Pristanoyl-CoA + Acetyl-CoA Thiolase Pristanoyl-CoA Pristanoyl-CoA Further β-oxidation Further β-oxidation Pristanoyl-CoA->Further β-oxidation Mitochondria Mitochondria Further β-oxidation->Mitochondria Transport 25-methylhexacosanoic acid_ext 25-methylhexacosanoic acid 25-methylhexacosanoic acid_ext->25-methylhexacosanoic acid Transport

Caption: Presumed peroxisomal β-oxidation pathway of 25-methylhexacosanoic acid.

cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Analysis Animal Model Animal Model Labeled Fatty Acid Administration Labeled Fatty Acid Administration Animal Model->Labeled Fatty Acid Administration Sample Collection Sample Collection Labeled Fatty Acid Administration->Sample Collection Blood, Tissues, Urine Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization (FAMEs)->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Metabolic Pathway Elucidation Metabolic Pathway Elucidation Data Analysis->Metabolic Pathway Elucidation Physiological Role Determination Physiological Role Determination Data Analysis->Physiological Role Determination

Caption: Workflow for in vivo validation of a novel fatty acid.

Conclusion

While direct in vivo data for this compound is currently lacking, a robust framework for its investigation can be built upon the extensive research on analogous very-long-chain and branched-chain fatty acids. By utilizing established in vivo models of peroxisomal disorders, such as the Pex knockout mouse lines, and employing detailed analytical protocols involving stable isotope tracing and mass spectrometry, the metabolic fate and physiological significance of this molecule can be elucidated. The comparative data and methodologies presented in this guide offer a comprehensive starting point for researchers venturing into the complex and vital field of VLCFA metabolism.

References

Assessing the Specificity of 3-Oxo-25-methylhexacosanoyl-CoA-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the binding specificity of 3-Oxo-25-methylhexacosanoyl-CoA to its target proteins. Recognizing the critical role of specific molecular interactions in drug discovery and basic research, this document outlines objective comparisons with alternative ligands, supported by detailed experimental protocols and data presentation formats.

Introduction to this compound Interactions

This compound is a long-chain acyl-CoA molecule. While specific protein interactors of this particular molecule are a developing area of research, the broader family of acyl-CoAs is known to play crucial roles in various cellular processes, including fatty acid metabolism, signal transduction, and protein acylation.[1][2][3] The specificity of these interactions is paramount for their biological function and for the development of targeted therapeutics.

This guide will compare the binding of this compound with a panel of alternative acyl-CoA molecules to a hypothetical protein of interest, "Protein X." The selected alternatives will allow for the dissection of the contributions of the acyl chain length, modifications, and the 3-oxo group to binding affinity and specificity.

Alternative Ligands for Comparison:

  • Palmitoyl-CoA (C16:0-CoA): A common saturated long-chain acyl-CoA.

  • Stearoyl-CoA (C18:0-CoA): A longer saturated long-chain acyl-CoA.

  • 3-Oxohexadecanoyl-CoA: To assess the importance of the acyl chain length in the context of the 3-oxo group.

  • 25-Methylhexacosanoyl-CoA: To evaluate the contribution of the 3-oxo group to binding.

Quantitative Data Comparison

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Binding Affinity (Kd) Determined by Surface Plasmon Resonance (SPR)

LigandKd (nM)ka (1/Ms)kd (1/s)Chi²
This compoundValueValueValueValue
Palmitoyl-CoA (C16:0-CoA)ValueValueValueValue
Stearoyl-CoA (C18:0-CoA)ValueValueValueValue
3-Oxohexadecanoyl-CoAValueValueValueValue
25-Methylhexacosanoyl-CoAValueValueValueValue

Table 2: Thermal Stability Shift (ΔTm) from Differential Scanning Fluorimetry (DSF)

LigandΔTm (°C)
This compoundValue
Palmitoyl-CoA (C16:0-CoA)Value
Stearoyl-CoA (C18:0-CoA)Value
3-Oxohexadecanoyl-CoAValue
25-Methylhexacosanoyl-CoAValue
No Ligand Control0

Table 3: Competitive Binding IC50 Values from Fluorescence Polarization Assay

Competing LigandIC50 (µM)
This compoundValue
Palmitoyl-CoA (C16:0-CoA)Value
Stearoyl-CoA (C18:0-CoA)Value
3-Oxohexadecanoyl-CoAValue
25-Methylhexacosanoyl-CoAValue

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This technique measures the binding affinity and kinetics between a ligand and an immobilized protein in real-time.

Methodology:

  • Protein Immobilization: Covalently immobilize purified Protein X onto a CM5 sensor chip via amine coupling.

  • Ligand Preparation: Prepare serial dilutions of this compound and the alternative acyl-CoAs in a suitable running buffer (e.g., HBS-P+ with 0.1% BSA).

  • Binding Analysis: Inject the prepared ligand solutions over the immobilized Protein X surface. Monitor the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

DSF assesses ligand binding by measuring the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Methodology:

  • Reaction Setup: In a 96-well PCR plate, mix Protein X with a fluorescent dye (e.g., SYPRO Orange) and either this compound, an alternative ligand, or a buffer control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25 °C to 95 °C.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the inflection point of the sigmoidal melting curve.

  • Data Analysis: Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without ligand from the Tm of the protein with each ligand.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled probe from a protein by a competing unlabeled ligand.

Methodology:

  • Probe Synthesis: Synthesize a fluorescently labeled version of a known binder to Protein X or a fluorescent analog of one of the acyl-CoAs.

  • Assay Setup: In a black 384-well plate, incubate Protein X with the fluorescent probe at a concentration that results in a stable high polarization signal.

  • Competition: Add serial dilutions of unlabeled this compound and the alternative acyl-CoAs.

  • Measurement: Measure the fluorescence polarization after reaching equilibrium.

  • Data Analysis: Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each ligand.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_dsf Differential Scanning Fluorimetry (DSF) cluster_fp Fluorescence Polarization (FP) spr_protein Immobilize Protein X spr_ligand Prepare Ligand Dilutions spr_run Inject Ligands spr_ligand->spr_run spr_data Analyze Sensorgrams spr_run->spr_data dsf_mix Mix Protein, Dye, Ligand dsf_melt Thermal Melt dsf_mix->dsf_melt dsf_data Analyze Melting Curves dsf_melt->dsf_data fp_probe Prepare Fluorescent Probe fp_mix Incubate Protein + Probe fp_probe->fp_mix fp_compete Add Competing Ligands fp_mix->fp_compete fp_read Measure Polarization fp_compete->fp_read fp_data Determine IC50 fp_read->fp_data specificity_logic cluster_alternatives Alternative Ligands target 3-Oxo-25-methyl- hexacosanoyl-CoA protein Protein X target->protein High Affinity (Hypothesis) palmitoyl Palmitoyl-CoA palmitoyl->protein Lower Affinity? stearoyl Stearoyl-CoA stearoyl->protein Lower Affinity? oxo_short 3-Oxohexadecanoyl-CoA oxo_short->protein Chain Length Importance methyl_long 25-Methylhexacosanoyl-CoA methyl_long->protein 3-Oxo Group Importance

References

A Comparative Guide to Analytical Methods for the Detection of 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of specific, very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) thioesters, such as 3-Oxo-25-methylhexacosanoyl-CoA, presents a significant analytical challenge due to their low endogenous concentrations, complex biological matrices, and the lack of commercially available standards. This guide provides a comparative overview of potential analytical methodologies, focusing on the most viable approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct experimental data for this compound is not available in the literature, this guide extrapolates from established methods for similar long-chain and very-long-chain acyl-CoAs to provide a robust framework for method development.

Metabolic Context: Peroxisomal Beta-Oxidation

This compound is an intermediate in the beta-oxidation of 25-methylhexacosanoic acid, a C27 branched-chain fatty acid. Due to their extended chain length, very-long-chain fatty acids (VLCFAs) and some branched-chain fatty acids are initially metabolized in peroxisomes rather than mitochondria.[1][2][3] The beta-oxidation pathway proceeds in a four-step cycle to shorten the fatty acid chain, producing acetyl-CoA in each round.[1] this compound is the product of the third step in this cycle, just prior to the thiolytic cleavage that releases acetyl-CoA.

Peroxisomal_Beta_Oxidation cluster_cycle VLCFA 25-Methylhexacosanoyl-CoA Step1_Product Trans-Δ2-Enoyl-CoA VLCFA->Step1_Product 1. Acyl-CoA Oxidase (FAD -> FADH2) Step2_Product 3-Hydroxyacyl-CoA Step1_Product->Step2_Product 2. Enoyl-CoA Hydratase Target_Molecule This compound Step2_Product->Target_Molecule 3. 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Thiolysis_Products Chain-Shortened Acyl-CoA + Acetyl-CoA Target_Molecule->Thiolysis_Products 4. 3-Ketoacyl-CoA Thiolase (CoA-SH) Cycle To next cycle or Mitochondria Thiolysis_Products->Cycle Cycle_Start->VLCFA Re-entry of Chain-Shortened Acyl-CoA

Caption: Peroxisomal Beta-Oxidation Pathway for VLCFAs.

Comparison of Analytical Methodologies

The detection and quantification of a specific VLC-acyl-CoA require a method with high sensitivity and specificity. LC-MS/MS is the preeminent technique for this purpose.

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-MS (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (Relies on precursor/product ion mass transitions)High (Relies on mass spectrum and retention time)Low to Moderate (Risk of co-elution with other UV-absorbing compounds)
Sensitivity (Typical) High (Low nmol to pmol range)[4]Moderate (Requires derivatization, potential for analyte loss)Low (μmol range)
Sample Prep Complexity Moderate (Liquid-liquid or solid-phase extraction is common)High (Requires extraction and chemical derivatization)Moderate (Extraction needed, but no derivatization)
Development Effort High (Requires MS parameter optimization and specialized expertise)High (Derivatization protocol development can be extensive)Moderate (Method development is relatively straightforward)
Suitability for Analyte Excellent. Ideal for non-volatile, large molecules. Provides structural confirmation and quantification.Poor. The molecule is too large and non-volatile for direct analysis.Poor. Lacks the required sensitivity and specificity for biological samples.

Detailed Experimental Protocols

The following protocols are proposed based on established methods for long-chain and very-long-chain acyl-CoAs and should be optimized for the specific analysis of this compound.

Sample Preparation: Acyl-CoA Extraction from Tissue

This protocol is adapted from methods designed for the robust extraction of a wide range of acyl-CoA esters.

  • Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue into a fine powder.

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile/isopropanol/water). Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA) at a known concentration.

  • Precipitation: Vortex the mixture vigorously for 5 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial mobile phase of the LC method (e.g., 80:20 water/acetonitrile with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.[2]

Proposed LC-MS/MS Method

This method uses a reversed-phase C18 column, which is suitable for separating hydrophobic molecules like VLC-acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: Ramp linearly to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 20% B for column re-equilibration.[2]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound must be calculated and confirmed experimentally.

      • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion or the generation of a specific ion related to the CoA moiety. A characteristic transition for all acyl-CoAs involves a product ion resulting from the cleavage of the 3'-phosphate-adenosine-5'-diphosphate, which can be used for screening.[5] Specific transitions for the target analyte would need to be determined by direct infusion of a synthesized standard.

Analytical Workflow Visualization

The overall process from sample acquisition to data interpretation is outlined below.

Analytical_Workflow Sample 1. Sample Collection (Tissue, Cells) Extraction 2. Acyl-CoA Extraction (Solvent Precipitation) Sample->Extraction LC 3. LC Separation (Reversed-Phase C18) Extraction->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Acquisition (Chromatograms) MS->Data Analysis 6. Data Analysis (Peak Integration, Quantification) Data->Analysis Report 7. Reporting (Concentration Data) Analysis->Report

Caption: General Workflow for LC-MS/MS Analysis.

References

Safety Operating Guide

Navigating the Disposal of 3-Oxo-25-methylhexacosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 3-Oxo-25-methylhexacosanoyl-CoA, this guide offers procedural steps for researchers, scientists, and drug development professionals. The following protocols are based on general best practices for laboratory chemical waste management in the absence of a specific Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as a chemical waste. This involves segregation, proper labeling, and arranging for professional disposal.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: Classify this compound as a non-hazardous or minimally hazardous biochemical waste, pending institutional evaluation. Due to its long hydrocarbon chain, it is prudent to avoid drain disposal.[1][2]

  • Container Selection: Choose a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled.

  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), concentration, and the date of accumulation.

  • Accumulation: Collect the waste this compound, including any contaminated materials such as pipette tips or wipes, in the designated container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.

Data Presentation: Waste Stream Segregation

Proper segregation of laboratory waste is crucial for safety and cost-effective disposal. The following table provides a general guideline for segregating waste that may be generated in a laboratory handling this compound.

Waste TypeContainerDisposal Route
This compound (Pure or in solution) Labeled, sealed, chemically compatible containerChemical Waste (via EHS)
Contaminated Labware (e.g., pipette tips, microfuge tubes) Labeled solid waste containerChemical Waste (via EHS)
Contaminated Glassware Puncture-resistant glass waste boxClean and dispose of as regular lab glass, or as chemical waste if heavily contaminated
Uncontaminated Lab Waste (e.g., paper towels, packaging) General trash receptacleRegular Trash

Visualization of Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal start Start: Identify Waste (this compound) ppe Don Personal Protective Equipment start->ppe container Select & Label Waste Container ppe->container collect Collect Waste in Designated Container container->collect seal Securely Seal Container collect->seal storage Store in Satellite Accumulation Area seal->storage ehs Contact EHS for Waste Pickup storage->ehs end End: Professional Disposal ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guidance for 3-Oxo-25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 3-Oxo-25-methylhexacosanoyl-CoA, a long-chain fatty acyl-CoA. The following procedures are based on best practices for handling similar research-grade biochemicals and are intended for use by trained laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum recommended PPE.

Protection Type Specification Purpose
Hand Protection Nitrile or latex gloves.[1][2]To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or safety goggles.[1][3]To protect eyes from splashes or aerosols.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for procedures that generate dust or aerosols.[1][4]To prevent inhalation of airborne particles.

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and to ensure a safe laboratory environment.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dark, and dry place.

  • For long-term storage, refer to the manufacturer's recommendations, which typically suggest storage at -20°C or below for fatty acyl-CoA compounds.[5]

Handling:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Handle exclusively in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Minimize the generation of dust or aerosols.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined in Section 1.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols: General Workflow

The following is a generalized workflow for handling this compound in a research setting. Specific experimental conditions will vary.

Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Equilibrate to Room Temperature B Weigh Compound in Fume Hood A->B D Dissolve Compound B->D C Prepare Solvent C->D E Add to Assay D->E F Incubate as Required E->F G Perform Analysis (e.g., LC/MS) F->G H Quench Reaction G->H I Collect Waste H->I J Dispose of Waste per Institutional Guidelines I->J K Decontaminate Glassware and Surfaces

Caption: General laboratory workflow for handling this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables and solutions, must be treated as chemical waste.

Waste Disposal Procedures:

  • Segregation: Collect all waste materials (solid and liquid) in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and concentration.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department in accordance with local and national regulations. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.